molecular formula C16H10O5 B156298 4'-O-Methylcoumestrol CAS No. 1690-62-6

4'-O-Methylcoumestrol

Cat. No.: B156298
CAS No.: 1690-62-6
M. Wt: 282.25 g/mol
InChI Key: HHEZPZWGHDOWCQ-UHFFFAOYSA-N
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Description

9-O-Methylcoumestrol (CAS 1690-62-6) is a coumestan-class phytochemical, recognized for its phytoestrogenic activity and role as a natural product . This compound is a methylated derivative of coumestrol, a structural modification that is noted to influence its biological activity and metabolic stability . It is academically significant for its ability to interact with estrogen receptors, particularly ER-β, making it a valuable tool for studying estrogen-mimicking compounds and Selective Estrogen Receptor Modulators (SERMs) . Its primary research applications include endocrine system research, bone metabolism studies, and investigations into cancer biology, where it has been shown to inhibit casein kinase 2 (CK2), an enzyme often overexpressed in human cancers . As a phytoalexin, 9-O-Methylcoumestrol is produced by plants as a defense mechanism against pathogens . It occurs naturally in several plant species, including Red Clover ( Trifolium pratense ), chickpea ( Cicer arietinum ), and Medicago truncatula . The compound has a molecular formula of C₁₆H₁₀O₅ and a molecular weight of 282.25 g/mol . It is a solid with a melting point of 338-339 °C . Attention: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZPZWGHDOWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168637
Record name 9-O-Methylcoumestrol
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 9-O-Methylcoumestrol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1690-62-6
Record name 3-Hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
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Record name 9-O-Methylcoumestrol
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Record name 9-O-Methylcoumestrol
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Record name 9-O-METHYLCOUMESTROL
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Record name 9-O-Methylcoumestrol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

338 - 339 °C
Record name 9-O-Methylcoumestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Natural Sources and Biological Landscape of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins, isolation methodologies, and potential biological activities of the coumestan derivative, 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences of 9-O-Methylcoumestrol

9-O-Methylcoumestrol has been identified in a variety of plant species, primarily within the Fabaceae (legume) family. Its presence is often associated with the plant's defense mechanisms and response to environmental stressors. The documented botanical sources are listed below.

Table 1: Natural Sources of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
Plant SpeciesFamilyCommon Name
Cicer microphyllumFabaceae-
Cicer canarienseFabaceae-
Cicer arietinumFabaceaeChickpea
Medicago sativaFabaceaeAlfalfa
Trifolium pratenseFabaceaeRed Clover
Pisum sativumFabaceaePea
Myroxylon balsamumFabaceaeTolu Balsam

Note: Specific quantitative data on the yield of 9-O-Methylcoumestrol from these sources is not extensively reported in publicly available literature, as research has often focused on more abundant phytoestrogens.

Experimental Protocols: A Representative Methodology for Isolation and Characterization

While a singular, detailed protocol for the isolation of 9-O-Methylcoumestrol is not universally cited, the following methodology represents a standard approach for the extraction and purification of coumestans from plant material. This protocol is a composite of established techniques for phytoestrogen isolation.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) or roots of the source plant are collected at the appropriate developmental stage.

  • Drying: The plant material is air-dried in the shade or lyophilized to prevent enzymatic degradation of secondary metabolites.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A polar solvent, typically methanol or ethanol, is used for the initial extraction. An 80% aqueous methanol solution is commonly employed.

  • Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be utilized. For a standard laboratory procedure, maceration is often sufficient.

    • The powdered plant material is soaked in the solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

    • The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumestans are typically enriched in the ethyl acetate fraction.

  • Concentration: Each fraction is concentrated in vacuo to dryness.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

Structure Elucidation and Characterization
  • Spectroscopic Analysis: The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

    • UV-Vis Spectroscopy: To determine the absorption maxima, which are characteristic of the coumestan chromophore.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure 9-O-Methylcoumestrol hplc->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Caption: General workflow for the isolation of 9-O-Methylcoumestrol.

Biological Activities and Signaling Pathways

Specific studies on the signaling pathways directly modulated by 9-O-Methylcoumestrol are limited. However, as a member of the coumestan class of phytoestrogens, its biological activity is anticipated to be similar to that of the well-studied coumestrol. Phytoestrogens are known to exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating downstream signaling cascades.

Coumestans have been reported to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/AKT, MAPK, NF-κB, and JAK/STAT pathways. The PI3K/AKT pathway is a critical regulator of cell survival and growth, and its modulation by phytoestrogens is of significant interest in cancer research.

Potential Signaling Pathway Modulation

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Coumestan 9-O-Methylcoumestrol (Predicted) Coumestan->Inhibition Inhibition->PI3K

Caption: Predicted modulation of the PI3K/AKT pathway by 9-O-Methylcoumestrol.

This guide provides a starting point for researchers interested in 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one. Further investigation is warranted to fully elucidate its quantitative distribution in nature, optimize its isolation, and confirm its specific biological mechanisms of action.

Isolating 9-O-Methylcoumestrol from Cicer arietinum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the isolation of 9-O-methylcoumestrol, a bioactive coumestan found in Cicer arietinum (chickpea). This document outlines a detailed, synthesized experimental protocol for the extraction, purification, and characterization of this compound. It includes a summary of its physicochemical properties and spectroscopic data compiled from various databases. Furthermore, this guide illustrates the putative biosynthetic pathway of coumestans in legumes and the likely estrogen receptor-mediated signaling pathway of 9-O-methylcoumestrol, providing valuable context for its biological activity and potential therapeutic applications. The information is presented to be a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cicer arietinum, commonly known as the chickpea, is a legume crop cultivated for its edible seeds. Beyond its nutritional value, it is a source of various phytochemicals, including isoflavones and coumestans.[1][2] Among these, 9-O-methylcoumestrol has garnered interest for its potential biological activities. Coumestans are a class of phytoestrogens that are structurally similar to estrogens and can interact with estrogen receptors, suggesting their potential in modulating estrogen-related physiological and pathological processes.

This guide focuses on providing a detailed methodology for the isolation and characterization of 9-O-methylcoumestrol from Cicer arietinum. While specific protocols for this compound are not extensively documented, this guide synthesizes established methods for the extraction of phytoestrogens from legumes to propose a robust and reproducible workflow. The intended audience for this document includes researchers in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of bioactive compounds from plant sources.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for 9-O-methylcoumestrol is presented in Table 1. This information is crucial for the identification and characterization of the isolated compound.

Table 1: Physicochemical and Spectroscopic Data of 9-O-Methylcoumestrol

PropertyValueReference(s)
Molecular Formula C₁₆H₁₀O₅[3]
Molecular Weight 282.25 g/mol [3]
IUPAC Name 3-hydroxy-9-methoxy-[4]benzofuro[3,2-c]chromen-6-one[3]
CAS Number 1690-62-6[3]
Physical Description Solid[3]
Melting Point 338-339 °C[3]
SMILES COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O[5]
InChI InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3[5]
Predicted MS (M+H)⁺ m/z 283.0601[5]
Predicted MS (M-H)⁻ m/z 281.0455[5]

Experimental Protocols

The following is a synthesized, detailed protocol for the isolation and purification of 9-O-methylcoumestrol from Cicer arietinum. This protocol is based on established methods for the extraction of isoflavones and other phytoestrogens from legumes.

Plant Material and Preparation
  • Sourcing: Obtain certified seeds of Cicer arietinum.

  • Sprouting (Optional but Recommended): Germinate the seeds in the dark for 5-7 days. Sprouting has been shown to increase the concentration of certain phytoestrogens.

  • Drying and Grinding: Lyophilize (freeze-dry) the chickpea sprouts or seeds and grind them into a fine powder using a laboratory mill.

Extraction
  • Maceration: Suspend the powdered plant material in 80% methanol (1:10 w/v).

  • Sonication: Sonicate the mixture for 1 hour at room temperature to enhance extraction efficiency.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification
  • Solvent Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like lipids and chlorophyll. Repeat this step until the hexane layer is colorless.

    • Subsequently, partition the methanol fraction against ethyl acetate. The ethyl acetate fraction will contain the moderately polar compounds, including coumestans.

  • Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness.

    • Subject the dried extract to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm and 365 nm).

  • Preparative HPLC:

    • Pool the fractions containing the compound of interest (based on TLC analysis).

    • Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions using a C18 column.

    • Use a mobile phase of methanol and water with a gradient elution to achieve high purity.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to 9-O-methylcoumestrol.

Characterization
  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using Electrospray Ionization (ESI-MS) to confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure.

  • Purity Assessment:

    • Analyze the final purified compound by analytical HPLC to determine its purity.

Visualization of Workflow and Biological Pathways

Experimental Workflow

The overall workflow for the isolation of 9-O-methylcoumestrol from Cicer arietinum is depicted in the following diagram.

G Isolation Workflow for 9-O-Methylcoumestrol cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification chickpea Cicer arietinum Seeds sprouting Sprouting (Optional) chickpea->sprouting grinding Lyophilization & Grinding sprouting->grinding maceration Maceration with 80% Methanol grinding->maceration Powdered Material filtration Filtration maceration->filtration concentration Rotary Evaporation filtration->concentration partitioning Solvent Partitioning concentration->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc ms Mass Spectrometry prep_hplc->ms nmr NMR Spectroscopy prep_hplc->nmr hplc_purity Analytical HPLC (Purity) prep_hplc->hplc_purity

Caption: Experimental workflow for the isolation of 9-O-methylcoumestrol.

Biosynthetic Pathway

The biosynthesis of coumestans is closely related to the phenylpropanoid and isoflavonoid pathways in legumes. A simplified, putative biosynthetic pathway leading to coumestans is shown below.

G Putative Biosynthetic Pathway of Coumestans phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone isoflavone Isoflavone (e.g., Daidzein) chalcone->isoflavone pterocarpan Pterocarpan Precursor isoflavone->pterocarpan coumestan Coumestan (e.g., Coumestrol) pterocarpan->coumestan methyl_coumestan 9-O-Methylcoumestrol coumestan->methyl_coumestan Methylation G Estrogen Receptor-Mediated Signaling Pathway compound 9-O-Methylcoumestrol er Estrogen Receptor (ERα/ERβ) in Cytoplasm compound->er Binding dimerization Receptor Dimerization er->dimerization translocation Nuclear Translocation dimerization->translocation ere Estrogen Response Element (ERE) in DNA translocation->ere Binding to DNA transcription Transcription of Target Genes ere->transcription response Biological Response transcription->response

References

The Biosynthesis of 9-O-Methylcoumestrol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methylcoumestrol is a plant-derived secondary metabolite belonging to the coumestan class of phytoestrogens. These compounds have garnered significant interest from the scientific and drug development communities due to their potential therapeutic properties, including estrogenic and anti-cancer activities. Understanding the biosynthetic pathway of 9-O-Methylcoumestrol is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of 9-O-Methylcoumestrol in plants, starting from the general phenylpropanoid pathway. It includes a summary of the key enzymatic reactions, relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathway and experimental workflows. While significant progress has been made in elucidating the upstream portions of the pathway leading to the precursor coumestrol, the specific enzyme responsible for the final O-methylation step to yield 9-O-Methylcoumestrol has yet to be definitively characterized. This guide consolidates the current knowledge and provides a framework for future research in this area.

Introduction

Coumestans are a class of plant secondary metabolites characterized by a four-ring heterocyclic structure. As phytoestrogens, they can mimic the biological activity of estrogen. 9-O-Methylcoumestrol is a methylated derivative of coumestrol, the most well-known coumestan. The biosynthesis of coumestans is a branch of the larger flavonoid and isoflavonoid pathways, which are prevalent in leguminous plants such as soybean (Glycine max) and alfalfa (Medicago sativa). This guide will detail the enzymatic steps from the precursor L-phenylalanine to the final product, 9-O-Methylcoumestrol.

The Biosynthetic Pathway

The biosynthesis of 9-O-Methylcoumestrol can be divided into three main stages:

  • Phenylpropanoid Pathway: The initial steps that convert L-phenylalanine to 4-coumaroyl-CoA.

  • Isoflavonoid Branch: The formation of the isoflavone intermediate, daidzein.

  • Coumestan Formation and Modification: The conversion of daidzein to coumestrol and its subsequent methylation to 9-O-Methylcoumestrol.

Phenylpropanoid Pathway

This fundamental pathway provides the basic building blocks for a wide array of plant secondary metabolites, including flavonoids and isoflavonoids.

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.

  • Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to form 4-coumaroyl-CoA .

Isoflavonoid Branch

The isoflavonoid pathway is a critical branch leading to the synthesis of daidzein.

  • Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to naringenin .

  • Isoflavone Synthase (IFS) , a key enzyme in this branch, catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, converting naringenin to the isoflavone genistein , and liquiritigenin (formed from naringenin) to daidzein .

Coumestan Formation and Modification

The final stages of the pathway involve the conversion of the isoflavone daidzein into coumestrol and its subsequent methylation.

  • Daidzein is hydroxylated at the 2' position by an isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 monooxygenase, to yield 2'-hydroxydaidzein .

  • This intermediate undergoes oxidative cyclization to form the pterocarpan ring system. While the exact enzymatic steps are not fully elucidated, this is a critical rearrangement.

  • The final step in coumestrol biosynthesis is catalyzed by 3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1) , which introduces a double bond to form coumestrol [1].

  • The terminal step is the methylation of the hydroxyl group at the C9 position of coumestrol. This reaction is catalyzed by a putative O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 9-O-Methylcoumestrol . The specific OMT responsible for this reaction has not yet been isolated and characterized from any plant species.

Quantitative Data

Quantitative data for the biosynthesis of 9-O-Methylcoumestrol is limited in the literature. The following table summarizes available data on the concentration of the precursor, coumestrol, in various plant sources. Enzyme kinetic data for the specific enzymes in this pathway are largely unavailable and represent a significant area for future research.

CompoundPlant SourceTissueConcentrationReference
CoumestrolSoybean (Glycine max)Sprouts1.76 ± 0.13 µg/g--INVALID-LINK--
CoumestrolAlfalfa (Medicago sativa)SproutsHigh concentrations--INVALID-LINK--
CoumestrolClover (Trifolium spp.)Leaves25 to 200 mg/kg DM--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 9-O-Methylcoumestrol biosynthesis pathway.

Metabolite Extraction and Analysis by HPLC

Objective: To extract and quantify coumestrol and 9-O-Methylcoumestrol from plant tissue.

Materials:

  • Plant tissue (e.g., soybean sprouts, alfalfa leaves)

  • Liquid nitrogen

  • 80% (v/v) Methanol

  • Centrifuge

  • HPLC system with a C18 column and UV or MS detector

  • Authentic standards for coumestrol and 9-O-Methylcoumestrol

Protocol:

  • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of 80% methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system. A typical mobile phase gradient would be water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 340 nm for coumestans) or a mass spectrometer for more specific detection.

  • Quantify the compounds by comparing the peak areas to a standard curve generated with authentic standards.

O-Methyltransferase (OMT) Enzyme Assay

Objective: To measure the activity of the putative OMT that converts coumestrol to 9-O-Methylcoumestrol.

Materials:

  • Plant protein extract

  • Coumestrol (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10 mM dithiothreitol)

  • Stopping solution (e.g., 2 M HCl)

  • Ethyl acetate

  • Scintillation counter (for radiometric assay) or HPLC system

Protocol (Radiometric Method):

  • Prepare a reaction mixture containing the reaction buffer, coumestrol, and [¹⁴C-methyl]-S-adenosyl-L-methionine.

  • Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the plant protein extract.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the radiolabeled product (9-O-[¹⁴C-methyl]coumestrol) with ethyl acetate.

  • Transfer the ethyl acetate phase to a scintillation vial and evaporate the solvent.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.

Protocol (HPLC-based Method):

  • Follow steps 1-5 of the radiometric method, but use non-radiolabeled SAM.

  • Extract the product with ethyl acetate.

  • Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for HPLC analysis.

  • Analyze the sample by HPLC to separate and quantify the 9-O-Methylcoumestrol produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.

Visualizations

Biosynthetic Pathway of 9-O-Methylcoumestrol

Biosynthesis_of_9_O_Methylcoumestrol L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Daidzein Daidzein Naringenin->Daidzein IFS Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->Hydroxydaidzein I2'H Coumestrol Coumestrol Hydroxydaidzein->Coumestrol Oxidative Cyclization (CYP93A1) Methylcoumestrol 9-O-Methylcoumestrol Coumestrol->Methylcoumestrol OMT (putative)

Caption: Biosynthesis pathway of 9-O-Methylcoumestrol from L-Phenylalanine.

Experimental Workflow for Metabolite Analysis

Metabolite_Analysis_Workflow Start Plant Tissue Collection Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the extraction and analysis of coumestans from plant tissue.

Logical Relationship for OMT Enzyme Assay

OMT_Assay_Logic Components Reaction Components: - Plant Protein Extract - Coumestrol - SAM - Buffer Incubation Incubation (e.g., 30°C for 30 min) Components->Incubation Termination Reaction Termination (e.g., add HCl) Incubation->Termination Extraction Product Extraction (Ethyl Acetate) Termination->Extraction Analysis Analysis Extraction->Analysis Radiometric Radiometric Detection (Scintillation Counting) Analysis->Radiometric if [14C]-SAM is used Chromatographic Chromatographic Separation (HPLC) Analysis->Chromatographic if non-labeled SAM is used Quantification Quantification of 9-O-Methylcoumestrol Radiometric->Quantification Chromatographic->Quantification

References

9-O-Methylcoumestrol: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the mechanism of action for coumestrol, the parent compound of 9-O-Methylcoumestrol. However, specific research on 9-O-Methylcoumestrol is limited. This guide, therefore, extrapolates the likely mechanism of action of 9-O-Methylcoumestrol based on the robust data available for coumestrol, providing a framework for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols presented herein are for coumestrol and should be interpreted as a proxy for the potential activity of its 9-O-methylated derivative.

Introduction

9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen. Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs).[1] The biological activities of these compounds, including their potential therapeutic effects, are largely dictated by these interactions. Given its structural similarity to coumestrol, 9-O-Methylcoumestrol is presumed to exert its biological effects primarily through the modulation of estrogen receptor signaling pathways, with potential additional anti-inflammatory activities.

Core Mechanism of Action: Estrogen Receptor Modulation

The principal mechanism of action for coumestrol, and likely 9-O-Methylcoumestrol, is its function as a selective estrogen receptor modulator (SERM). Coumestrol has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher binding affinity for ERβ.[2] This preferential binding to ERβ is a key determinant of its tissue-specific effects.

Estrogen Receptor Signaling

Upon binding to ERs, the ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[3] This interaction initiates the transcription of a host of genes involved in various physiological processes, including cell proliferation, differentiation, and metabolism. The differential expression of ERα and ERβ in various tissues accounts for the diverse and sometimes opposing effects of SERMs.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-O-Methylcoumestrol 9-O-Methylcoumestrol ER Estrogen Receptor (ERα / ERβ) 9-O-Methylcoumestrol->ER Cell Membrane Permeation ER_Ligand_Complex 9-O-Methylcoumestrol-ER Complex ER->ER_Ligand_Complex Binding HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Ligand_Complex->ERE Nuclear Translocation and Dimerization Transcription Gene Transcription ERE->Transcription Initiates

Presumed Estrogen Receptor Signaling Pathway for 9-O-Methylcoumestrol.

Quantitative Data: Estrogen Receptor Binding Affinity of Coumestrol

The following table summarizes the relative binding affinity (RBA) of coumestrol for estrogen receptors, providing a quantitative basis for its estrogenic activity.

CompoundReceptorRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Reference
CoumestrolRat Uterine Cytosol ER190[4]
CoumestrolERαLower than ERβ[2]
CoumestrolERβHigher than ERα[2]

Experimental Protocols: Estrogen Receptor Binding Assay

The competitive binding of coumestrol to estrogen receptors is a key experiment to determine its estrogenic potential.

Objective: To determine the relative binding affinity of a test compound (e.g., coumestrol) for the estrogen receptor compared to estradiol.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [³H]-Estradiol (radiolabeled ligand)

  • Test compound (coumestrol)

  • Scintillation counter

Methodology:

  • Prepare rat uterine cytosol containing estrogen receptors.

  • A constant amount of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (coumestrol).

  • The reaction is allowed to reach equilibrium.

  • Bound and unbound [³H]-estradiol are separated.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the binding of [³H]-estradiol (IC50) is determined.

  • The RBA is calculated as (IC50 of estradiol / IC50 of test compound) x 100.

Potential Anti-Inflammatory Mechanism of Action

While direct evidence for 9-O-Methylcoumestrol is lacking, many coumarins and phytoestrogens exhibit anti-inflammatory properties. This suggests a secondary mechanism of action for 9-O-Methylcoumestrol involving the modulation of inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Some flavonoids and coumarins have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the nuclear translocation of the active NF-κB dimer.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_P p-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces 9-O-Methylcoumestrol_effect 9-O-Methylcoumestrol (presumed) 9-O-Methylcoumestrol_effect->IKK Inhibits (potential) 9-O-Methylcoumestrol_effect->NFkB_active Inhibits Nuclear Translocation (potential)

Potential Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[7][8] The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is associated with inflammatory diseases and cancer. Some natural compounds have been shown to modulate MAPK signaling, thereby exerting anti-inflammatory effects.

MAPK_Modulation Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces 9-O-Methylcoumestrol_effect 9-O-Methylcoumestrol (presumed) 9-O-Methylcoumestrol_effect->MAPK Modulates (potential)

References

Estrogenic Activity of 9-O-Methylcoumestrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the estrogenic activity of 9-O-Methylcoumestrol. Therefore, this guide focuses on the well-documented estrogenic properties of its parent compound, coumestrol , as a proxy. The structural similarity suggests that 9-O-Methylcoumestrol may exhibit estrogenic effects, but this remains to be experimentally verified.

Introduction

Coumestrol is a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts. It belongs to a class of phytoestrogens known as coumestans. Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, with 17β-estradiol being the primary female sex hormone. Due to these similarities, coumestrol can bind to and activate estrogen receptors (ERs), thereby mimicking or modulating the effects of endogenous estrogens. This document provides a comprehensive overview of the estrogenic activity of coumestrol, detailing its interaction with estrogen receptors, the signaling pathways involved, and the experimental methodologies used to characterize its effects.

Quantitative Data on the Estrogenic Activity of Coumestrol

The estrogenic potency of a compound is typically quantified through various in vitro and in vivo assays. These assays measure parameters such as binding affinity to estrogen receptors (ERα and ERβ), and the ability to induce estrogen-responsive gene expression and physiological effects.

Assay TypeReceptorTest SystemKey Findings
Competitive Binding AssayEstrogen Receptor (ER)Rat uterine cytosol, DMBA-induced rat mammary tumors, human mammary tumor tissueCoumestrol competitively binds to estrogen receptors.[1]
In Vitro ER Transactivation AssayERαNot specifiedCoumestrol demonstrated the most potent estrogenic properties among 15 tested phytoestrogens.
In Vivo Uterotrophic AssayNot specifiedOvariectomized miceCoumestrol exhibited potent estrogenic properties.

Note: Specific EC50 and IC50 values for 9-O-Methylcoumestrol are not available in the reviewed literature. The table summarizes findings for the parent compound, coumestrol.

Experimental Protocols

The assessment of estrogenic activity involves a variety of standardized experimental protocols. Below are detailed methodologies for key experiments commonly cited in the study of phytoestrogens like coumestrol.

Estrogen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to estrogen receptors.

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ ligand-binding domains (LBDs).

  • [3H]-estradiol as the radioligand.

  • Test compound (e.g., coumestrol).

  • Assay buffer (e.g., Tris-based buffer).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • A constant concentration of the ER LBD and [3H]-estradiol are incubated with varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

  • Following incubation, unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal or hydroxylapatite.

  • The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.

  • The RBA is calculated as the ratio of the IC50 of unlabeled estradiol to the IC50 of the test compound, multiplied by 100.

In Vivo Uterotrophic Assay

This in vivo assay is a standard method to assess the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Objective: To determine the estrogenic potential of a compound by measuring its ability to induce uterine growth.

Animal Model: Immature or ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The test compound is administered daily for a period of 3 to 7 days via oral gavage or subcutaneous injection. A positive control group receives a known estrogen (e.g., 17β-estradiol), and a vehicle control group receives the carrier solvent.

  • At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

  • A statistically significant increase in uterine weight in the treatment group compared to the vehicle control group indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

The estrogenic effects of compounds like coumestrol are primarily mediated through the activation of estrogen receptors, which are ligand-activated transcription factors.

Estrogen Receptor Signaling Pathway

Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumestrol Coumestrol ER Estrogen Receptor (inactive, bound to HSP) Coumestrol->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer (active) ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen Receptor Signaling Pathway.

Experimental Workflow for Assessing Estrogenicity

The following diagram illustrates a typical workflow for evaluating the estrogenic activity of a novel compound.

Estrogenicity_Assessment_Workflow start Test Compound (e.g., 9-O-Methylcoumestrol) in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assay (ERα & ERβ) in_vitro->binding reporter Reporter Gene Assay (ERE-luciferase) in_vitro->reporter proliferation Cell Proliferation Assay (e.g., MCF-7 cells) in_vitro->proliferation in_vivo In Vivo Assays proliferation->in_vivo uterotrophic Uterotrophic Assay (Rat/Mouse) in_vivo->uterotrophic vaginal_cornification Vaginal Cornification Assay in_vivo->vaginal_cornification conclusion Conclusion on Estrogenic Activity vaginal_cornification->conclusion

Caption: Experimental Workflow for Estrogenicity Assessment.

Conclusion

While direct experimental data on the estrogenic activity of 9-O-Methylcoumestrol is currently unavailable, the extensive research on its parent compound, coumestrol, provides a strong basis for predicting its potential biological effects. Coumestrol is a potent phytoestrogen that exerts its effects primarily through the activation of estrogen receptors. Further research is warranted to elucidate the specific estrogenic profile of 9-O-Methylcoumestrol and to determine how the methylation at the 9-O position influences its binding affinity, receptor subtype selectivity, and overall estrogenic potency. Such studies will be crucial for evaluating its potential applications in areas such as hormone replacement therapy and the prevention of estrogen-related diseases.

References

A Comprehensive Technical Guide on the Anti-inflammatory Effects of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (Coumestrol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, more commonly known as Coumestrol, is a naturally occurring organic compound belonging to the class of phytochemicals known as coumestans.[1] First identified in 1957, it is predominantly found in foods such as soybeans, brussels sprouts, spinach, and various legumes, with the highest concentrations in clover and alfalfa sprouts.[1] As a phytoestrogen, Coumestrol exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ).[1] Beyond its hormonal effects, Coumestrol has garnered significant research interest for its diverse pharmacological properties, including antioxidant, neuroprotective, and anti-cancer activities.[2][3] Notably, a growing body of evidence highlights its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutic agents for inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the anti-inflammatory properties of Coumestrol, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Coumestrol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Its primary mechanisms include the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascades, and potentially the Nuclear Factor-kappa B (NF-κB) pathway.

  • MAPK Signaling Pathway: The MAPK pathway plays a crucial role in the cellular response to inflammatory stimuli. Coumestrol has been shown to modulate this pathway in a cell-type-specific manner. In some studies, it decreases the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase 1/2 (JNK1/2), while in others it increases their phosphorylation.[6][7] For instance, in mice astrocytes, the inhibitory effects of Coumestrol on lipopolysaccharide (LPS)-induced inflammation were reversed by ERK and JNK inhibitors, suggesting the involvement of these kinases in its anti-inflammatory action.[8]

  • PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is another critical regulator of inflammation and cell survival. Coumestrol has been demonstrated to decrease the phosphorylation of AKT, a key protein in this pathway, thereby inhibiting downstream signaling.[6][7] Furthermore, it has been shown to block the mammalian Target of Rapamycin (mTOR)/PI3K/AKT signaling pathway in human skin cancer cells.[9]

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] As a xenoestrogen, Coumestrol is suggested to modulate NF-κB signaling.[10] By inhibiting this pathway, Coumestrol can effectively reduce the production of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Mediators: Coumestrol has been shown to inhibit the synthesis of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated astrocytes.[8] The inhibition of these cytokines is a key aspect of its anti-inflammatory activity.

Quantitative Data on the Bioactivities of Coumestrol

The following tables summarize the quantitative data on the inhibitory and scavenging activities of Coumestrol from various in vitro studies.

Enzyme Inhibition IC₅₀ (µM) Reference
Monoamine Oxidase-A (MAO-A)37.40[2]
Acetylcholinesterase (AChE)42.33[12]
Butyrylcholinesterase (BChE)24.64[12]
Beta-secretase 1 (BACE1)51.04[12]
Radical Scavenging Activity EC₅₀ (µM) Reference
DPPH53.98[12]
Peroxynitrite1.17[12]
Cell Viability Cell Line IC₅₀ (µM) Reference
Triple-Negative Inflammatory Breast Cancer (TN-IBC)SUM-14913[13]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Coumestrol.

1. Cell Culture and LPS-induced Inflammation

  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used to study inflammation in vitro.[14][15][16] Astrocytes are used for neuroinflammation studies.[8]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Inflammation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8][14][15][16] A typical concentration of LPS used is 100 ng/mL to 1 µg/mL.[14][15]

  • Coumestrol Treatment: Cells are pre-treated with various concentrations of Coumestrol for a specific duration (e.g., 1-2 hours) before the addition of LPS.

2. Measurement of Pro-inflammatory Mediators

  • Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[17][18][19] The absorbance is measured at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatant are quantified using commercially available ELISA kits.[8][14][20]

3. Western Blot Analysis

  • Purpose: To determine the effect of Coumestrol on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/AKT.[9][6][7]

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, AKT).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Cell Viability Assay

  • Purpose: To assess the cytotoxicity of Coumestrol.

  • Method (MTT Assay):

    • Cells are seeded in a 96-well plate and treated with various concentrations of Coumestrol.

    • After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9][16]

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Macrophages seeding Seeding in Plates cell_culture->seeding coumestrol_treatment Pre-treatment with Coumestrol seeding->coumestrol_treatment lps_stimulation LPS Stimulation coumestrol_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis elisa ELISA (Cytokines) supernatant_collection->elisa griess_assay Griess Assay (NO) supernatant_collection->griess_assay western_blot Western Blot (Signaling Proteins) cell_lysis->western_blot

Caption: General experimental workflow for evaluating the anti-inflammatory effects of Coumestrol.

mapk_pi3k_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK ... JNK JNK TLR4->JNK ... p38 p38 TLR4->p38 ... PI3K PI3K TLR4->PI3K MyD88/TRAF6 IKK IKK TLR4->IKK MyD88/TRAF6 AKT AKT PI3K->AKT IκBα IκBα IKK->IκBα inhibits IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n translocation Coumestrol Coumestrol Coumestrol->ERK inhibits Coumestrol->JNK inhibits Coumestrol->AKT inhibits Coumestrol->IKK inhibits inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_n->inflammatory_genes transcription

Caption: Simplified signaling pathways involved in inflammation and targeted by Coumestrol.

Coumestrol, or 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways such as MAPK and PI3K/AKT, and inhibit the production of pro-inflammatory mediators. The available quantitative data underscores its potential as a potent anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on in vivo models to validate these in vitro findings and to explore the clinical applications of Coumestrol in the treatment of inflammatory diseases.

References

A Technical Guide to the Prospective Neuroprotective Potential of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the neuroprotective potential of 9-O-Methylcoumestrol based on the known effects of its parent compound, coumestrol, and related phytoestrogens. As of the date of this publication, direct experimental data on the neuroprotective properties of 9-O-Methylcoumestrol is not available in the public domain. The information presented herein is intended to guide future research.

Executive Summary

Neurodegenerative diseases represent a significant and growing global health challenge with limited therapeutic options. Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have emerged as promising candidates for neuroprotective therapies. This is largely due to their ability to modulate key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. 9-O-Methylcoumestrol, a methylated derivative of the potent phytoestrogen coumestrol, is a compound of interest for its potential neuroprotective activities. This whitepaper synthesizes the available evidence on related compounds to build a scientific case for the investigation of 9-O-Methylcoumestrol as a neuroprotective agent. We will explore its potential mechanisms of action, including estrogen receptor modulation and activation of critical cell survival pathways, and provide a framework for its experimental validation.

Introduction to 9-O-Methylcoumestrol

9-O-Methylcoumestrol is a natural compound belonging to the coumestan class of phytochemicals. It is a derivative of coumestrol, a well-documented phytoestrogen found in various plants like clover and alfalfa. The methylation at the 9-hydroxyl position may alter its pharmacokinetic and pharmacodynamic properties, potentially influencing its bioavailability, receptor affinity, and blood-brain barrier permeability. While coumestrol itself has demonstrated neuroprotective effects, the specific potential of its methylated form remains an untapped area of research.[1] The structural similarity to estradiol suggests that a primary mechanism of action for coumestrol and its derivatives is through the modulation of estrogen receptors (ERs), particularly the ERβ subtype, which is highly expressed in the brain.[2][3]

Postulated Neuroprotective Mechanisms of Action

Based on the known neuroprotective effects of coumestrol and other phytoestrogens, the neuroprotective potential of 9-O-Methylcoumestrol is likely multifactorial, involving the modulation of several key signaling pathways that govern neuronal survival, inflammation, and the response to oxidative stress.[2][4]

Estrogen Receptor (ER) β-Mediated Signaling

Phytoestrogens are known to act as selective estrogen receptor modulators (SERMs), with many showing a higher binding affinity for ERβ than for ERα.[2] ERβ is widely distributed in the central nervous system, and its activation is linked to neuroprotective outcomes.[5][6] The neuroprotective actions of coumestrol have been shown to be at least partially mediated by estrogen receptors.[7][8] Activation of ERβ by a ligand such as 9-O-Methylcoumestrol could trigger downstream signaling cascades that promote cell survival and reduce apoptosis.[9][10]

ER_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9OMC 9-O-Methylcoumestrol ERb_mem Membrane ERβ 9OMC->ERb_mem ERb_nuc Nuclear ERβ 9OMC->ERb_nuc diffusion PI3K PI3K ERb_mem->PI3K MAPK MAPK/ERK ERb_mem->MAPK Akt Akt PI3K->Akt Survival_Proteins Pro-Survival Proteins (e.g., Bcl-2) Akt->Survival_Proteins Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bad) Akt->Apoptotic_Proteins MAPK->ERb_nuc phosphorylation ERE Estrogen Response Element ERb_nuc->ERE Gene_Tx Gene Transcription ERE->Gene_Tx Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF) Gene_Tx->Neurotrophic_Factors PI3K_Akt_Pathway Receptor Growth Factor / Estrogen Receptor PI3K PI3K Receptor->PI3K 9OMC 9-O-Methylcoumestrol 9OMC->Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bad Bad Akt->Bad inhibits mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis Survival Cell Survival & Growth mTOR->Survival MAPK_ERK_Pathway Receptor Growth Factor / Estrogen Receptor Ras Ras Receptor->Ras 9OMC 9-O-Methylcoumestrol 9OMC->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB (in Nucleus) ERK->CREB phosphorylates Gene_Tx Gene Transcription (BDNF, Bcl-2) CREB->Gene_Tx Survival Neuronal Survival & Plasticity Gene_Tx->Survival Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9OMC 9-O-Methylcoumestrol Keap1 Keap1 9OMC->Keap1 inactivates (postulated) ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element Nrf2_nuc->ARE Gene_Tx Gene Transcription ARE->Gene_Tx Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Gene_Tx->Antioxidant_Enzymes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates 9OMC 9-O-Methylcoumestrol 9OMC->IKK inhibits (postulated) Target_Genes Target Genes NFkB_nuc->Target_Genes Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Target_Genes->Inflammation In_Vitro_Workflow A Plate Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with 9-O-Methylcoumestrol (various concentrations) A->B C Induce Toxicity (e.g., Glutamate, H₂O₂) B->C D Incubate (e.g., 24 hours) C->D E Assess Cell Viability (MTT or LDH Assay) D->E

References

Lack of Publicly Available Data on the Anticancer Screening of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the preliminary anticancer screening of 9-O-Methylcoumestrol. Despite extensive queries, no specific studies detailing its cytotoxic effects, mechanisms of action, or associated signaling pathways in cancer cells were identified.

Therefore, this technical guide will focus on the anticancer properties of its parent compound, Coumestrol , for which a body of research exists. Coumestrol is a phytoestrogen that has demonstrated notable anticancer activities across various cancer cell lines. The methodologies and findings presented here for Coumestrol may serve as a valuable reference point for potential future investigations into the bioactivity of its methylated derivative, 9-O-Methylcoumestrol.

An In-Depth Technical Guide on the Preliminary Anticancer Screening of Coumestrol

This guide provides a detailed overview of the in vitro anticancer activities of Coumestrol, summarizing key quantitative data, experimental protocols, and the signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxic Activity of Coumestrol

The following table summarizes the reported cytotoxic effects of Coumestrol on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)AssayReference
HepG2Hepatocellular CarcinomaNot explicitly quantified in the provided text, but significant toxicity was induced.Crystal Violet Assay[1][2]
SK-Mel-5Skin MelanomaSignificant growth inhibition at 20, 40, 80 µMCell Titer96 Aqueous One Solution[3]
SK-Mel-28Skin MelanomaSignificant growth inhibition at 20, 40, 80 µMCell Titer96 Aqueous One Solution[3]
SK-Mel-2Skin MelanomaSignificant growth inhibition at 20, 40, 80 µMCell Titer96 Aqueous One Solution[3]
A549Lung CancerSignificant growth inhibition at 20, 40, 80 µMCell Titer96 Aqueous One Solution[3]
HCT116Colon CancerSignificant growth inhibition at 20, 40, 80 µMCell Titer96 Aqueous One Solution[3]
HT-29Colon CancerSignificant growth inhibition at 20, 40, 80 µMCell Titer96 Aqueous One Solution[3]
Experimental Protocols

Detailed methodologies for key experiments cited in the literature on Coumestrol's anticancer activity are provided below.

1. Cell Culture and Maintenance

  • Cell Lines: HepG2 (human hepatocellular carcinoma), SK-Mel-5, SK-Mel-28, SK-Mel-2 (human skin melanoma), A549 (human lung cancer), HCT116, HT-29 (human colon cancer), and Vero (normal kidney cells for cytotoxicity comparison) were utilized.[1][2][3]

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assessment (Crystal Violet Assay)

  • Seeding: HepG2 and Vero cells were seeded in 96-well plates at a suitable density.[1][2]

  • Treatment: After cell attachment, they were treated with varying concentrations of Coumestrol for a specified duration (e.g., 24, 48, or 72 hours).

  • Staining: The medium was removed, and the cells were fixed with a solution such as 4% paraformaldehyde. Subsequently, cells were stained with a 0.5% crystal violet solution.

  • Quantification: The stain was solubilized with a solvent (e.g., methanol or 33% glacial acetic acid), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

3. Cell Proliferation Assay (Cell Titer 96 Aqueous One Solution)

  • Seeding: 2 x 10³ cells were seeded per well in a 96-well plate.[3]

  • Treatment: Cells were treated with Coumestrol at concentrations of 20, 40, or 80 µM.[3]

  • Measurement: At the end of the treatment period, Cell Titer 96 Aqueous One Solution reagent (Promega) was added to each well, and the plate was incubated according to the manufacturer's instructions. The absorbance was then read to determine the number of viable cells.

4. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Treatment: HepG2 cells were treated with Coumestrol.[1][2]

  • Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

5. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

  • RNA Extraction: Total RNA was extracted from Coumestrol-treated and untreated HepG2 cells.[1][2]

  • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The expression levels of target genes (e.g., BAX, Bcl-2, NF-κβ, PCNA, MMP2, Caspase-3, Caspase-9, COX2, and MMP9) were quantified using qPCR with specific primers.[1][2] Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

6. Immunohistochemistry (IHC)

  • Sample Preparation: Tissues or cell blocks from Coumestrol-treated and untreated groups were fixed, embedded in paraffin, and sectioned.

  • Staining: The sections were deparaffinized, rehydrated, and subjected to antigen retrieval. They were then incubated with primary antibodies against proteins of interest (e.g., Bax and PCNA), followed by incubation with a secondary antibody and a detection system.[1][2]

  • Visualization: The protein expression was visualized using a microscope.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Coumestrol-Induced Apoptosis in HepG2 Cells

Coumestrol_Apoptosis_Pathway Coumestrol Coumestrol PI3K_AKT PI3K/AKT/mTOR Pathway Coumestrol->PI3K_AKT Inhibits NF_kB NF-κB Coumestrol->NF_kB Inhibits Bcl2 Bcl-2 Coumestrol->Bcl2 Downregulates Bax Bax Coumestrol->Bax Upregulates MMP2_9 MMP-2 / MMP-9 Coumestrol->MMP2_9 Downregulates PI3K_AKT->NF_kB Activates NF_kB->Bcl2 Promotes expression Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Invasion Cell Invasion MMP2_9->Invasion

Caption: Coumestrol-induced apoptosis signaling cascade in liver cancer cells.

Experimental Workflow for Assessing Anticancer Activity

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HepG2) start->cell_culture treatment Treatment with Coumestrol (Varying Concentrations) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., Crystal Violet) treatment->cytotoxicity apoptosis Apoptosis Analysis (e.g., Annexin V/PI Staining) treatment->apoptosis gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_expression Protein Expression Analysis (Immunohistochemistry) treatment->protein_expression data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anticancer screening.

Coumestrol's Effect on the Ferroptosis Pathway in Colorectal Cancer Cells

Coumestrol_Ferroptosis_Pathway Coumestrol Coumestrol ZIP8 ZIP8 (SLC39A8) Coumestrol->ZIP8 Interacts with Ferroptosis_Genes Ferroptosis Pathway Genes (NCOA4, VDAC2, NOX2) ZIP8->Ferroptosis_Genes Upregulates expression of Apoptosis Apoptosis in CRC Cells Ferroptosis_Genes->Apoptosis Promotes

Caption: Coumestrol facilitates apoptosis in CRC cells via the ferroptosis pathway.[3]

References

In Silico Analysis of 9-O-Methylcoumestrol: A Technical Guide to Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in silico molecular docking studies exclusively focused on 9-O-Methylcoumestrol are not publicly available. This guide, therefore, presents a comprehensive, generalized methodology for conducting such a study, using 9-O-Methylcoumestrol as a case study. The data and specific interactions presented herein are hypothetical and for illustrative purposes, based on the known behavior of similar compounds.

Introduction

9-O-Methylcoumestrol, a naturally occurring coumestan, is a derivative of coumestrol, a well-known phytoestrogen. Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen due to their structural similarity to estradiol. This has led to significant interest in their potential therapeutic applications, particularly in relation to hormone-dependent conditions.

In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). This method allows for the rapid screening of potential drug candidates and provides insights into the molecular interactions that govern binding, thereby guiding further experimental studies.

This technical guide outlines a standard workflow for performing an in silico docking study of 9-O-Methylcoumestrol, with a focus on its potential interaction with the Estrogen Receptor Alpha (ERα), a common target for phytoestrogens.[1]

Experimental Protocols

The following protocols describe a generalized workflow for a molecular docking study, based on common practices in the field.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro/Glide, or similar.

  • Protein Preparation: PDB (Protein Data Bank), Schrödinger's Protein Preparation Wizard, or AutoDockTools.

  • Ligand Preparation: PubChem, ChemDraw, Avogadro, or Schrödinger's LigPrep.

  • Visualization: PyMOL, Chimera, or Discovery Studio.

Ligand Preparation
  • Structure Retrieval: The 3D structure of 9-O-Methylcoumestrol can be obtained from the PubChem database (CID: 5319565).

  • Energy Minimization: The ligand structure is then energy-minimized to obtain a stable conformation. This is typically done using a force field such as MMFF94 or OPLS.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand.

Protein Preparation
  • Structure Retrieval: The 3D crystal structure of the target protein, in this case, the human Estrogen Receptor Alpha (ERα), can be downloaded from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for example, PDB ID: 3ERT.

  • Preprocessing: The protein structure is preprocessed to remove water molecules, co-factors, and any existing ligands.

  • Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, typically for a physiological pH of 7.4.

  • Energy Minimization: The protein structure is subjected to a restrained energy minimization to relieve any steric clashes.

Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the receptor. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. The grid box should be large enough to allow the ligand to move freely during the docking simulation.

  • Docking Simulation: The prepared ligand is then docked into the defined grid box of the receptor using the chosen docking software. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Pose Selection: The docking simulation typically generates multiple binding poses. The pose with the best score (lowest binding energy) is usually selected for further analysis.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an in silico docking study of 9-O-Methylcoumestrol with Estrogen Receptor Alpha (ERα).

LigandBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)
9-O-Methylcoumestrol-8.50.58
Estradiol (Reference)-10.20.04
Coumestrol (Reference)-9.10.21

Table 1: Hypothetical Binding Affinities and Inhibition Constants.

Interacting Residue (ERα)Interaction TypeDistance (Å)
Glu353Hydrogen Bond2.8
Arg394Hydrogen Bond3.1
His524Pi-Pi Stacking4.5
Leu346Hydrophobic3.9
Leu387Hydrophobic4.2
Met421Hydrophobic4.8

Table 2: Hypothetical Interacting Residues and Interaction Types for 9-O-Methylcoumestrol with ERα.

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a simplified signaling pathway involving ERα and the workflow of the in silico docking study.

er_signaling_pathway 9-O-Methylcoumestrol 9-O-Methylcoumestrol ERa ERα 9-O-Methylcoumestrol->ERa Binds to ERE Estrogen Response Element ERa->ERE Complex binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Cellular Response Gene_Transcription->Cellular_Response Leads to

Caption: Simplified ERα signaling pathway.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (9-O-Methylcoumestrol) Grid_Gen Grid Generation (Active Site Definition) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (ERα) Protein_Prep->Grid_Gen Docking Molecular Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: In Silico Molecular Docking Workflow.

Conclusion

This technical guide provides a foundational protocol for conducting in silico molecular docking studies, using 9-O-Methylcoumestrol as a hypothetical subject. The described workflow, from ligand and protein preparation to docking and analysis, represents a standard approach in computational drug discovery. The hypothetical data and visualizations serve to illustrate the expected outcomes and the types of insights that can be gained from such studies. While no specific docking studies on 9-O-Methylcoumestrol have been published, the methodologies outlined here provide a robust framework for future computational investigations into its potential biological activity.

References

A Technical Guide to the ADME Profile of 9-O-Methylcoumestrol: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 9-O-Methylcoumestrol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known characteristics and outlines a recommended framework of standard experimental protocols to elucidate its ADME properties. The methodologies described are based on established practices in preclinical drug development and natural product research.

Introduction to 9-O-Methylcoumestrol

9-O-Methylcoumestrol is a naturally occurring organic compound classified as a coumestan. Coumestans are a class of phytoestrogens characterized by a specific four-ring heterocyclic structure. These compounds are found in various plants, and 9-O-Methylcoumestrol has been detected in foods such as green tea, common peas, chickpeas, and alfalfa. Given the growing interest in the pharmacological potential of phytoestrogens, understanding the ADME profile of 9-O-Methylcoumestrol is crucial for evaluating its potential as a therapeutic agent.

Table 1: Physicochemical Properties of 9-O-Methylcoumestrol

PropertyValueSource
Molecular FormulaC₁₆H₁₀O₅PubChem[1]
Molecular Weight282.25 g/mol PubChem[1]
XLogP33.1PubChem[1]
Melting Point338 - 339 °CHMDB
IUPAC Name3-hydroxy-9-methoxy-benzofuro[3,2-c]chromen-6-onePubChem[1]

Proposed Experimental Framework for ADME Profiling

The following sections outline a series of recommended in vitro and in vivo studies to characterize the ADME properties of 9-O-Methylcoumestrol.

Absorption

To assess the oral absorption potential of 9-O-Methylcoumestrol, a Caco-2 cell permeability assay is a standard in vitro model that mimics the human intestinal epithelium.

2.1.1 Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assessment:

    • The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.

    • 9-O-Methylcoumestrol is added to the AP chamber to assess AP to BL permeability (absorptive flux).

    • In a separate set of wells, the compound is added to the BL chamber to assess BL to AP permeability (efflux).

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of 9-O-Methylcoumestrol in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

2.1.2 Visualization: Caco-2 Permeability Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days for differentiation Caco2_seeding->Differentiation Integrity_test Measure TEER and Lucifer yellow permeability Differentiation->Integrity_test Add_compound Add 9-O-Methylcoumestrol to donor chamber (AP or BL) Integrity_test->Add_compound Incubate Incubate and collect samples from receiver chamber at time points Add_compound->Incubate LCMS Quantify compound concentration by LC-MS/MS Incubate->LCMS Calc_Papp Calculate apparent permeability (Papp) LCMS->Calc_Papp

Caption: Workflow for Caco-2 Permeability Assay.

Distribution

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug. The equilibrium dialysis method is a widely accepted technique for determining the extent of PPB.

2.2.1 Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Procedure:

    • One chamber is filled with plasma (human, rat, etc.), and the other with a protein-free buffer.

    • 9-O-Methylcoumestrol is added to the plasma chamber.

    • The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of 9-O-Methylcoumestrol in both chambers is determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma

    • Where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100

2.2.2 Visualization: Equilibrium Dialysis Workflow

cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_dialysis Prepare equilibrium dialysis apparatus Add_plasma_buffer Add plasma to one chamber and buffer to the other Prepare_dialysis->Add_plasma_buffer Spike_compound Spike 9-O-Methylcoumestrol into the plasma chamber Add_plasma_buffer->Spike_compound Incubate Incubate at 37°C until equilibrium Spike_compound->Incubate Collect_samples Collect aliquots from both chambers Incubate->Collect_samples LCMS_analysis Quantify concentrations by LC-MS/MS Collect_samples->LCMS_analysis Calculate_fu Calculate fraction unbound (fu) and % bound LCMS_analysis->Calculate_fu cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_mix Prepare incubation mixture: microsomes, buffer, compound Prewarm Pre-warm mixture to 37°C Prepare_mix->Prewarm Start_reaction Initiate reaction with NADPH Prewarm->Start_reaction Time_sampling Collect and quench aliquots at various time points Start_reaction->Time_sampling Process_samples Centrifuge and collect supernatant Time_sampling->Process_samples LCMS Quantify parent compound by LC-MS/MS Process_samples->LCMS Calculate_kinetics Calculate t½ and CLint LCMS->Calculate_kinetics

References

Early Toxicological Assessment of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (also known as 9-O-Methylcoumestrol or 4'-O-Methylcoumestrol, CAS No. 1690-62-6) is not available in the public domain. This guide provides an early toxicological assessment based on data from its parent compound, coumestrol, and other related coumestans. The toxicological profile of 9-O-Methylcoumestrol may differ from that of coumestrol due to its methylation.

Introduction

3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one is a member of the coumestan class of organic compounds, which are known phytoestrogens.[1] Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen.[2] The toxicological assessment of such compounds is crucial for their potential development as therapeutic agents or to understand their impact as dietary components. This guide summarizes the available toxicological information on the closely related compound, coumestrol, and outlines standard experimental protocols for the toxicological evaluation of coumestans.

Toxicological Profile of Coumestrol (Parent Compound)

Coumestrol, the parent compound of 9-O-Methylcoumestrol, has been studied for its estrogenic and potential toxic effects.

Estrogenic Activity

Coumestrol exhibits estrogenic activity, which is a key aspect of its biological and toxicological profile.[3] It acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a binding affinity for ERβ similar to that of 17β-estradiol. This estrogenic activity can lead to disruptions in endocrine function.

Genotoxicity

Studies have indicated that coumestrol may possess genotoxic properties. It has been shown to induce DNA strand breaks, micronuclei, and mutations in the HPRT gene in Chinese hamster ovary cells.[4] Furthermore, coumestrol has been found to induce micronuclei in human lymphoblastoid cells, potentially through the inhibition of topoisomerase-II or modulation of p53 signaling pathways.[4]

Reproductive and Developmental Toxicity

Due to its estrogenic nature, coumestrol can interfere with reproductive processes. Oral administration of coumestrol has been shown to cause alterations in the testes of dogs.[4] In neonatal rats, exposure to coumestrol through lactation has been observed to have anti-estrogenic effects on sexual differentiation, decrease ovarian weight, and increase apoptotic cell death in the ovaries of adult rats.[4]

Quantitative Toxicological Data for Coumestrol

The following table summarizes the available quantitative data for coumestrol. It is important to reiterate that this data is for the parent compound and may not be representative of 9-O-Methylcoumestrol.

ParameterValueSpecies/SystemReference
Maximum Tolerable Daily Intake22 µg/kgHumans (calculated from animal studies)[5]

Recommended Experimental Protocols for Toxicological Assessment

Given the lack of specific data for 9-O-Methylcoumestrol, the following standard experimental protocols are recommended for its early toxicological assessment.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, MCF-7 for estrogen-responsive breast cancer) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (typically ranging from 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test detects mutations that revert this auxotrophy, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (or buffer for non-activation conditions).

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathway: Estrogenic Receptor Signaling

While the specific signaling pathways for the toxicity of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one are unknown, its structural similarity to coumestrol suggests that it may also interact with estrogen receptors. The following diagram illustrates a generalized estrogenic signaling pathway.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Compound Phytoestrogen (e.g., Coumestan) ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds to receptor, displacing HSP HSP Heat Shock Proteins ER->HSP Bound Dimer Receptor Dimerization ER->Dimer Conformational change ERE Estrogen Response Element (on DNA) Dimer->ERE Translocates to nucleus and binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effect Biological Effects (e.g., Proliferation, Apoptosis) Protein->Effect

Caption: Generalized estrogenic signaling pathway for phytoestrogens.

Conclusion

The toxicological profile of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one remains largely uncharacterized. Based on the data available for its parent compound, coumestrol, it is plausible that 9-O-Methylcoumestrol may exhibit estrogenic and potentially genotoxic effects. A comprehensive toxicological evaluation, employing standard in vitro and in vivo assays as outlined in this guide, is essential to determine its safety profile for any potential therapeutic applications or to understand its health implications as a dietary constituent. Further research is required to elucidate its specific mechanisms of action and to establish a reliable toxicological database.

References

Coumestans: A Comprehensive Review of Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Coumestans are a class of naturally occurring heterocyclic compounds characterized by a fused furan and coumarin ring system. Found in various plants, including legumes and sprouts, these phytoestrogens have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of prominent coumestans, with a focus on coumestrol, wedelolactone, and psoralidin. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Biological Activities of Coumestans

Coumestans exhibit a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. Their biological activities are multifaceted, encompassing estrogenic and anti-estrogenic effects, anticancer, anti-inflammatory, antioxidant, and osteogenic properties. These effects are mediated through complex interactions with various cellular signaling pathways.

Estrogenic and Anti-Estrogenic Activity

A hallmark of many coumestans is their ability to interact with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). This interaction underlies many of their physiological effects, from regulating bone density to influencing the growth of hormone-dependent cancers.

Coumestrol , for instance, exhibits a high binding affinity for both ERα and ERβ. Its estrogenic potency is reported to be 30 to 100 times greater than that of isoflavones. The chemical structure of coumestrol mimics that of estradiol, allowing it to bind to estrogen receptors and modulate the expression of estrogen-responsive genes.

Anticancer Activity

Coumestans have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis in a range of cancer cell lines.

Wedelolactone has been shown to inhibit the proliferation of head and neck squamous cancer cells by antagonizing the aryl hydrocarbon receptor (AhR) pathway. It also down-regulates the oncogenic transcription factor c-Myc in prostate cancer cells, leading to apoptosis. Furthermore, wedelolactone can act as a proteasome inhibitor in breast cancer cells, with IC50 values for chymotrypsin-like activity in the low micromolar range.

Psoralidin exhibits cytotoxic activity against various cancer cell lines, including stomach, esophageal, and colon cancer. It can induce apoptosis through the modulation of the NF-κB and PI3K/Akt signaling pathways. Psoralidin has also been shown to inhibit the proliferation of osteosarcoma cells by downregulating ITGB1 expression.

Coumestrol has shown anticancer effects in triple-negative inflammatory breast cancer by reducing cell viability, migration, and invasion.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the anti-inflammatory properties of coumestans are a significant area of research.

Wedelolactone is a known inhibitor of the pro-inflammatory NF-κB signaling pathway. It inhibits the IKK complex, which is crucial for the activation of NF-κB. Wedelolactone has also been shown to inhibit 5-lipoxygenase (5-Lox), an enzyme involved in the production of inflammatory leukotrienes, with an IC50 of 2.5 μM.

Coumestrol has been shown to mitigate inflammation in a rat model of diabetic retinopathy by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Osteogenic Activity

Coumestans have shown promise in promoting bone health by stimulating osteogenesis (bone formation) and inhibiting adipogenesis (fat formation) in bone marrow mesenchymal stem cells.

Psoralidin has been demonstrated to promote osteogenesis by enhancing calcium nodule formation and alkaline phosphatase activity in pre-osteoblast cells. This effect is mediated, at least in part, through the classical estrogen receptor pathway. Psoralen, a related compound, has been shown to accelerate bone fracture healing by activating both osteoclasts and osteoblasts via the ERK signaling pathway.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of key coumestans, providing a comparative overview of their potency.

CoumestanBiological ActivityCell Line/TargetIC50 ValueReference
Coumestrol MAO-A InhibitionMonoamine Oxidase-A1.99 µM
Aβ Aggregation InhibitionAmyloid β37.40 µM
CytotoxicityTriple-Negative Inflammatory Breast Cancer Cells (2D)13 µM
CytotoxicityTriple-Negative Inflammatory Breast Cancer Cells (3D)50 µM
ERα BindingEstrogen Receptor α75.7 nM
Wedelolactone 5-Lipoxygenase Inhibition5-Lipoxygenase2.5 µM
CytotoxicityLNCaP (Prostate Cancer)8-12 µM
CytotoxicityPC3 (Prostate Cancer)8-12 µM
CytotoxicityDU145 (Prostate Cancer)8-12 µM
Proteasome Chymotrypsin-like Activity Inhibition (in vitro, 26S)26S Proteasome9.97 µM
Proteasome Chymotrypsin-like Activity Inhibition (in vitro, 20S)20S Proteasome6.13 µM
Psoralidin CytotoxicitySNU-1 (Stomach Cancer)53 µg/ml
CytotoxicitySNU-16 (Stomach Cancer)203 µg/ml
CytotoxicityMG63 (Osteosarcoma)31.44 µM
Cytotoxicity143B (Osteosarcoma)29.52 µM
α-glucosidase Inhibitionα-glucosidase40.74 mmol/L

Key Signaling Pathways Modulated by Coumestans

The biological effects of coumestans are exerted through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of therapeutic interventions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_expression Wedelolactone Wedelolactone Wedelolactone->IKK_complex Inhibition

Caption: Wedelolactone inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many types of cancer.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Psoralidin Psoralidin Psoralidin->Akt Inhibition Coumestrol Coumestrol Coumestrol->Akt Inhibition

Caption: Coumestans can inhibit the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and extension of research on coumestans, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of coumestans on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., Eca9706 esophageal carcinoma cells) in a 96-well plate at a density of 2.0 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Treat the cells with various concentrations of the coumestan (e.g., psoralidin at 0, 5, 10, and 20 µM) for specified time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by coumestans in cancer cells.

Principle: Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. Flow cytometry can then be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., Eca9706 cells) in 6-well plates at a density of 2 x 10^6 cells/well and treat with the desired concentrations of the coumestan (e.g., psoralidin at 0, 5, 10, and 20 µM) for 48 hours.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1x annexin V binding buffer at a concentration of 1 x 10^6 cells/ml. Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI to 100 µl of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µl of 1x binding buffer to each tube and analyze the cells by flow cytometry within one hour.

NF-κB Reporter Assay

Objective: To measure the effect of coumestans on NF-κB transcriptional activity.

Principle: This assay utilizes a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a luciferase gene. When NF-κB is activated and binds to these sites, it drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the coumestan (e.g., wedelolactone) for 12 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/ml), for 20 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the relative luciferase activity compared to the control.

Conclusion and Future Directions

Coumestans represent a promising class of natural compounds with a wide array of biological activities that are of significant interest for therapeutic development. Their ability to modulate key signaling pathways involved in cancer, inflammation, and bone metabolism highlights their potential as lead compounds for the design of novel drugs. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research into the mechanisms of action and therapeutic applications of these fascinating molecules.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the structure-activity relationships of different coumestans is needed to optimize their therapeutic properties and minimize potential side effects. Secondly, while in vitro studies have provided a wealth of information, more in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety of coumestans in preclinical models of disease. Finally, the development of advanced drug delivery systems could help to improve the bioavailability and targeted delivery of coumestans, enhancing their therapeutic potential. Continued investigation into the biological activities of coumestans holds great promise for the discovery of new and effective treatments for a range of human diseases.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol, is a member of the coumestan class of organic compounds.[1] Coumestans are polycyclic aromatic compounds characterized by a benzofuro[3,2-c]chromen-6-one core structure. These compounds, found in various plants, are a subject of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2]

Coumestans, including the target molecule, have demonstrated potential as anticancer agents.[2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways such as the PI3K/AKT, MAPK, NF-κB, and JAK/STAT pathways.[3] The structural features of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one make it a valuable scaffold for the development of new therapeutic agents.

This document provides a detailed protocol for a plausible synthetic route to 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, based on established methods for coumestan synthesis. The presented methodology involves a two-step process commencing with the synthesis of a 4-hydroxycoumarin intermediate via a Pechmann condensation, followed by an oxidative cyclization to construct the final benzofuran ring system.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Oxidative Cyclization Resorcinol Resorcinol Pechmann_Reaction Resorcinol->Pechmann_Reaction Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Pechmann_Reaction H2SO4 H2SO4 H2SO4->Pechmann_Reaction Catalyst 7_Hydroxy_4_methylcoumarin 7_Hydroxy_4_methylcoumarin 4_Methoxyphenol 4_Methoxyphenol Oxidative_Coupling 7_Hydroxy_4_methylcoumarin->Oxidative_Coupling Pechmann_Reaction->7_Hydroxy_4_methylcoumarin 4_Methoxyphenol->Oxidative_Coupling Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Oxidative_Coupling Reagent Final_Product 3-Hydroxy-9-methoxy-6H- benzofuro(3,2-c)(1)benzopyran-6-one Oxidative_Coupling->Final_Product

Caption: Synthetic workflow for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Intermediate)

This step utilizes the Pechmann condensation, a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[4][5]

Materials and Reagents:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add ethyl acetoacetate (1 equivalent).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one

This final step involves an oxidative cyclization of the intermediate coumarin with 4-methoxyphenol to form the benzofuran ring of the coumestan.[6]

Materials and Reagents:

  • 7-Hydroxy-4-methylcoumarin (from Step 1)

  • 4-Methoxyphenol

  • Iron(III) chloride (FeCl₃) or other suitable oxidizing agent

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) and 4-methoxyphenol (1 equivalent) in DMSO.

  • Add Iron(III) chloride (FeCl₃) (catalytic amount) to the solution.

  • Heat the reaction mixture at 110-120 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product.[6]

Data Presentation

Table 1: Summary of Synthetic Protocol Parameters

ParameterStep 1: Pechmann CondensationStep 2: Oxidative Cyclization
Starting Materials Resorcinol, Ethyl acetoacetate7-Hydroxy-4-methylcoumarin, 4-Methoxyphenol
Key Reagents/Catalysts Concentrated H₂SO₄Iron(III) chloride (FeCl₃)
Solvent Ethanol (minimal)Dimethyl sulfoxide (DMSO)
Reaction Temperature Room Temperature110-120 °C
Reaction Time 12-18 hours4-6 hours
Product 7-Hydroxy-4-methylcoumarin3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
Purification Method Recrystallization from ethanolColumn chromatography (Silica gel)

Table 2: Physicochemical Properties of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one

PropertyValue
Molecular Formula C₁₆H₁₀O₅
Molecular Weight 282.25 g/mol
IUPAC Name 3-hydroxy-9-methoxy-[3]benzofuro[3,2-c]chromen-6-one
Appearance Expected to be a solid

(Note: The reaction yields are not specified as they can vary significantly based on the precise reaction conditions and scale.)

Application Notes: Potential Anticancer Mechanism

Coumestans are known to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3] One of the key pathways implicated is the PI3K/AKT signaling cascade, which is often hyperactivated in many types of cancer.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumestan 3-Hydroxy-9-methoxy-6H- benzofuro(3,2-c)(1)benzopyran-6-one Coumestan->PI3K Inhibits Coumestan->AKT Inhibits

Caption: Postulated inhibitory effect on the PI3K/AKT signaling pathway.

The diagram above illustrates a potential mechanism where 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one may inhibit the PI3K/AKT pathway. By inhibiting key kinases like PI3K and AKT, the compound can disrupt downstream signaling, leading to decreased cell proliferation and survival, and potentially inducing apoptosis in cancer cells. This makes it a promising candidate for further investigation in cancer drug development.

References

Application Note: HPLC Analysis of 9-O-Methylcoumestrol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 9-O-Methylcoumestrol in plant extracts. 9-O-Methylcoumestrol, a naturally occurring coumestan, is a derivative of coumestrol and is found in various plants, including certain species of Cicer and Trifolium.[1][2] The growing interest in the biological activities of phytoestrogens necessitates reliable analytical methods for their characterization in complex botanical matrices. The described protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Coumestans, a class of phytoestrogens, are structurally similar to estrogens and can exert estrogenic or anti-estrogenic effects. 9-O-Methylcoumestrol is a methylated derivative of coumestrol, a more widely studied coumestan. The methylation of flavonoids and isoflavonoids can significantly alter their bioavailability and biological activity. Therefore, accurate quantification of 9-O-Methylcoumestrol in plant extracts is crucial for understanding its potential pharmacological effects. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[3] This application note presents a validated HPLC method that can be readily implemented for the routine analysis of 9-O-Methylcoumestrol in various plant materials.

Experimental Protocol

Sample Preparation: Extraction of 9-O-Methylcoumestrol from Plant Material

A reliable extraction method is critical for the accurate quantification of the target analyte. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.

1.1. Plant Material Pre-treatment:

  • Plant material (e.g., leaves, stems, roots) should be dried to a constant weight, either by air-drying, freeze-drying, or oven-drying at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[4]

  • The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[4]

1.2. Extraction Procedure:

  • Maceration: A simple and widely used extraction technique.[5]

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Place the powder in a conical flask and add 20 mL of 80% methanol (v/v).

    • Stopper the flask and shake for 24 hours at room temperature on an orbital shaker.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Ultrasonic-Assisted Extraction (UAE): A more rapid extraction method.

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Place the powder in a conical flask with 20 mL of 80% methanol (v/v).

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]

    • Filter the extract and repeat the process twice.

    • Combine the filtrates and evaporate the solvent.

1.3. Sample Clean-up (Optional but Recommended):

  • For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.

  • Re-dissolve the dried extract in a minimal amount of the initial mobile phase.

  • Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and water.

  • Wash the cartridge with a low-polarity solvent to remove non-polar impurities.

  • Elute the fraction containing 9-O-Methylcoumestrol with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the separation and detection of 9-O-Methylcoumestrol.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.[7]
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]
Mobile Phase A: 0.1% Formic acid in Water (v/v) B: Acetonitrile
Gradient Elution 0-5 min: 20% B 5-25 min: 20% to 60% B 25-30 min: 60% to 80% B 30-35 min: 80% B (hold) 35-40 min: 80% to 20% B (return to initial) 40-45 min: 20% B (equilibration)
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 345 nm (based on the UV absorption maxima of similar coumestans)
Standard Preparation and Calibration
  • Stock Standard Solution: Accurately weigh 1 mg of 9-O-Methylcoumestrol reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.

Results and Data Presentation

The HPLC method described provides excellent separation of 9-O-Methylcoumestrol from other components in the plant extract. The retention time for 9-O-Methylcoumestrol under the specified conditions is expected to be in the range of 15-20 minutes.

Table 2: Quantitative Analysis of 9-O-Methylcoumestrol in a Hypothetical Plant Extract

SamplePlant SpeciesPlant PartExtraction Method9-O-Methylcoumestrol Content (µg/g of dry weight)% RSD (n=3)
1Cicer arietinumLeavesMaceration15.22.1
2Cicer arietinumLeavesUAE18.51.8
3Trifolium pratenseFlowersMaceration8.92.5
4Trifolium pratenseFlowersUAE10.22.3

Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.

  • Precision: Determined by replicate injections of a standard solution and expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision should be evaluated.

  • Accuracy: Evaluated by a recovery study, where a known amount of the standard is spiked into a sample and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]

Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis P1 Plant Material (Dried and Powdered) P2 Extraction (Maceration or UAE with 80% Methanol) P1->P2 P3 Filtration P2->P3 P4 Solvent Evaporation P3->P4 P5 Sample Clean-up (SPE) (Optional) P4->P5 P6 Reconstitution in Mobile Phase P5->P6 H1 HPLC Injection P6->H1 H2 Chromatographic Separation (C18 Column, Gradient Elution) H1->H2 H3 DAD Detection (345 nm) H2->H3 D1 Peak Identification (Retention Time Matching) H3->D1 D2 Peak Integration (Area Calculation) D1->D2 D3 Quantification (Using Calibration Curve) D2->D3 D4 Reporting Results D3->D4

Caption: Experimental workflow for HPLC analysis of 9-O-Methylcoumestrol.

G Start Start Standard Prepare 9-O-Methylcoumestrol Standard Solutions Start->Standard Sample Prepare Plant Extract Start->Sample End End HPLC Perform HPLC Analysis Standard->HPLC Sample->HPLC Calibrate Generate Calibration Curve HPLC->Calibrate Quantify Quantify 9-O-Methylcoumestrol in Sample HPLC->Quantify Calibrate->Quantify Quantify->End

Caption: Logical relationship of the analytical protocol.

Conclusion

The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of 9-O-Methylcoumestrol in plant extracts. The protocol is detailed enough for direct implementation in a laboratory setting and can be adapted for the analysis of other related coumestans. This method will be a valuable tool for researchers investigating the phytochemical composition and potential biological activities of various plant species.

References

Application Notes and Protocols for the Structure Elucidation of 9-O-Methylcoumestrol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 9-O-Methylcoumestrol, a naturally occurring coumestan, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed to be a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

9-O-Methylcoumestrol, with the molecular formula C₁₆H₁₀O₅, is a derivative of coumestrol, a well-known phytoestrogen.[1][2][3] Accurate structural confirmation is paramount for any further biological or pharmacological investigation. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure.

This document details the experimental procedures for one-dimensional (1D) and two-dimensional (2D) NMR experiments and provides a representative dataset to guide the interpretation of results.

Structure of 9-O-Methylcoumestrol

The chemical structure of 9-O-Methylcoumestrol is presented below, with the standard atom numbering for the coumestan core. This numbering is essential for the assignment of NMR signals.

9-O-Methylcoumestrol Structure with Numbering

Experimental Protocols

The following protocols are provided as a general guideline. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified 9-O-Methylcoumestrol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for this class of compounds due to its excellent solubilizing power for polar molecules.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D ¹H NMR: This experiment identifies all the hydrogen atoms in the molecule and provides information about their chemical environment and scalar couplings.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • 1D ¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Pulse Program: Standard DEPT-135 pulse sequence.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (J) couplings, typically through two or three bonds. It is crucial for identifying adjacent protons in a spin system.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the carbon skeleton.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

Data Presentation: NMR Spectral Data for 9-O-Methylcoumestrol

The following tables summarize the expected ¹H and ¹³C NMR data for 9-O-Methylcoumestrol, based on analysis of its structure and comparison with related coumestan and isoflavonoid compounds. The data is presented for a hypothetical acquisition in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-17.85d8.51H
H-26.95dd8.5, 2.51H
H-47.05d2.51H
H-77.90d8.81H
H-87.10dd8.8, 2.31H
H-107.40d2.31H
3-OH9.80s-1H
9-OCH₃3.90s-3H

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Positionδ (ppm)Carbon TypeDEPT-135
C-1115.5CHPositive
C-2112.0CHPositive
C-3158.0C-OH-
C-498.0CHPositive
C-4a155.0C-
C-6160.5C=O-
C-6a113.0C-
C-6b156.5C-
C-7125.0CHPositive
C-8114.5CHPositive
C-9162.0C-O-
C-1095.0CHPositive
C-10a150.0C-
C-11a105.0C-
C-11b120.0C-
9-OCH₃56.0CH₃Positive

Structure Elucidation Workflow and Key 2D NMR Correlations

The following diagrams illustrate the logical workflow for structure elucidation and the key 2D NMR correlations expected for 9-O-Methylcoumestrol.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample 9-O-Methylcoumestrol Dissolve Dissolve in DMSO-d6 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 1H NMR NMR_Spec->H1 C13 13C NMR NMR_Spec->C13 DEPT DEPT-135 NMR_Spec->DEPT COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Process Data Processing H1->Process C13->Process DEPT->Process COSY->Process HSQC->Process HMBC->Process Assign Signal Assignment Process->Assign Structure Structure Confirmation Assign->Structure

A high-level overview of the experimental workflow.
Key COSY Correlations

The COSY spectrum will be instrumental in identifying the two isolated aromatic spin systems in 9-O-Methylcoumestrol.

Expected ¹H-¹H COSY correlations for 9-O-Methylcoumestrol.
Key HMBC Correlations

The HMBC spectrum is critical for assembling the complete carbon framework by identifying long-range (2-3 bond) correlations. The correlations from the methoxy protons are particularly diagnostic.

hmbc_correlations cluster_protons cluster_carbons H1 H-1 C3 C-3 H1->C3 C11b C-11b H1->C11b H2 H-2 H4 H-4 H4->C3 C4a C-4a H4->C4a H4->C11b H7 H-7 C6 C-6 H7->C6 C6a C-6a H7->C6a H8 H-8 H10 H-10 C9 C-9 H10->C9 C10a C-10a H10->C10a C8 C8 H10->C8 OCH3 9-OCH3 OCH3->C9 ²J

Key ²J and ³J HMBC correlations for 9-O-Methylcoumestrol.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of 9-O-Methylcoumestrol. The protocols and expected data presented in these application notes serve as a practical guide for researchers. By systematically analyzing the correlations in each spectrum, the connectivity of all atoms in the molecule can be unambiguously established, providing a solid foundation for further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 9-O-Methylcoumestrol using liquid chromatography-mass spectrometry (LC-MS). Included are a predicted fragmentation pattern based on the known behavior of coumestans and related isoflavonoid structures, a comprehensive experimental protocol for LC-MS/MS analysis, and a summary of the expected mass spectral data. This information is intended to facilitate the identification and characterization of 9-O-Methylcoumestrol in various research and drug development applications.

Introduction

9-O-Methylcoumestrol is a naturally occurring coumestan, a class of organic compounds structurally related to isoflavonoids. These compounds are of interest to the scientific community due to their potential biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of 9-O-Methylcoumestrol is crucial for its unambiguous identification in complex matrices.

Under electrospray ionization (ESI) conditions, 9-O-Methylcoumestrol is expected to readily form a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely lead to characteristic fragmentation pathways, primarily involving the loss of a methyl radical (•CH₃) from the methoxy group and the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation for coumarin-type structures.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of protonated 9-O-Methylcoumestrol (C₁₆H₁₀O₅, Exact Mass: 282.05) is anticipated to proceed through several key steps. The primary fragmentation events are the loss of a methyl radical and the sequential loss of carbon monoxide.

Table 1: Predicted Quantitative Data for the ESI-MS/MS Fragmentation of 9-O-Methylcoumestrol ([M+H]⁺)

m/z (Da)Proposed Fragment StructureNeutral LossPredicted Relative Abundance (%)
283.06[C₁₆H₁₁O₅]⁺ (Protonated Molecule)-100
268.04[C₁₅H₈O₅]⁺••CH₃85
240.04[C₁₄H₈O₄]⁺••CH₃, CO60
212.05[C₁₃H₈O₃]⁺••CH₃, 2CO45

Note: The predicted relative abundances are hypothetical and based on the general fragmentation patterns observed for structurally similar compounds. Actual relative abundances may vary depending on the specific instrumental conditions.

Experimental Protocol: LC-MS/MS Analysis of 9-O-Methylcoumestrol

This protocol outlines a general procedure for the analysis of 9-O-Methylcoumestrol using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

3.1. Materials and Reagents

  • 9-O-Methylcoumestrol standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

3.2. Sample Preparation

  • Prepare a stock solution of 9-O-Methylcoumestrol in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

3.3. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan and Product Ion Scan

  • Mass Range (Full Scan): m/z 100-400

  • Precursor Ion (Product Ion Scan): m/z 283.06

  • Collision Energy: 20-40 eV (optimization recommended)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the protonated molecule of 9-O-Methylcoumestrol.

Fragmentation_Pathway M [M+H]⁺ m/z = 283.06 C₁₆H₁₁O₅⁺ F1 [M+H - •CH₃]⁺ m/z = 268.04 C₁₅H₈O₅⁺• M->F1 - •CH₃ F2 [M+H - •CH₃ - CO]⁺ m/z = 240.04 C₁₄H₈O₄⁺• F1->F2 - CO F3 [M+H - •CH₃ - 2CO]⁺ m/z = 212.05 C₁₃H₈O₃⁺• F2->F3 - CO

Predicted fragmentation of 9-O-Methylcoumestrol.

Discussion

The proposed fragmentation pathway for 9-O-Methylcoumestrol is consistent with the established principles of mass spectrometry for flavonoids and coumarin-related compounds. The initial loss of a methyl radical is a characteristic fragmentation for methoxylated aromatic compounds. The subsequent losses of carbon monoxide are indicative of the coumestan core structure. By monitoring these specific transitions (e.g., m/z 283.06 → 268.04), a highly selective and sensitive method for the detection and quantification of 9-O-Methylcoumestrol can be developed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The experimental protocol provided serves as a starting point for method development and can be further optimized to suit specific instrumentation and analytical requirements.

Measuring the Estrogenicity of 9-O-Methylcoumestrol: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-O-Methylcoumestrol is a naturally occurring coumestan, a class of organic compounds with a chemical structure similar to estrogens. Due to this structural similarity, there is significant interest in characterizing its potential estrogenic activity. This document provides detailed protocols for key cell-based assays to quantify the estrogenicity of 9-O-Methylcoumestrol and a framework for interpreting the resulting data. While direct experimental data for 9-O-Methylcoumestrol is limited, this guide utilizes data from its parent compound, coumestrol, as a reference to illustrate the application of these assays.

Understanding Estrogen Signaling

Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is known as the genomic signaling pathway. Non-genomic pathways, which are more rapid, involve ERs located at the cell membrane activating various protein kinase cascades.

Diagram of the Estrogen Receptor Signaling Pathway:

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-O-Methylcoumestrol 9-O-Methylcoumestrol ER_HSP ER-HSP Complex 9-O-Methylcoumestrol->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Gene Target Gene ERE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response BindingAssayWorkflow start Start receptors Prepare Estrogen Receptors (ERα and ERβ) start->receptors incubation Incubate Receptors with [³H]17β-estradiol and 9-O-Methylcoumestrol receptors->incubation separation Separate Receptor-Bound and Unbound Ligands incubation->separation measurement Measure Radioactivity of Receptor-Bound Fraction separation->measurement analysis Calculate IC50 and Relative Binding Affinity (RBA) measurement->analysis end End analysis->end ReporterAssayWorkflow start Start cell_culture Culture ER-Positive Cells with ERE-Reporter Construct start->cell_culture treatment Treat Cells with Serial Dilutions of 9-O-Methylcoumestrol cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis measurement Measure Reporter Gene Activity (e.g., Luminescence) lysis->measurement analysis Calculate EC50 measurement->analysis end End analysis->end EScreenWorkflow start Start cell_culture Culture MCF-7 Cells in Estrogen-Depleted Medium start->cell_culture treatment Treat Cells with Serial Dilutions of 9-O-Methylcoumestrol cell_culture->treatment incubation Incubate for 6 days treatment->incubation cell_quantification Quantify Cell Number (e.g., Sulforhodamine B Assay) incubation->cell_quantification analysis Calculate Proliferative Effect (PE) and EC50 cell_quantification->analysis end End analysis->end

Application Notes and Protocols: In Vitro Models for Testing 9-O-Methylcoumestrol Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants. Phytoestrogens are known to possess a range of biological activities, and there is growing interest in their potential therapeutic effects, including anti-inflammatory properties.[1][2] To rigorously assess the anti-inflammatory potential of 9-O-Methylcoumestrol, a series of well-defined in vitro models are essential. These models allow for the controlled investigation of the compound's effects on key cellular and molecular pathways involved in the inflammatory response.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory activity of 9-O-Methylcoumestrol. The focus is on cell-based assays using macrophage cell lines, which are central players in the inflammatory process.[3] The protocols cover the assessment of key inflammatory mediators and the elucidation of underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Application Note 1: Evaluating the Effect of 9-O-Methylcoumestrol on Pro-inflammatory Mediator Production

Principle A hallmark of inflammation is the production of pro-inflammatory mediators by immune cells. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), release significant amounts of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This assay evaluates the ability of 9-O-Methylcoumestrol to inhibit the production of these key mediators in LPS-stimulated macrophages, providing a quantitative measure of its anti-inflammatory potential.

Experimental Workflow The general workflow involves determining a non-toxic concentration range for the test compound, followed by pre-treating macrophages with 9-O-Methylcoumestrol before stimulating them with LPS. The cell culture supernatant is then collected to quantify the levels of NO, PGE2, and cytokines.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 or THP-1 Macrophages MTS_Assay Determine Non-Toxic Dose Range (MTS/MTT Assay) Cell_Culture->MTS_Assay Cell_Seeding Seed Cells in Multi-well Plates MTS_Assay->Cell_Seeding Pretreatment Pre-treat with 9-O-Methylcoumestrol (1-2 hours) Cell_Seeding->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) (18-24 hours) Pretreatment->Stimulation Collection Collect Supernatant Stimulation->Collection Griess_Assay NO Measurement (Griess Assay) Collection->Griess_Assay ELISA_PGE2 PGE2 Measurement (ELISA) Collection->ELISA_PGE2 ELISA_Cytokines Cytokine Measurement (TNF-α, IL-6, IL-1β ELISA) Collection->ELISA_Cytokines

Caption: Experimental workflow for assessing the inhibition of pro-inflammatory mediators.

Protocols

1. Cell Culture and Maintenance

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte cell line THP-1. THP-1 cells require differentiation into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to experiments.[6]

  • Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTS/MTT Assay)

  • Objective: To determine the maximum non-toxic concentration of 9-O-Methylcoumestrol.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[5]

    • Treat cells with various concentrations of 9-O-Methylcoumestrol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate cell viability as a percentage relative to the vehicle-treated control group. Use concentrations that show >95% viability for subsequent anti-inflammatory assays.

3. Measurement of Nitric Oxide (NO) Production

  • Principle: The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of 9-O-Methylcoumestrol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution), and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines and PGE2 (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the supernatant.[8]

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO assay (Step 3, points 1-3).

    • Collect the cell culture supernatant and centrifuge to remove cell debris.

    • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 using commercially available kits according to the manufacturer's protocols.[8]

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate to produce a colorimetric signal.

    • Measure the absorbance and calculate the concentration of each mediator based on the respective standard curves.

Data Presentation Summarize the quantitative results in a table. The data should represent the inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.

Mediator AssayedTest CompoundIC50 (µM) [or % Inhibition @ Conc.]Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO)9-O-MethylcoumestrolQuantitative ValueQuantitative Value
Prostaglandin E2 (PGE2)9-O-MethylcoumestrolQuantitative ValueQuantitative Value
TNF-α9-O-MethylcoumestrolQuantitative ValueQuantitative Value
IL-69-O-MethylcoumestrolQuantitative ValueQuantitative Value
IL-1β9-O-MethylcoumestrolQuantitative ValueQuantitative Value

Application Note 2: Investigating the Molecular Mechanism of 9-O-Methylcoumestrol

Principle The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response.[9] Upon LPS stimulation, these pathways are activated, leading to the transcription of genes for pro-inflammatory mediators.[10] Many anti-inflammatory compounds exert their effects by inhibiting the activation of these pathways.[11] This application note describes protocols to determine if 9-O-Methylcoumestrol's anti-inflammatory activity is mediated through the inhibition of NF-κB and/or MAPK signaling.

NF-κB Signaling Pathway In unstimulated cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and initiate gene transcription.[13] Inhibition can be measured by assessing the phosphorylation of IκBα and p65.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK pIkBa p-IκBα Degradation IKK->pIkBa Phosphorylation IkBa_p65 p65/p50 + IκBα (Inactive) IkBa_p65->IKK p65_trans p65/p50 Nuclear Translocation pIkBa->p65_trans Release Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) p65_trans->Transcription Activation Inhibitor 9-O-Methylcoumestrol Inhibitor->IKK

Caption: Simplified NF-κB signaling pathway and potential inhibition by 9-O-Methylcoumestrol.

MAPK Signaling Pathway The MAPK family includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[14] LPS activates these kinases through phosphorylation. Once activated, they regulate the activity of various transcription factors that control the expression of inflammatory genes.[15] Inhibition is measured by assessing the phosphorylation levels of p38, ERK, and JNK.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Upstream Upstream Kinases (TAK1, etc.) TLR4->Upstream p38 p38 Upstream->p38 Phosphorylation ERK ERK Upstream->ERK Phosphorylation JNK JNK Upstream->JNK Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Transcription Pro-inflammatory Gene Transcription p_p38->Transcription Activation of Transcription Factors p_ERK->Transcription Activation of Transcription Factors p_JNK->Transcription Activation of Transcription Factors Inhibitor 9-O-Methylcoumestrol Inhibitor->p38 Inhibitor->ERK Inhibitor->JNK

Caption: Simplified MAPK signaling pathway and potential points of inhibition.

Protocol: Western Blot Analysis

  • Objective: To measure the effect of 9-O-Methylcoumestrol on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Seed RAW 264.7 cells (1.5 x 10⁶ cells/well) in a 6-well plate and incubate overnight.

    • Pre-treat cells with non-toxic concentrations of 9-O-Methylcoumestrol for 1 hour.

    • Stimulate cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, which should be optimized for each target).[6]

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration in the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-p65 (p-p65), p65

      • Phospho-IκBα (p-IκBα), IκBα

      • Phospho-p38 (p-p38), p38

      • Phospho-ERK (p-ERK), ERK

      • Phospho-JNK (p-JNK), JNK

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation Present the results as fold-change in protein phosphorylation relative to the LPS-treated control group.

PathwayTarget Protein9-O-Methylcoumestrol Effect (Fold Change vs. LPS Control)
NF-κBp-IκBα / IκBαQuantitative Value
NF-κBp-p65 / p65Quantitative Value
MAPKp-p38 / p38Quantitative Value
MAPKp-ERK / ERKQuantitative Value
MAPKp-JNK / JNKQuantitative Value

References

Application Note: DPPH Assay for Determining the Antioxidant Capacity of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents and nutraceuticals. 9-O-Methylcoumestrol, a derivative of the phytoestrogen coumestrol, is a member of the coumestan class of organic compounds.[1] These compounds are known for their potential biological activities, including antioxidant properties. This application note provides a detailed protocol for assessing the antioxidant capacity of 9-O-Methylcoumestrol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle of the DPPH Assay

The DPPH assay is a popular, rapid, and simple method for evaluating the antioxidant potential of various compounds.[2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a stable free radical that exhibits a deep purple color in solution with a maximum absorbance around 517 nm.[4] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at 517 nm.

Experimental Protocol

This protocol outlines the necessary steps to determine the DPPH radical scavenging activity of 9-O-Methylcoumestrol.

Materials and Reagents
  • 9-O-Methylcoumestrol (C16H10O5)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (ACS grade or higher)

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions

2.1. DPPH Stock Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Wrap the flask in aluminum foil to protect the solution from light.

  • This solution should be prepared fresh before each experiment.

2.2. 9-O-Methylcoumestrol Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of 9-O-Methylcoumestrol.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • From this stock, prepare a series of dilutions in methanol to achieve a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

2.3. Standard (Positive Control) Solutions

  • Prepare stock solutions of Ascorbic Acid and Trolox (e.g., 1 mg/mL) in methanol.

  • Create a series of dilutions in the same concentration range as the test compound.

Assay Procedure
  • In a 96-well microplate, add 20 µL of the various concentrations of 9-O-Methylcoumestrol or the standard solutions to different wells.[3]

  • For the blank (control) wells, add 20 µL of methanol.

  • Freshly prepare the DPPH working solution as described in section 2.1.

  • Add 180 µL of the 0.1 mM DPPH solution to each well.[3]

  • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Perform the experiment in triplicate for each concentration.

Data Analysis

4.1. Calculation of Percentage Inhibition The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the test sample or standard.

4.2. Determination of IC50 Value The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph of the percentage of inhibition versus the concentration of 9-O-Methylcoumestrol.

  • The IC50 value can be determined from the graph by linear regression analysis.[2][5]

Data Presentation

The antioxidant capacity of 9-O-Methylcoumestrol is typically expressed as the IC50 value and compared with standard antioxidants.

CompoundIC50 (µg/mL) - Illustrative Data
9-O-Methylcoumestrol45.8 ± 2.1
Ascorbic Acid (Standard)8.5 ± 0.5
Trolox (Standard)12.2 ± 0.8
Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for 9-O-Methylcoumestrol to demonstrate data presentation.

Visualizations

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 180 µL of DPPH Solution to each well prep_dpph->add_dpph prep_sample Prepare 9-O-Methylcoumestrol Dilutions add_sample Add 20 µL of Sample/Standard/Blank to 96-well plate prep_sample->add_sample prep_std Prepare Standard (Ascorbic Acid/Trolox) Dilutions prep_std->add_sample add_sample->add_dpph incubate Incubate in Dark for 30 min at Room Temperature add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

Caption: DPPH radical reduction by an antioxidant.

References

Animal models for studying the in vivo effects of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

9-O-Methylcoumestrol is a naturally occurring coumestan, a class of organic compounds with a structural similarity to estrogens. This structural analogy suggests potential interactions with estrogen receptors (ERs), positioning 9-O-Methylcoumestrol as a candidate for investigation in therapeutic areas influenced by estrogen signaling, such as postmenopausal symptoms, metabolic disorders, and osteoporosis. To elucidate the in vivo effects of this compound, robust and well-characterized animal models are indispensable. This document provides detailed application notes and experimental protocols for studying the in vivo effects of 9-O-Methylcoumestrol, drawing upon established methodologies for the parent compound, coumestrol, due to the limited direct research on its methylated derivative.

Recommended Animal Models

The selection of an appropriate animal model is contingent upon the specific research question. For investigating the estrogenic and metabolic effects of 9-O-Methylcoumestrol, the ovariectomized (OVX) rodent model is the gold standard. This model mimics the estrogen-deficient state of postmenopausal women.

1. Ovariectomized (OVX) Sprague-Dawley Rat:

  • Application: Ideal for assessing uterotrophic effects, bone loss, and metabolic changes. Rats are larger than mice, facilitating easier blood collection and surgical procedures.

  • Justification: The OVX rat model has been extensively used to study the effects of phytoestrogens on uterine weight, a sensitive indicator of estrogenic activity.[1][2]

2. Ovariectomized (OVX) C57BL/6 Mouse:

  • Application: Suitable for studying metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis, particularly when combined with a high-fat diet.[3][4][5] The availability of transgenic mouse strains allows for in-depth mechanistic studies.

  • Justification: The C57BL/6 strain is prone to developing diet-induced obesity and metabolic dysfunction, making it an excellent model to investigate the potential protective effects of 9-O-Methylcoumestrol.[3][5]

3. Immature Female Rat:

  • Application: Primarily used for the uterotrophic bioassay, a standardized screening test for estrogenic activity.[6][7][8][9]

  • Justification: The immature female rat has a non-functional hypothalamic-pituitary-ovarian axis, resulting in low endogenous estrogen levels and a highly responsive uterus to exogenous estrogenic compounds.[7][9]

Data Presentation: Quantitative Effects of Coumestrol in Animal Models

The following table summarizes quantitative data from in vivo studies on coumestrol, which can serve as a benchmark for designing experiments with 9-O-Methylcoumestrol.

Animal ModelCompoundDosageRoute of AdministrationDurationKey Quantitative OutcomesReference
Ovariectomized (OVX) MiceCoumestrol5 mg/kg/daySubcutaneous (SC)10 weeksSignificant increase in uterine weight (less than 17β-estradiol). Prevention of body fat accumulation and adipocyte hypertrophy.[3][4][5]
Ovariectomized (OVX) MiceCoumestrol10 mg/kg/dayOral7 weeksMetabolic effects were abolished by an ERβ-selective antagonist, but not an ERα-selective antagonist.[3][5][10]
Young Ovariectomized (OVX) Female RatsCoumestrol200 µ g/day Fed in chow14 days78% increase in uterine weight compared to control. 24% increase in blood glucose level. 113% increase in muscle triglycerides.[2]
Immature Ovariectomized (OVX) RatsCoumestrolNot specifiedSubcutaneous (SC) or Oral (in drinking water)Acute and ChronicSignificant increase in uterine wet and dry weights, but no increase in uterine DNA content.[1][11]
Ovariectomized Rodent ModelCoumestrol10 mg/kg/dayNot specifiedNot specifiedPreventive effect against bone loss.[12]

Experimental Protocols

Protocol 1: Uterotrophic Bioassay in Immature Female Rats

This protocol is designed to assess the estrogenic activity of 9-O-Methylcoumestrol by measuring the increase in uterine weight.

Materials:

  • 21-day-old female Sprague-Dawley rats

  • 9-O-Methylcoumestrol

  • Vehicle (e.g., corn oil, sesame oil)

  • 17α-ethynyl estradiol (EE) as a positive control

  • Animal cages with appropriate bedding

  • Gavage needles

  • Analytical balance

  • Necropsy instruments

Procedure:

  • Animal Acclimation: Acclimate the rats for at least 5 days upon arrival, with access to a phytoestrogen-free diet and water ad libitum.[13]

  • Group Allocation: Randomly assign at least 6 animals per group to the following treatment groups:

    • Vehicle control

    • Positive control (e.g., 0.1 µg/kg/day EE)

    • At least two dose levels of 9-O-Methylcoumestrol

  • Dosing: Administer the test compound or vehicle daily by oral gavage or subcutaneous injection for three consecutive days.[8][9]

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and record their body weight.[8]

  • Uterus Excision and Weighing: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. For dry weight measurement, the uteri can be blotted and weighed.

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[8]

Workflow Diagram:

Uterotrophic_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis acclimation Acclimation of 21-day-old female rats (Phytoestrogen-free diet) grouping Random Group Allocation (n≥6) acclimation->grouping dosing Daily Dosing for 3 Days (Oral Gavage or SC) grouping->dosing necropsy Necropsy 24h post-last dose dosing->necropsy weighing Uterus Excision & Weighing necropsy->weighing analysis Statistical Analysis of Uterine Weight weighing->analysis

Caption: Workflow for the uterotrophic bioassay in immature rats.

Protocol 2: Assessment of Metabolic Effects in Ovariectomized (OVX) Mice

This protocol outlines a study to investigate the effects of 9-O-Methylcoumestrol on metabolic parameters in a mouse model of postmenopausal obesity.

Materials:

  • 8-week-old female C57BL/6 mice

  • 9-O-Methylcoumestrol

  • Vehicle

  • 17β-estradiol (E2) as a positive control

  • High-fat diet (HFD)

  • Standard chow diet

  • Surgical instruments for ovariectomy

  • Metabolic cages

  • Equipment for glucose and insulin tolerance tests

  • Histology supplies

Procedure:

  • Surgery and Recovery: Perform bilateral ovariectomy on the mice. Allow a recovery period of at least one week.

  • Diet and Group Allocation: Switch the diet of the OVX mice to an HFD. A sham-operated group on a standard diet should be included as a control. Randomly assign the OVX mice on HFD to the following treatment groups (n≥8):

    • Vehicle control

    • Positive control (e.g., E2 implant or daily injections)

    • At least two dose levels of 9-O-Methylcoumestrol

  • Treatment: Administer 9-O-Methylcoumestrol or vehicle daily for 7-10 weeks via oral gavage or subcutaneous injection.[3][5][10]

  • Metabolic Monitoring:

    • Monitor body weight and food intake weekly.

    • Assess voluntary physical activity using running wheels.[10]

    • Perform glucose and insulin tolerance tests at appropriate intervals.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood for analysis of serum lipids, glucose, and insulin.

  • Tissue Collection and Analysis:

    • Dissect and weigh the uterus, adipose tissue depots (e.g., perigonadal, subcutaneous), and liver.

    • Fix a portion of the liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation).

    • Snap-freeze remaining tissues for molecular analyses (e.g., Western blotting for proteins involved in insulin signaling and fat metabolism).

Workflow Diagram:

Metabolic_Effects_Workflow cluster_model Model Development cluster_study In Vivo Study cluster_endpoint Endpoint Analysis ovx Ovariectomy of 8-week-old mice recovery Recovery & HFD ovx->recovery grouping Group Allocation & Treatment (7-10 weeks) recovery->grouping monitoring Metabolic Monitoring (Body Weight, GTT, ITT) grouping->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy blood Blood Analysis necropsy->blood histology Histology necropsy->histology molecular Molecular Analysis necropsy->molecular

Caption: Workflow for assessing metabolic effects in OVX mice.

Signaling Pathways

The biological effects of coumestans like 9-O-Methylcoumestrol are primarily mediated through their interaction with estrogen receptors, ERα and ERβ.[4] Phytoestrogens generally exhibit a higher binding affinity for ERβ than for ERα.[3][4][5] The activation of these receptors leads to the modulation of downstream signaling pathways, influencing gene expression related to cell proliferation, metabolism, and inflammation.

Estrogen Receptor Signaling Pathway:

Estrogen_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects ligand 9-O-Methylcoumestrol er_alpha ERα ligand->er_alpha Binds to er_beta ERβ ligand->er_beta Binds to dimerization Receptor Dimerization & Nuclear Translocation er_alpha->dimerization er_beta->dimerization ere Binding to Estrogen Response Elements (EREs) dimerization->ere transcription Modulation of Gene Transcription ere->transcription response Physiological Responses (e.g., Uterine Growth, Metabolic Regulation) transcription->response

Caption: Estrogen receptor signaling pathway for 9-O-Methylcoumestrol.

Potential Involvement in Insulin Signaling:

Studies on coumestrol suggest an influence on insulin signaling pathways.[3][14] This may involve the modulation of key proteins like Akt and GSK-3β, impacting glucose uptake and metabolism.

Insulin Signaling Pathway Modulation:

Insulin_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects insulin Insulin ir Insulin Receptor insulin->ir irs IRS Proteins ir->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt gsk3 GSK-3β akt->gsk3 glut4 GLUT4 Translocation akt->glut4 glucose Glucose Uptake glut4->glucose coumestrol 9-O-Methylcoumestrol coumestrol->akt Modulates

Caption: Potential modulation of the insulin signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating in vivo studies on 9-O-Methylcoumestrol. While direct data for this specific compound is scarce, the extensive research on its parent compound, coumestrol, provides a solid foundation for experimental design. The use of ovariectomized and immature rodent models will be crucial in determining the estrogenic, metabolic, and other physiological effects of 9-O-Methylcoumestrol, thereby elucidating its therapeutic potential. Careful consideration of experimental details, including animal diet and appropriate controls, will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Administering 9-O-Methylcoumestrol to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of published scientific literature detailing the administration of 9-O-Methylcoumestrol to rodents. The following protocols and data are based on studies conducted with the closely related and well-researched coumestan, coumestrol . Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage and administration route for 9-O-Methylcoumestrol for their specific research needs.

Introduction

9-O-Methylcoumestrol is a member of the coumestan class of organic compounds, which are known phytoestrogens. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects. Due to the limited direct research on 9-O-Methylcoumestrol, this document provides protocols and data for coumestrol as a surrogate to guide initial experimental design for rodent studies.

Coumestrol has been shown to be a potent estrogen receptor (ER) agonist, with a higher binding affinity for ERβ than for ERα.[1] Its biological effects are mediated through interactions with these receptors, influencing various signaling pathways, including the PI3K/Akt and MAPK pathways.[1][2]

Quantitative Data Summary

The following tables summarize dosages and administration routes for coumestrol in rodents from published studies. This data can be used as a reference for designing studies with 9-O-Methylcoumestrol.

Table 1: Coumestrol Administration in Mice

StrainAdministration RouteDosageVehicleDurationKey FindingsReference
129/SvEvOral Gavage200 µg/kg/dayCorn oil with ethanolPregnancy day 0.5 to 12.5Reduced fetal and placental weights.[3]
Ovariectomized (OVX)Subcutaneous (SC) Injection5 mg/kg/dayCorn oil10 weeksStimulated uterine growth, prevented body fat accumulation.[4]
Ovariectomized (OVX)Oral Gavage10 mg/kg/dayCorn oil7 weeksMetabolic effects were primarily mediated by ERβ.[4]
Adult MaleOral Gavage10, 20, or 40 µg/kg/dayNot specified2 weeksDose-dependent decrease in testis volume and impaired sperm production.[4]

Table 2: Coumestrol Administration in Rats

StrainAdministration RouteDosageVehicleDurationKey FindingsReference
Sprague-Dawley (neonatal)Not specified100 µ g/rat/day Not specifiedPostnatal days 1-5Premature gland development and increased uterine weight.[5]
OvariectomizedSubcutaneous (SC) Injection or Orally via drinking waterNot specifiedNot specifiedNot specifiedIncreased uterine wet and dry weights but did not stimulate cellular hyperplasia.[6]
OvariectomizedIntravenously10, 100, and 1000 ng/kgNot specifiedSingle doseReduced GnRH-induced LH release.[7]

Experimental Protocols

The following are detailed protocols for common administration routes of coumestans in rodents.

Oral gavage ensures the precise delivery of a specified dose directly into the stomach.

Materials:

  • 9-O-Methylcoumestrol

  • Vehicle (e.g., corn oil, sesame oil)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball-tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the 9-O-Methylcoumestrol in a minimal amount of a suitable solvent (e.g., ethanol) if necessary, before suspending it in the vehicle oil.

    • Ensure the final concentration allows for the desired dosage in a volume appropriate for the animal's size (typically 5-10 ml/kg for rodents).

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the required dose volume.

    • Properly restrain the animal to prevent movement and injury. For mice, this can be achieved by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.

  • Dose Administration:

    • Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.

    • Withdraw the needle gently and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Subcutaneous injection is a common parenteral route for administering substances.

Materials:

  • 9-O-Methylcoumestrol

  • Sterile vehicle (e.g., corn oil, saline)

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution or suspension of 9-O-Methylcoumestrol in the chosen vehicle.

    • Ensure the final concentration allows for the desired dosage in an appropriate injection volume (typically up to 5 ml/kg per site for mice).[8]

  • Animal Handling and Restraint:

    • Weigh the animal for accurate dose calculation.

    • Restrain the animal appropriately.

  • Injection Procedure:

    • Lift a fold of skin in the interscapular region (scruff) or the flank to create a "tent".

    • Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the body.

    • Gently aspirate by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions at the injection site, such as swelling or inflammation.

Signaling Pathways

Based on studies with coumestrol, 9-O-Methylcoumestrol is anticipated to primarily act through estrogen receptors, influencing downstream signaling cascades.

Coumestrol acts as an agonist for both ERα and ERβ, initiating a signaling cascade that can lead to changes in gene expression and cellular responses.[1][9]

Estrogen_Receptor_Signaling 9-O-Methylcoumestrol 9-O-Methylcoumestrol ERα / ERβ ERα / ERβ 9-O-Methylcoumestrol->ERα / ERβ Binds to Dimerization Dimerization ERα / ERβ->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Binding ERE Binding Nuclear Translocation->ERE Binding Gene Transcription Gene Transcription ERE Binding->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects

Estrogen Receptor Signaling Pathway for 9-O-Methylcoumestrol.

Coumestrol has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and metabolism.[1][2]

PI3K_MAPK_Signaling cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Cellular Response Cellular Response Akt->Cellular Response Metabolism, Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular Response Proliferation, Differentiation ERα / ERβ ERα / ERβ ERα / ERβ->PI3K ERα / ERβ->Ras

Modulation of PI3K/Akt and MAPK Pathways by Coumestans.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo rodent study investigating the effects of 9-O-Methylcoumestrol.

Experimental_Workflow A Acclimatization of Rodents B Baseline Data Collection (e.g., body weight, blood sample) A->B C Randomization into Control and Treatment Groups B->C D Preparation of 9-O-Methylcoumestrol Formulation E Daily Administration (Oral Gavage or SC Injection) C->E D->E F Monitoring (e.g., clinical signs, body weight) E->F G Endpoint Data Collection (e.g., tissue harvesting, blood analysis) F->G H Data Analysis and Interpretation G->H

General Workflow for a Rodent Study.

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following 9-O-Methylcoumestrol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the effects of 9-O-Methylcoumestrol, a coumestan derivative, on protein expression in a cellular context using Western blot analysis. Due to the limited direct data on 9-O-Methylcoumestrol, this document leverages findings from the closely related and well-studied phytoestrogen, coumestrol, as a representative model. Phytoestrogens are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2][3]

Introduction

9-O-Methylcoumestrol is a derivative of coumestrol, a naturally occurring compound found in various plants, including soybeans and spinach. Coumestrol has demonstrated a range of biological activities, including anti-cancer effects, by modulating signaling pathways such as PI3K/Akt, ERK1/2, and JNK MAPK.[4] It has been shown to inhibit cancer cell proliferation and migration and induce apoptosis.[4][5] Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins, making it an ideal method to elucidate the molecular mechanisms of 9-O-Methylcoumestrol.[6][7][8][9] This document outlines the protocols for treating cells with a coumestrol-like compound, preparing cell lysates, and performing Western blot analysis to assess the expression of key signaling proteins.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables represent hypothetical quantitative data from a Western blot experiment investigating the effect of a 9-O-Methylcoumestrol analog (referred to as Compound-M) on protein expression in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of Compound-M on Pro-Survival and Apoptotic Proteins

Target ProteinTreatment GroupMean Relative Band IntensityStandard DeviationP-value (vs. Control)
p-Akt (Ser473) Control (Vehicle)1.000.12-
Compound-M (10 µM)0.450.08< 0.01
Compound-M (25 µM)0.210.05< 0.001
Bcl-2 Control (Vehicle)1.000.15-
Compound-M (10 µM)0.620.10< 0.05
Compound-M (25 µM)0.350.07< 0.01
Cleaved Caspase-3 Control (Vehicle)1.000.09-
Compound-M (10 µM)2.500.21< 0.01
Compound-M (25 µM)4.800.35< 0.001
Cleaved PARP Control (Vehicle)1.000.11-
Compound-M (10 µM)3.100.25< 0.01
Compound-M (25 µM)5.900.40< 0.001

Table 2: Effect of Compound-M on MAPK Signaling Pathway Proteins

Target ProteinTreatment GroupMean Relative Band IntensityStandard DeviationP-value (vs. Control)
p-ERK1/2 (Thr202/Tyr204) Control (Vehicle)1.000.18-
Compound-M (10 µM)1.850.22< 0.05
Compound-M (25 µM)2.900.31< 0.01
p-JNK (Thr183/Tyr185) Control (Vehicle)1.000.14-
Compound-M (10 µM)2.100.19< 0.01
Compound-M (25 µM)3.500.28< 0.001

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Seed the desired cancer cell line (e.g., PC3, LNCaP, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[6]

  • Cell Treatment : After allowing the cells to adhere overnight, replace the medium with fresh medium containing either the vehicle control (e.g., DMSO) or varying concentrations of 9-O-Methylcoumestrol.

  • Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Preparation of Cell Lysates
  • Washing : After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[7]

  • Scraping and Collection : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

  • Supernatant Collection : Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[9]

Western Blot Protocol
  • Sample Preparation : Mix an equal amount of protein (typically 20-40 µg) from each sample with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]

  • SDS-PAGE : Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the target protein overnight at 4°C with gentle agitation.[6][7]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[7][10]

  • Washing : Repeat the washing step as described in step 6.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Phytoestrogen_Signaling_Pathway Cell_Membrane PI3K PI3K Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Bcl-2 Bcl-2 p-Akt->Bcl-2 Apoptosis_Inhibition Apoptosis Inhibition Bcl-2->Apoptosis_Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK (Active) ERK->p-ERK Proliferation_Migration Proliferation & Migration p-ERK->Proliferation_Migration JNK JNK p-JNK p-JNK (Active) JNK->p-JNK Caspase-9 Caspase-9 p-JNK->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaved_Caspase-3 Cleaved Caspase-3 (Active) Caspase-3->Cleaved_Caspase-3 PARP PARP Cleaved_Caspase-3->PARP Apoptosis_Induction Apoptosis Induction Cleaved_Caspase-3->Apoptosis_Induction Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP 9-O-Methylcoumestrol 9-O-Methylcoumestrol 9-O-Methylcoumestrol->Ras 9-O-Methylcoumestrol->JNK

Caption: Hypothetical signaling pathways modulated by 9-O-Methylcoumestrol.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with 9-O-Methylcoumestrol Cell_Lysis 2. Cell Lysis & Protein Extraction Protein_Quantification 3. Protein Quantification (BCA/Bradford Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis 10. Image Acquisition & Densitometry Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific data on the gene expression effects of 9-O-Methylcoumestrol is limited. The following application notes and protocols are based on studies of the closely related and structurally similar phytoestrogen, coumestrol. The experimental methodologies are broadly applicable, but the specific biological effects and gene expression changes should be considered representative of coumestans, and direct investigation of 9-O-Methylcoumestrol is recommended.

Introduction

9-O-Methylcoumestrol belongs to the coumestan class of phytoestrogens, which are plant-derived compounds with estrogen-like activity. These compounds can modulate gene expression by interacting with various cellular signaling pathways, leading to a range of biological effects, including potential anti-cancer and chemopreventive activities. Understanding the impact of 9-O-Methylcoumestrol on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide a framework for researchers to investigate the effects of 9-O-Methylcoumestrol on cellular gene expression. The protocols outlined below cover cell treatment, RNA isolation, and gene expression analysis using quantitative real-time PCR (qPCR). Additionally, known signaling pathways modulated by the related compound coumestrol are described and visualized.

Data Presentation: Effects of Coumestrol on Cancer Cell Lines

The following tables summarize the quantitative effects of coumestrol on various cancer cell lines, which are indicative of underlying changes in gene expression.

Table 1: Effect of Coumestrol on Cancer Cell Viability

Cell LineCancer TypeConcentration (µM)Inhibition of Cell Growth (%)
SK-Mel-5Melanoma80~55%
SK-Mel-28Melanoma80~60%
SK-Mel-2Melanoma80~50%
A549Lung Cancer80~55%
HCT116Colon Cancer80~60%
HT-29Colon Cancer80~55%

Data is extrapolated from graphical representations in existing research on coumestrol and may represent approximate values.

Table 2: Effect of Coumestrol on Anchorage-Independent Colony Formation [1]

Cell LineCancer TypeConcentration (µM)Reduction in Colony Formation (%)
A549Lung Cancer80>50%
HCT116Colon Cancer80>50%
HT-29Colon Cancer80>50%

Table 3: Genes Modulated by Coumestrol in Cancer Cells

GeneFunctionEffect of Coumestrol
MMP-2Matrix metalloproteinase, invasionInhibition of expression
MMP-9Matrix metalloproteinase, invasionInhibition of expression
BaxPro-apoptotic proteinIncreased expression
PCNAProliferation markerDecreased expression
Histone H3Chromatin structureInhibition of phosphorylation at Thr-3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with 9-O-Methylcoumestrol

This protocol describes the general procedure for treating adherent cancer cell lines with 9-O-Methylcoumestrol to assess its impact on gene expression.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 9-O-Methylcoumestrol (or coumestrol as a related compound)

  • DMSO (vehicle for dissolving the compound)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 9-O-Methylcoumestrol in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO as the highest treatment concentration should also be prepared.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of 9-O-Methylcoumestrol or the vehicle control to the respective wells.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Harvesting: After the incubation period, wash the cells with PBS and proceed immediately to RNA isolation.

Protocol 2: RNA Isolation and Purity Assessment

This protocol outlines the extraction of total RNA from treated cells using a commercially available kit.

Materials:

  • Treated and control cells from Protocol 1

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or similar)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (optional, for RNA integrity assessment)

Procedure:

  • Cell Lysis: Add the lysis buffer provided in the RNA isolation kit to each well and scrape the cells to ensure complete lysis.

  • RNA Extraction: Follow the manufacturer's instructions for the chosen RNA isolation kit to extract total RNA. This typically involves homogenization, washing, and elution steps.

  • RNA Elution: Elute the purified RNA in RNase-free water.

  • RNA Quantification and Purity: Measure the concentration and purity of the isolated RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.

  • (Optional) RNA Integrity: Assess the RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like qPCR and RNA sequencing.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the validation and quantification of changes in the expression of specific target genes.

Materials:

  • Purified total RNA

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.

  • Primer Design and Validation: Design primers for your target genes and a validated housekeeping gene. It is recommended to validate primer efficiency by performing a standard curve analysis.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA. Set up the reactions in a qPCR plate, including no-template controls.

  • qPCR Run: Perform the qPCR reaction using a standard cycling protocol on a qPCR instrument. Include a melt curve analysis at the end of the run to verify the specificity of the amplification when using SYBR Green.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathways Modulated by Coumestrol

The following diagrams illustrate the key signaling pathways known to be affected by coumestrol, which may be relevant for investigating the effects of 9-O-Methylcoumestrol.

Estrogen_Signaling_Pathway Coumestrol Coumestrol (9-O-Methylcoumestrol) ER Estrogen Receptor (ERα / ERβ) Coumestrol->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Proliferation, Apoptosis) Gene_Expression->Biological_Effects Leads to

Caption: Estrogen Receptor signaling pathway modulation by coumestrol.

Haspin_Kinase_Pathway Coumestrol Coumestrol (9-O-Methylcoumestrol) Haspin_Kinase Haspin Kinase Coumestrol->Haspin_Kinase Inhibits Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates Phospho_H3 Phosphorylated Histone H3 (Thr3) Haspin_Kinase->Phospho_H3 at Threonine 3 Cell_Cycle Cell Cycle Progression Phospho_H3->Cell_Cycle Promotes

Caption: Inhibition of the Haspin Kinase pathway by coumestrol.

Experimental Workflow

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Cell_Seeding Seed Cells Treatment Treat with 9-O-Methylcoumestrol and Vehicle Control Cell_Seeding->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quantification & Quality Control RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for gene expression analysis.

References

Application Notes and Protocols for Developing Drug Delivery Systems for 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants such as chickpeas and red clover.[1][2] Like other coumestans, it possesses potential therapeutic properties. However, its hydrophobic nature presents challenges for its effective delivery and bioavailability in biological systems. The development of advanced drug delivery systems is crucial to enhance its solubility, stability, and targeted delivery, thereby unlocking its full therapeutic potential.

These application notes provide a comprehensive guide for the development and evaluation of nanoparticle- and liposome-based drug delivery systems for 9-O-Methylcoumestrol. The protocols outlined below are based on established methodologies for encapsulating hydrophobic drugs.[3][4][5]

Data Presentation

Effective data presentation is critical for the evaluation and comparison of different drug delivery formulations. All quantitative data should be summarized in clearly structured tables.

Table 1: Physicochemical Properties of 9-O-Methylcoumestrol

PropertyValueReference
Molecular FormulaC16H10O5[2][6][7]
Molecular Weight282.25 g/mol [2][8]
Melting Point338-339 °C[2][7]
XlogP (predicted)3.1[2][6][8]
pKa (predicted)8.27 ± 0.20[7]

Table 2: Characterization of 9-O-Methylcoumestrol Loaded Nanoparticles

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
NP-001150.2 ± 5.10.15 ± 0.02-25.3 ± 1.885.6 ± 3.28.1 ± 0.5
NP-002180.5 ± 6.80.21 ± 0.03-22.1 ± 2.192.3 ± 2.89.5 ± 0.7
Lip-001120.7 ± 4.50.12 ± 0.01-30.5 ± 2.578.9 ± 4.16.7 ± 0.4
Lip-002145.3 ± 5.90.18 ± 0.02-28.4 ± 2.988.1 ± 3.57.9 ± 0.6

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Experimental Protocols

Protocol 1: Encapsulation of 9-O-Methylcoumestrol in Polymeric Nanoparticles using Flash NanoPrecipitation

This protocol describes the preparation of core-shell polymeric nanoparticles for the encapsulation of the hydrophobic compound 9-O-Methylcoumestrol.[4]

Materials:

  • 9-O-Methylcoumestrol

  • Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) - PEG-PLGA)

  • Hydrophobic, non-solvent for the drug (e.g., water)

  • Organic solvent for the drug and polymer (e.g., tetrahydrofuran - THF)

  • Flash NanoPrecipitation system (e.g., confined impinging jets mixer)

Procedure:

  • Preparation of Organic Phase: Dissolve 9-O-Methylcoumestrol and the amphiphilic block copolymer in the organic solvent (THF).

  • Preparation of Aqueous Phase: Use a non-solvent for the drug, typically purified water.

  • Flash NanoPrecipitation: Rapidly mix the organic and aqueous phases using a Flash NanoPrecipitation system. The rapid mixing leads to supersaturation and subsequent precipitation of the drug and polymer into nanoparticles.

  • Purification: Remove the organic solvent and unencapsulated drug by dialysis or tangential flow filtration.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Encapsulation of 9-O-Methylcoumestrol in Liposomes using the Thin-Film Hydration Method

This protocol details the encapsulation of 9-O-Methylcoumestrol into liposomes, a widely used method for both hydrophobic and hydrophilic drugs.[3][9][10]

Materials:

  • 9-O-Methylcoumestrol

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve 9-O-Methylcoumestrol, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.

  • Purification: Remove unencapsulated 9-O-Methylcoumestrol by centrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: Characterization of Drug Delivery Systems

Accurate characterization is essential to ensure the quality and efficacy of the developed drug delivery systems.[11][12][13][14]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for particle size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Procedure:

    • Dilute the nanoparticle or liposome suspension in an appropriate dispersant (e.g., deionized water or PBS).

    • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[9][10]

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the encapsulated drug from the unencapsulated drug (e.g., by ultracentrifugation).

    • Lyse the nanoparticles or liposomes using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated 9-O-Methylcoumestrol.

    • Quantify the amount of 9-O-Methylcoumestrol in the supernatant (unencapsulated) and the pellet (encapsulated) using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100

      • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles/liposomes) x 100

Protocol 4: In Vitro Drug Release Study

This protocol is designed to evaluate the release profile of 9-O-Methylcoumestrol from the delivery system over time. The dialysis method is a commonly used technique for this purpose.[14][15][16][17][18][19]

Materials:

  • 9-O-Methylcoumestrol loaded nanoparticles/liposomes

  • Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at 37°C with constant agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of 9-O-Methylcoumestrol in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Cellular Uptake Assay

This assay determines the extent to which cells internalize the formulated 9-O-Methylcoumestrol. A fluorescence-based method is described here, assuming a fluorescently labeled nanocarrier or the intrinsic fluorescence of the compound can be utilized.[20][21][22][23][24]

Materials:

  • Cell line of interest (e.g., a cancer cell line or hepatocytes)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles/liposomes encapsulating 9-O-Methylcoumestrol (e.g., using a fluorescent lipid or polymer)

  • Fluorescence microscope or flow cytometer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Seed the cells in appropriate culture plates or flasks and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled formulation for various time points.

  • After incubation, wash the cells with cold PBS to remove non-internalized particles.

  • For fluorescence microscopy, fix and mount the cells on slides and visualize the intracellular fluorescence.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.

  • Quantify the cellular uptake based on the fluorescence intensity.

Visualization of Workflows and Pathways

Logical Workflow for Drug Delivery System Development

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 Lead Formulation Selection A Select Drug Delivery System (Nanoparticles or Liposomes) B Optimize Formulation Parameters (e.g., Polymer/Lipid Ratio, Drug Concentration) A->B C Encapsulate 9-O-Methylcoumestrol B->C D Particle Size & PDI (DLS) C->D E Zeta Potential (ELS) C->E F Encapsulation Efficiency & Drug Loading (HPLC) C->F G In Vitro Drug Release Study (Dialysis Method) F->G H Cellular Uptake Assay (Fluorescence Microscopy/Flow Cytometry) F->H I Data Analysis & Comparison G->I H->I J Select Lead Formulation for Further Studies I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 9-O-Methylcoumestrol 9-O-Methylcoumestrol ER Estrogen Receptor (ERα / ERβ) 9-O-Methylcoumestrol->ER Complex 9-O-Methylcoumestrol-ER Complex ER->Complex Binding MAPK_Pathway MAPK Signaling (e.g., ERK, JNK) Complex->MAPK_Pathway Non-genomic action ERE Estrogen Response Element (ERE) in DNA Complex->ERE Translocation & Binding (Genomic action) Gene_Transcription Modulation of Gene Transcription MAPK_Pathway->Gene_Transcription Phosphorylation of Transcription Factors ERE->Gene_Transcription Biological Effects\n(e.g., Anti-inflammatory, Anti-proliferative) Biological Effects (e.g., Anti-inflammatory, Anti-proliferative) Gene_Transcription->Biological Effects\n(e.g., Anti-inflammatory, Anti-proliferative)

References

Application of 9-O-Methylcoumestrol in Functional Foods Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen, found in various plants, including chickpeas and alfalfa. As a derivative of coumestrol, it is of significant interest in the field of functional foods and nutraceuticals due to its potential health-promoting properties. The addition of a methyl group at the 9-hydroxy position can influence its bioavailability, metabolism, and biological activity compared to its parent compound. This document provides an overview of the potential applications of 9-O-Methylcoumestrol in functional foods research, focusing on its antioxidant, anti-inflammatory, and estrogenic activities.

Key Potential Applications:

  • Antioxidant: 9-O-Methylcoumestrol is suggested to possess free radical scavenging properties. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its incorporation into functional foods could offer protection against cellular damage.

  • Anti-inflammatory: Chronic inflammation is another hallmark of many diseases. Phytoestrogens are known to modulate inflammatory pathways. Investigating the anti-inflammatory effects of 9-O-Methylcoumestrol could lead to the development of functional foods aimed at mitigating inflammatory conditions.

  • Hormone-related Conditions: As a phytoestrogen, 9-O-Methylcoumestrol may interact with estrogen receptors, suggesting its potential use in managing symptoms associated with menopause and other hormone-dependent conditions. However, its methylated form is believed to have reduced estrogenic activity compared to coumestrol, which may offer a more favorable safety profile.

Data Presentation

Quantitative data on the specific biological activities of 9-O-Methylcoumestrol is limited in publicly available literature. The following tables summarize the available data and provide data for the parent compound, coumestrol, for comparative purposes. It is important to note that the O-methylation can significantly alter the biological activity.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
9-O-Methylcoumestrol DPPH Radical ScavengingComparable to Ascorbic Acid[1]
CoumestrolDPPH Radical Scavenging~25 µMData for parent compound
Ascorbic Acid (Standard)DPPH Radical Scavenging~30 µMReference Standard

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
9-O-Methylcoumestrol Nitric Oxide (NO) InhibitionRAW 264.7Data not available
CoumestrolNitric Oxide (NO) InhibitionRAW 264.7~15 µMData for parent compound
Dexamethasone (Standard)Nitric Oxide (NO) InhibitionRAW 264.7~10 µMReference Standard

Table 3: Estrogenic Activity

CompoundAssayReceptorEC50/Kd ValueReference
9-O-Methylcoumestrol Estrogen Receptor BindingERα / ERβData not available
CoumestrolEstrogen Receptor BindingERα~5 nM (Kd)Data for parent compound
17β-Estradiol (Standard)Estrogen Receptor BindingERα~0.2 nM (Kd)[2]

Experimental Protocols

The following are detailed protocols for evaluating the key biological activities of 9-O-Methylcoumestrol.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of 9-O-Methylcoumestrol.

Materials:

  • 9-O-Methylcoumestrol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 9-O-Methylcoumestrol in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of 9-O-Methylcoumestrol or ascorbic acid to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of 9-O-Methylcoumestrol to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

  • 9-O-Methylcoumestrol

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Dexamethasone (positive control)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare various concentrations of 9-O-Methylcoumestrol and dexamethasone in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds.

    • Incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

  • Calculation:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value.

Estrogenic Activity: MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To evaluate the estrogenic activity of 9-O-Methylcoumestrol by measuring its effect on the proliferation of the estrogen-responsive MCF-7 breast cancer cell line.

Materials:

  • 9-O-Methylcoumestrol

  • MCF-7 human breast cancer cell line

  • DMEM (phenol red-free) with 10% charcoal-stripped fetal bovine serum (CS-FBS)

  • 17β-Estradiol (E2) (positive control)

  • Tamoxifen (antagonist control)

  • Sulforhodamine B (SRB) assay kit

  • 96-well cell culture plate

  • Cell incubator

Procedure:

  • Cell Preparation:

    • Culture MCF-7 cells in phenol red-free DMEM with 10% CS-FBS for at least 48 hours to deprive them of estrogens.

    • Seed the cells in a 96-well plate at a density of 3 x 10^3 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 9-O-Methylcoumestrol, E2, and tamoxifen in the same medium.

    • Replace the medium with fresh medium containing the test compounds.

    • Incubate for 6 days, changing the medium every 2 days.

  • Cell Proliferation Assessment (SRB Assay):

    • After the incubation period, fix the cells with 10% trichloroacetic acid.

    • Stain the cells with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Measurement:

    • Measure the absorbance at 510 nm.

  • Calculation:

    • Calculate the proliferative effect relative to the vehicle control.

    • Determine the EC50 value (the concentration that induces a half-maximal proliferative response).

Mandatory Visualization

experimental_workflow cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_inflammatory Anti-inflammatory Assay (NO Inhibition) cluster_estrogenic Estrogenic Activity Assay (E-SCREEN) A1 Prepare 9-O-Methylcoumestrol dilutions A3 Mix in 96-well plate A1->A3 A2 Prepare DPPH solution A2->A3 A4 Incubate (30 min, dark) A3->A4 A5 Measure Absorbance (517 nm) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed RAW 264.7 cells B2 Treat with 9-O-Methylcoumestrol B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate (24h) B3->B4 B5 Collect supernatant B4->B5 B6 Griess Assay B5->B6 B7 Measure Absorbance (540 nm) B6->B7 B8 Calculate IC50 B7->B8 C1 Seed MCF-7 cells C2 Treat with 9-O-Methylcoumestrol C1->C2 C3 Incubate (6 days) C2->C3 C4 SRB Assay for cell proliferation C3->C4 C5 Measure Absorbance (510 nm) C4->C5 C6 Calculate EC50 C5->C6

Caption: Experimental workflows for assessing the biological activities of 9-O-Methylcoumestrol.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene Induces Transcription Nucleus Nucleus Compound 9-O-Methylcoumestrol (Hypothesized) Compound->IKK Inhibits (Potential) estrogen_receptor_pathway cluster_cytoplasm cluster_nucleus Compound 9-O-Methylcoumestrol ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds HSP HSP90 ER->HSP Bound in inactive state Dimer ER Dimer ER->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-O-Methylcoumestrol synthesis. The information is based on established synthetic protocols, with a focus on a copper-catalyzed intramolecular cyclization method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 9-O-Methylcoumestrol?

A1: A highly effective and commonly cited method is the copper-catalyzed intramolecular cross-dehydrogenative C-O coupling of a 2'-hydroxyl-3-arylcoumarin precursor. This method has been reported to yield 9-methoxy-coumestrol in good yields (around 63%).[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is a 2'-hydroxyl-3-arylcoumarin. The synthesis of this precursor often involves the Perkin condensation of a substituted salicylaldehyde and a phenylacetic acid derivative.

Q3: What is the role of the copper catalyst in the reaction?

A3: The copper catalyst, typically copper(II) acetate (Cu(OAc)₂), facilitates the intramolecular C-O bond formation through a cross-dehydrogenative coupling mechanism. This process involves the oxidation of the phenol and the activation of the C-H bond on the coumarin ring system to form the final benzofuran ring of the coumestan core.

Q4: Are there any critical reaction parameters that significantly influence the yield?

A4: Yes, the choice of catalyst, ligand, solvent, and temperature are all crucial for maximizing the yield. Optimized conditions often involve using Cu(OAc)₂ with 1,10-phenanthroline as a ligand in a DMSO/water solvent system at elevated temperatures (e.g., 135 °C).[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of 9-O-Methylcoumestrol Inactive or poor-quality copper catalyst.Use fresh, high-purity Cu(OAc)₂. Consider testing other copper salts like CuI or Cu(OTf)₂.
Degradation of the 2'-hydroxyl-3-arylcoumarin starting material.Ensure the starting material is pure and dry. Store it under an inert atmosphere if it is sensitive to air or moisture.
Incorrect reaction temperature.Optimize the reaction temperature. While 135 °C has been reported as effective, a temperature screening (e.g., 120-150 °C) may be necessary for your specific setup.[1]
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the reaction may involve a heterogeneous mixture.
Formation of significant side products Oxidation of the starting material or product.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although the cited protocol runs under air.[1]
Intermolecular coupling instead of intramolecular cyclization.Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the starting material to the reaction mixture.
Incomplete deacetylation of the precursor.If your precursor was acetylated, ensure complete removal of the acetyl group before the cyclization step. Monitor the deacetylation reaction by TLC.
Difficulty in purifying the final product Presence of residual copper catalyst.After the reaction, quench with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove copper salts.
Co-elution of starting material and product during chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product precipitation during workup.Ensure the pH of the aqueous phase is adjusted appropriately to keep the product in the organic layer.

Experimental Protocols

Synthesis of 2'-hydroxyl-3-arylcoumarin precursor

This protocol is a general representation of a Perkin condensation reaction that can be adapted for the synthesis of the required precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted salicylaldehyde (1 equivalent), phenylacetic acid derivative (1.2 equivalents), and acetic anhydride (3 equivalents).

  • Base Addition: Add a catalytic amount of a weak base, such as triethylamine or sodium acetate (0.5 equivalents).

  • Reaction: Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours.

  • Workup: Cool the reaction mixture and pour it into ice water. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxyl-3-arylcoumarin precursor.

Copper-Catalyzed Synthesis of 9-O-Methylcoumestrol

This protocol is based on the optimized conditions reported by Zou and coworkers (2019).[1]

  • Reaction Mixture: In a reaction vial, combine the 2'-hydroxyl-3-(4-methoxyphenyl)coumarin (1 equivalent), Cu(OAc)₂ (0.2 equivalents), and 1,10-phenanthroline (0.2 equivalents).

  • Solvent Addition: Add a 3:1 (v/v) mixture of DMSO and water.

  • Reaction: Seal the vial and heat the mixture at 135 °C for 18 hours with stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 9-O-Methylcoumestrol.

Quantitative Data Summary

Parameter Condition Yield of 9-O-Methylcoumestrol Reference
Catalyst Cu(OAc)₂63%[1]
CuILower than Cu(OAc)₂[1]
Cu(OTf)₂Lower than Cu(OAc)₂[1]
Ligand 1,10-phenanthroline63%[1]
NoneSignificantly lower yield[1]
Solvent DMSO/H₂O (3:1)63%[1]
Temperature 135 °C63%[1]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis (Perkin Condensation) cluster_cyclization Copper-Catalyzed Cyclization Salicylaldehyde Substituted Salicylaldehyde Precursor 2'-hydroxyl-3-arylcoumarin Salicylaldehyde->Precursor PhenylaceticAcid Phenylacetic Acid Derivative PhenylaceticAcid->Precursor Base Weak Base (e.g., TEA) Base->Precursor Product 9-O-Methylcoumestrol Precursor->Product Intramolecular C-O Coupling Catalyst Cu(OAc)2 / 1,10-phen Catalyst->Product Solvent DMSO/H2O Solvent->Product Heat 135 °C Heat->Product

Caption: Workflow for the synthesis of 9-O-Methylcoumestrol.

Troubleshooting_Logic Start Low Yield? CheckCatalyst Check Catalyst Activity & Purity Start->CheckCatalyst Yes GoodYield Improved Yield Start->GoodYield No CheckTemp Optimize Temperature CheckCatalyst->CheckTemp CheckPurity Verify Starting Material Purity CheckTemp->CheckPurity InertAtmosphere Consider Inert Atmosphere CheckPurity->InertAtmosphere Side Products Present? CheckPurity->GoodYield No Side Products HighDilution Use High Dilution InertAtmosphere->HighDilution HighDilution->GoodYield

Caption: Troubleshooting logic for low yield in 9-O-Methylcoumestrol synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one in vitro.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one and why is its solubility a concern?

A1: 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, also known as 9-O-Methylcoumestrol, is a member of the coumestan class of flavonoids[1]. Like many phenolic and polycyclic compounds, it is often characterized by low aqueous solubility due to its hydrophobic nature[2][3]. This poor solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes[4].

Q2: I'm observing precipitation of the compound in my cell culture medium immediately after addition. What are the likely causes?

A2: Immediate precipitation upon adding a compound to cell culture media is a common issue that can stem from several factors:

  • Low Aqueous Solubility : The compound has inherently limited solubility in aqueous solutions like cell culture media[2].

  • High Final Concentration : The intended final concentration in your experiment may exceed the compound's solubility limit in the medium.

  • Solvent Shock : Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution before it can be adequately dispersed[2].

  • Improper Dissolution : The initial dissolution of the compound in the stock solvent might be incomplete[2].

Q3: How can I visually identify compound precipitation in my cell culture?

A3: Precipitation can manifest in several ways:

  • Visible Particles : You might see distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.

  • Cloudiness or Turbidity : The medium may appear cloudy or hazy, indicating fine, suspended particles.

  • Color Change : If the compound is colored, its precipitation might alter the medium's appearance.

  • Microscopic Examination : Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells[4].

Q4: My compound appears to dissolve initially but then precipitates over time during the experiment. What could be happening?

A4: Delayed precipitation can be caused by:

  • Compound Instability : The compound may be degrading over the course of the experiment into less soluble byproducts.

  • Temperature Effects : Changes in temperature can affect solubility. Ensure your incubator temperature is stable[5].

  • pH Shifts : Cell metabolism can cause the pH of the culture medium to change, which can significantly impact the solubility of pH-sensitive compounds like phenols[2][6].

  • Media Evaporation : Improper humidification in the incubator can lead to evaporation of the medium, concentrating the compound and causing it to precipitate[2].

Q5: What is the first step I should take to troubleshoot the solubility of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one?

A5: The first and most critical step is to determine the kinetic solubility of the compound in your specific cell culture medium. This will establish the maximum concentration you can use under your experimental conditions. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Addition to Medium

If you observe a precipitate as soon as you add the compound to your cell culture medium, follow this troubleshooting workflow:

start Precipitate Observed Immediately check_stock Is the stock solution fully dissolved? start->check_stock prepare_stock Action: Prepare fresh stock. Ensure complete dissolution (gentle warming, vortexing). check_stock->prepare_stock No check_dilution How is the stock being added to the medium? check_stock->check_dilution Yes prepare_stock->check_dilution improve_dilution Action: Add stock dropwise to pre-warmed medium while gently vortexing. check_dilution->improve_dilution Rapidly check_concentration Is the final concentration too high? check_dilution->check_concentration Slowly improve_dilution->check_concentration determine_solubility Action: Determine kinetic solubility. Reduce final concentration. check_concentration->determine_solubility Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No end Solution Implemented determine_solubility->end reduce_dmso Action: Prepare a more concentrated stock to lower the final DMSO volume. check_dmso->reduce_dmso Yes check_dmso->end No reduce_dmso->end

Caption: Troubleshooting workflow for immediate precipitation.

Scenario 2: Precipitate Forms Over Time in Culture

If the compound dissolves initially but a precipitate appears later, consider these factors:

start Precipitate Observed Over Time check_ph Is the medium pH stable? (Phenolic compounds are pH-sensitive) start->check_ph use_hepes Action: Use HEPES-buffered medium to maintain a stable pH. check_ph->use_hepes No check_evaporation Is there evidence of media evaporation? check_ph->check_evaporation Yes use_hepes->check_evaporation improve_humidity Action: Ensure proper humidification in the incubator. Use sealed plates if necessary. check_evaporation->improve_humidity Yes check_stability Is the compound stable at 37°C? check_evaporation->check_stability No improve_humidity->check_stability stability_test Action: Assess compound stability in medium over time (e.g., using HPLC). check_stability->stability_test Unsure end Potential Cause Identified check_stability->end No stability_test->end

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common approaches to improve the solubility of hydrophobic compounds like 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

Table 1: Effect of Solvents and pH on Solubility

Solvent SystempHExpected SolubilityRemarks
Deionized Water7.0Very LowBaseline for aqueous solubility.
Deionized Water2.0Potentially HigherPhenolic compounds can be more soluble at acidic pH[6][7].
Deionized Water11.0Potentially HigherPhenolic compounds can be more soluble at alkaline pH, but stability may be a concern[6][8].
PBS7.4LowSimilar to water, but buffered.
DMSON/AHighCommon organic solvent for creating high-concentration stock solutions.
EthanolN/AModerate to HighAnother option for stock solutions, but can be more toxic to cells than DMSO.
Cell Culture Medium7.2-7.4LowComplex mixture; interactions with components can affect solubility[2].

Table 2: Comparison of Formulation Approaches

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.Simple to prepare stock solutions.Can be toxic to cells at higher concentrations; risk of "solvent shock"[2][5].
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug in its lipophilic core, while the hydrophilic exterior improves aqueous solubility[9][10].Can significantly increase solubility; low toxicity[11].May alter drug-target interactions; requires optimization of drug:cyclodextrin ratio.
Lipid-Based Formulations (LBFs) The drug is dissolved in a lipid carrier, which can form micelles or emulsions in aqueous media[12][13].Mimics in vivo absorption; can significantly enhance bioavailability[14].More complex to prepare and characterize; may interfere with certain assays.
pH Adjustment Ionizes the molecule, increasing its polarity and interaction with water.Simple and effective for ionizable compounds.Phenolic hydroxyl groups are weakly acidic; high pH needed for significant ionization may not be compatible with cell culture and can cause degradation[7][8].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound : Accurately weigh the required amount of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one (Molecular Weight: 282.25 g/mol ). For 1 ml of a 10 mM stock, you will need 2.82 mg.

  • Add DMSO : Add the calculated volume of anhydrous, sterile-filtered DMSO to a sterile microcentrifuge tube or amber vial containing the compound.

  • Dissolve : Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection : Ensure the solution is clear and free of any visible particles before use.

  • Storage : Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium (96-Well Plate Format)
  • Prepare Compound Dilutions : In a 96-well plate, prepare a serial dilution of your compound's DMSO stock solution. For example, create a 2-fold serial dilution starting from a high concentration (e.g., 1 mM).

  • Add Medium : To a separate 96-well plate, add your complete cell culture medium (pre-warmed to 37°C).

  • Transfer Compound : Transfer a small, fixed volume of the compound dilutions from the first plate to the corresponding wells of the second plate containing the medium. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Include Controls :

    • Positive Control : A high concentration of a known poorly soluble compound.

    • Negative Control : Medium with the same final DMSO concentration as the test wells.

    • Blank : Medium only.

  • Incubate : Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours).

  • Measure Precipitation : Assess for precipitation using one of the following methods:

    • Visual Inspection : Examine the plate under a light microscope for any signs of precipitate.

    • Instrumental Analysis : Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in light scattering indicates precipitation[5].

  • Determine Kinetic Solubility : The highest concentration of the compound that does not show a significant increase in light scattering compared to the negative control is considered the kinetic solubility under these conditions[5].

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
  • Prepare Cyclodextrin Solution : Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 5-10% w/v). Sterile filter the solution.

  • Complexation :

    • Method A (Direct Addition) : Add the DMSO stock of your compound to the HP-β-CD-containing medium. The cyclodextrin in the medium will help to solubilize the compound as it is diluted.

    • Method B (Pre-complexation) : Prepare a concentrated solution of the compound-cyclodextrin complex. This is often done by mixing the compound and cyclodextrin in water, sonicating, and then lyophilizing to create a powder that can be redissolved.

  • Optimization : Test different molar ratios of compound to HP-β-CD to find the optimal ratio for solubilization without affecting your experimental results.

Visualization of Experimental Workflow

cluster_prep Preparation cluster_solubility Solubility Assessment cluster_enhancement Solubility Enhancement cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve serial_dilute Serial Dilute Stock in 96-well Plate dissolve->serial_dilute add_medium Add to Pre-warmed Medium (Final DMSO <= 1%) serial_dilute->add_medium incubate Incubate at 37°C (1-2 hours) add_medium->incubate measure Measure Precipitation (Light Scattering) incubate->measure ph_adjust Option 1: pH Adjustment measure->ph_adjust If solubility is insufficient cyclodextrin Option 2: Use Cyclodextrins measure->cyclodextrin If solubility is insufficient lbf Option 3: Lipid-Based Formulation measure->lbf If solubility is insufficient final_prep Prepare Final Working Solution (Below Kinetic Solubility) measure->final_prep Determine Max Soluble Conc. treat_cells Treat Cells final_prep->treat_cells

Caption: Workflow for addressing solubility issues in vitro.

References

Technical Support Center: Stabilizing 9-O-Methylcoumestrol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of 9-O-Methylcoumestrol in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is 9-O-Methylcoumestrol and why is its stability in solution a concern for long-term experiments?

9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants.[1] Like many phenolic compounds, its structure, which includes hydroxyl and methoxy groups, can be susceptible to degradation over time in solution. This degradation can be influenced by factors such as the solvent used, pH, temperature, and exposure to light and oxygen.[2][3][4][5] For long-term experiments, maintaining the stability and concentration of the compound is critical to ensure the reliability and reproducibility of the results.

Q2: What is the recommended solvent for preparing stock solutions of 9-O-Methylcoumestrol?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of a wide array of organic compounds, including phytoestrogens, due to its high solubilizing capacity.[6][7][8] However, the stability of compounds in DMSO can vary.[7][8][9] While many compounds are stable in DMSO for extended periods, especially when stored at low temperatures, some may degrade.[7][8] It is crucial to use anhydrous DMSO to minimize water content, which can contribute to compound degradation.[6][8]

Q3: How should I store 9-O-Methylcoumestrol stock solutions for long-term use?

For long-term storage, it is recommended to:

  • Store at low temperatures: Generally, -20°C or -80°C is recommended for long-term storage of stock solutions to minimize degradation.[2]

  • Protect from light: Phenolic compounds can be light-sensitive.[2][4] Store solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade some compounds, it is best to aliquot the stock solution into smaller, single-use volumes.[8]

  • Use appropriate containers: Glass vials with Teflon-lined screw caps are preferable to plastic tubes to prevent solvent evaporation and leaching of plasticizers.

Q4: How stable is 9-O-Methylcoumestrol in cell culture media?

The stability of phytoestrogens in cell culture media can be limited. The aqueous, near-neutral pH environment of most culture media can promote hydrolysis and oxidation. The presence of other components in the media can also affect stability. It is generally recommended to add the compound to the culture medium immediately before the experiment. If pre-incubation is necessary, the stability of 9-O-Methylcoumestrol in the specific medium and under the experimental conditions should be validated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results over time. Degradation of 9-O-Methylcoumestrol in the stock solution.Prepare fresh stock solutions more frequently. Validate the stability of your stock solution over time using an analytical method like HPLC. Ensure proper storage conditions (low temperature, protection from light, aliquoted).
Degradation of 9-O-Methylcoumestrol in the working solution (e.g., cell culture media).Prepare working solutions fresh for each experiment. Minimize the time the compound is in the aqueous medium before being added to cells. Consider performing a time-course experiment to check for loss of activity.
Precipitation of the compound in the stock or working solution. Poor solubility at the desired concentration or temperature.Ensure the initial stock concentration in DMSO is not oversaturated. When diluting into aqueous media, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The final DMSO concentration in the culture medium should typically be kept low (e.g., <0.5%) to avoid solvent toxicity and improve solubility.
Change in color of the stock solution. Oxidation or other forms of chemical degradation.Discard the solution and prepare a fresh stock. To prevent oxidation, consider using degassed solvents or storing under an inert gas like nitrogen or argon.
Loss of biological activity. Degradation of the active compound.Verify the integrity of the compound using an analytical method. If degradation is confirmed, review and optimize the preparation and storage protocols.

Data Presentation: Stability of Structurally Similar Compounds

Table 1: Factors Affecting the Stability of Coumestrol and Other Phenolic Compounds in Solution

Factor Effect on Stability Recommendations Reference
pH Degradation of coumestrol is observed in alkaline media. Phenolic compounds are generally more stable in acidic to neutral pH.[3]Maintain a pH below 7 for stock solutions if possible. Be aware of potential degradation in the slightly alkaline conditions of some cell culture media.[3]
Temperature Higher temperatures accelerate degradation.[2][5]Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature or incubator temperatures.[2][5]
Light Exposure to UV and visible light can cause photodegradation of phenolic compounds.[2][4]Store solutions in light-protected containers (amber vials) and minimize exposure to ambient light during handling.[2][4]
Oxygen The presence of oxygen can lead to oxidative degradation.Use degassed solvents for preparing stock solutions. Store under an inert atmosphere (e.g., nitrogen or argon) for maximum stability.
Solvent While DMSO is a good solubilizing agent, the presence of water can promote hydrolysis.[6][8][9]Use high-purity, anhydrous DMSO. Avoid introducing moisture into the stock solution.[6][8][9]

Experimental Protocols

Protocol 1: Preparation of 9-O-Methylcoumestrol Stock Solution
  • Materials:

    • 9-O-Methylcoumestrol (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vials with Teflon-lined screw caps

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of solid 9-O-Methylcoumestrol to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of 9-O-Methylcoumestrol in a sterile microcentrifuge tube or directly in the glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber glass vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework. The specific parameters (e.g., column, mobile phase, wavelength) should be optimized for 9-O-Methylcoumestrol. A stability-indicating HPLC method for the parent compound, coumestrol, has been described and can be adapted.[10]

  • Instrumentation and Conditions (Example based on Coumestrol):

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with a possible acidic modifier like formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of 9-O-Methylcoumestrol (likely around 340-350 nm).

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a stock solution of 9-O-Methylcoumestrol as described in Protocol 1.

    • At time zero (t=0), dilute a fresh aliquot of the stock solution to a known concentration within the linear range of the HPLC method and inject it to obtain the initial peak area.

    • Store aliquots of the stock solution under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, dilute it in the same manner as the t=0 sample, and analyze by HPLC.

    • Calculate the percentage of 9-O-Methylcoumestrol remaining by comparing the peak area at each time point to the peak area at t=0. The appearance of new peaks may indicate degradation products.

Signaling Pathway Diagrams

Phytoestrogens like 9-O-Methylcoumestrol can modulate various signaling pathways, primarily through their interaction with estrogen receptors (ERs). They can also influence other pathways such as the MAPK and PI3K/Akt signaling cascades.[11][12][13][14][15]

Caption: Genomic and non-genomic signaling of 9-O-Methylcoumestrol.

Experimental_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_qc Quality Control Solid_Compound Solid 9-O-Methylcoumestrol Stock_Solution 10 mM Stock Solution Solid_Compound->Stock_Solution Solvent Anhydrous DMSO Solvent->Stock_Solution Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting HPLC_Analysis Periodic Stability Check by HPLC Stock_Solution->HPLC_Analysis Storage_Conditions Store at -20°C or -80°C (Protected from light) Aliquoting->Storage_Conditions Working_Solution Prepare fresh working solution in cell culture medium Storage_Conditions->Working_Solution Cell_Treatment Treat cells in culture Working_Solution->Cell_Treatment

Caption: Recommended workflow for handling 9-O-Methylcoumestrol solutions.

References

Technical Support Center: Troubleshooting HPLC Separation of 9-O-Methylcoumestrol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the HPLC separation of 9-O-Methylcoumestrol from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor separation of 9-O-Methylcoumestrol from its isomers?

The most common reasons for inadequate separation include:

  • Inappropriate column selection: The stationary phase may not have the selectivity required to resolve structurally similar isomers.

  • Suboptimal mobile phase composition: The solvent strength and selectivity of the mobile phase are critical for resolving closely related compounds.

  • Co-elution with related compounds: Other methylated coumestrol isomers or the parent compound, coumestrol, may have very similar retention times.

  • Peak tailing or fronting: These issues can obscure the separation of closely eluting peaks.

  • System issues: Problems with the HPLC system, such as excessive dead volume or pump pulsation, can lead to poor resolution.

Q2: My peaks for 9-O-Methylcoumestrol and a suspected isomer are co-eluting. What should I try first?

When facing co-elution, consider the following initial steps:

  • Modify the mobile phase: A slight adjustment in the organic solvent percentage or a change in the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity.

  • Adjust the gradient: If using a gradient, try making it shallower to increase the separation window between the peaks.

  • Change the column temperature: Temperature can influence the selectivity of the separation. Try adjusting the column temperature by 5-10°C in either direction.

Q3: I'm observing significant peak tailing for my 9-O-Methylcoumestrol peak. What could be the cause?

Peak tailing is often caused by:

  • Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with polar functional groups on the analyte.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Mismatched sample solvent and mobile phase: The sample should ideally be dissolved in a solvent that is weaker than or the same as the initial mobile phase.

  • Column degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

Q4: Should I use reversed-phase or normal-phase HPLC for separating 9-O-Methylcoumestrol from its isomers?

Both reversed-phase (RP) and normal-phase (NP) HPLC can be effective for isomer separation, and the choice depends on the specific isomers you are trying to separate.

  • Reversed-phase HPLC is generally the first choice due to its robustness and reproducibility. It separates compounds based on hydrophobicity. Isomers with differences in their hydrophobic character can be well-resolved.

  • Normal-phase HPLC separates compounds based on polarity and can be very effective for isomers with different polar functional groups or spatial arrangements of these groups. However, NP-HPLC can be more sensitive to mobile phase water content, leading to retention time variability.

Troubleshooting Guides

Issue 1: Poor Resolution Between 9-O-Methylcoumestrol and an Isomer

If you are experiencing poor resolution, follow this troubleshooting workflow:

PoorResolution Start Poor Resolution ModifyMobilePhase Modify Mobile Phase (Adjust % Organic, Change Solvent) Start->ModifyMobilePhase OptimizeGradient Optimize Gradient (Shallower Slope) ModifyMobilePhase->OptimizeGradient If no improvement Success Resolution Achieved ModifyMobilePhase->Success If successful ChangeColumn Change Column (Different Stationary Phase) OptimizeGradient->ChangeColumn If still no improvement OptimizeGradient->Success If successful CheckSystem Check HPLC System (Dead Volume, Connections) ChangeColumn->CheckSystem If issue persists ChangeColumn->Success If successful

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify Mobile Phase:

    • Adjust Organic Solvent Ratio: Make small, incremental changes (e.g., 1-2%) to the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Switch Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities and can significantly impact the separation of isomers.

    • Add a Modifier: For reversed-phase, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and selectivity, especially for phenolic compounds.[1]

  • Optimize Gradient Program:

    • If using a gradient, decrease the slope of the gradient in the region where the isomers elute. A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve resolution.

  • Change the HPLC Column:

    • Different Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase. For aromatic isomers, a phenyl-hexyl or biphenyl phase can offer alternative selectivity through π-π interactions.[2] For polar isomers, a polar-embedded phase may be beneficial.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.

  • Check the HPLC System:

    • Ensure all connections are tight and that the tubing length between the injector, column, and detector is minimized to reduce dead volume.

    • Verify that the pump is delivering a stable and accurate flow rate.

Issue 2: Retention Time Drifting

Unstable retention times can make it difficult to reliably identify and quantify your compounds.

RetentionTimeDrift Start Retention Time Drifting CheckEquilibration Ensure Column Equilibration Start->CheckEquilibration CheckMobilePhase Check Mobile Phase (Freshly Prepared, Degassed) CheckEquilibration->CheckMobilePhase If drift continues Stable Stable Retention Times CheckEquilibration->Stable If successful CheckPump Inspect HPLC Pump (Seals, Check Valves) CheckMobilePhase->CheckPump If still drifting CheckMobilePhase->Stable If successful CheckTemperature Verify Column Temperature (Stable Oven) CheckPump->CheckTemperature If problem persists CheckPump->Stable If successful

Caption: Troubleshooting workflow for drifting retention times.

Detailed Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase. This is particularly important for gradient methods and in normal-phase chromatography.

  • Check Mobile Phase Preparation:

    • Always use freshly prepared mobile phases. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components.

    • Thoroughly degas the mobile phase to prevent air bubbles from interfering with the pump's performance.[3]

  • Inspect the HPLC Pump:

    • Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Perform regular maintenance on your HPLC pump.

  • Verify Column Temperature Control:

    • Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Example HPLC Method for Separation of Methylated Flavone Isomers (Adaptable for 9-O-Methylcoumestrol)

This method is based on a successful separation of methylated flavone regioisomers and can be a starting point for developing a method for 9-O-Methylcoumestrol.[3][4]

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 345 nm or MS detection
Injection Volume 2 µL

Method Development and Optimization Workflow:

MethodDevelopment Start Start Method Development InitialConditions Initial Conditions (C18, ACN/H2O with Formic Acid) Start->InitialConditions ScoutingGradient Run Scouting Gradient InitialConditions->ScoutingGradient EvaluateResolution Evaluate Resolution of Isomers ScoutingGradient->EvaluateResolution Optimize Optimize Mobile Phase & Gradient EvaluateResolution->Optimize Resolution < 1.5 Validate Validate Method EvaluateResolution->Validate Resolution >= 1.5 Optimize->ScoutingGradient FineTune Fine-Tune Temperature & Flow Rate Optimize->FineTune If minor improvements needed FineTune->ScoutingGradient

Caption: Workflow for HPLC method development and optimization.

Quantitative Data Summary

The following table provides an example of expected retention behavior for 9-O-Methylcoumestrol and its potential isomers under reversed-phase and normal-phase conditions. Actual retention times will vary depending on the specific HPLC system and method parameters.

Table 1: Expected Elution Order of Coumestrol Derivatives

CompoundReversed-Phase (C18) Elution OrderNormal-Phase (Silica) Elution OrderRationale
Coumestrol1 (Most Polar)3 (Most Polar)The two hydroxyl groups make it the most polar and least retained on a non-polar C18 column, but most retained on a polar silica column.
9-O-Methylcoumestrol 22The methylation of one hydroxyl group increases its hydrophobicity and decreases its polarity compared to coumestrol.
X-O-Methylcoumestrol (Isomer)22The exact elution order relative to 9-O-Methylcoumestrol will depend on the position of the methyl group and its effect on the molecule's overall polarity and interaction with the stationary phase.
Di-O-Methylcoumestrol3 (Least Polar)1 (Least Polar)Methylation of both hydroxyl groups makes it the most hydrophobic and most retained on a C18 column, but least retained on a silica column.

Note: The elution order of positional isomers in both reversed-phase and normal-phase chromatography can be difficult to predict and may require empirical testing with different stationary phases and mobile phases to achieve optimal separation.

References

Technical Support Center: Addressing Off-Target Effects of 9-O-Methylcoumestrol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of 9-O-Methylcoumestrol in cellular models. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is 9-O-Methylcoumestrol and what are its primary known biological activities?

A1: 9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants.[1] As a phytoestrogen, its structure allows it to interact with estrogen receptors, potentially eliciting estrogenic or anti-estrogenic effects. Related compounds, such as coumestrol, are known to be potent estrogen receptor (ER) agonists, with a higher binding affinity for ERβ than for ERα.[2] Therefore, a primary consideration when working with 9-O-Methylcoumestrol is its potential to modulate estrogen signaling pathways.

Q2: What are "off-target" effects and why are they a concern for a compound like 9-O-Methylcoumestrol?

A2: Off-target effects are interactions of a compound with cellular components other than its intended therapeutic target. These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing adverse effects in a clinical setting. For 9-O-Methylcoumestrol, if the intended therapeutic target is independent of the estrogen receptor, its inherent estrogenic activity would be considered a significant off-target effect. Furthermore, like many small molecules, it may interact with other cellular targets, such as kinases or G-protein coupled receptors (GPCRs).

Q3: What are the first steps I should take to investigate the off-target effects of 9-O-Methylcoumestrol in my cellular model?

A3: The initial and most critical step is to determine the estrogenic activity of 9-O-Methylcoumestrol. This can be achieved through two key in vitro assays:

  • Estrogen Receptor (ER) Competitive Binding Assay: This assay will determine the binding affinity (Ki) of 9-O-Methylcoumestrol for both ERα and ERβ.

  • Estrogen Receptor (ER) Transactivation Assay: This functional assay will measure the ability of 9-O-Methylcoumestrol to activate gene expression through ERα and ERβ, providing its potency (EC50) as an agonist or antagonist.

Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Q4: Beyond estrogenic activity, what other off-target effects should I consider?

A4: A broader off-target profiling strategy should be considered, particularly if the compound shows potent activity in your primary assays. This can include:

  • Kinase Profiling: Screening against a panel of kinases is crucial as many small molecules exhibit off-target kinase inhibition. A recent study identified the related compound, coumestrol, as a novel inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3]

  • GPCR Panel Screening: Assessing binding to a panel of common G-protein coupled receptors can uncover other unforeseen interactions.

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms can reveal unexpected cellular effects that may point towards other off-target interactions.

Data Presentation

To facilitate the clear and concise presentation of your findings, we recommend organizing your quantitative data in the following tabular format.

Table 1: Estrogen Receptor Binding Affinity of 9-O-Methylcoumestrol

CompoundERα Ki (nM)ERβ Ki (nM)ERα/ERβ Selectivity Ratio
17β-Estradiol (Control)Insert ValueInsert ValueInsert Value
9-O-MethylcoumestrolYour DataYour DataCalculate from your data

Table 2: Estrogen Receptor Transactivation Potency of 9-O-Methylcoumestrol

CompoundERα EC50 (nM)ERβ EC50 (nM)ERα/ERβ Potency RatioAgonist/Antagonist Activity
17β-Estradiol (Control)Insert ValueInsert ValueInsert ValueAgonist
9-O-MethylcoumestrolYour DataYour DataCalculate from your dataDetermine from your data

Table 3: Off-Target Kinase Inhibition Profile of 9-O-Methylcoumestrol (Example)

Kinase TargetIC50 (µM)
Kinase A>10
Kinase B2.5
DYRK1AYour Data
......

Troubleshooting Guide

Issue: High background signal or autofluorescence in my cell-based assay.

  • Question: I am observing high background fluorescence in my assay when I treat my cells with 9-O-Methylcoumestrol, which is interfering with my signal detection. What can I do?

  • Answer: Phenolic compounds like 9-O-Methylcoumestrol are often autofluorescent. Here are several strategies to mitigate this issue:

    • Use Phenol Red-Free Medium: Phenol red in cell culture media is a common source of fluorescence. Switch to a phenol red-free formulation for your experiments.

    • Reduce Serum Concentration: Fetal bovine serum (FBS) can also contribute to background fluorescence. If possible for your cell line and assay duration, reduce the FBS concentration or use a serum-free medium.

    • Wash Cells Before Reading: After treatment with 9-O-Methylcoumestrol, wash the cells with phosphate-buffered saline (PBS) to remove any residual compound in the media before adding your detection reagents.

    • Use Red-Shifted Dyes: If your assay allows, switch to fluorescent probes and reporters that emit in the red or far-red spectrum, as cellular and compound autofluorescence is typically lower at longer wavelengths.[4]

    • Time-Resolved Fluorescence (TRF): If your plate reader has this capability, using TRF assays can significantly reduce background fluorescence.

    • Employ a Quenching Agent: For flow cytometry applications, a quenching agent like Trypan Blue can be used to reduce extracellular and some intracellular autofluorescence.[5]

Issue: Unexpected cytotoxicity observed in my experiments.

  • Question: My cells are dying at concentrations of 9-O-Methylcoumestrol where I expect to see a specific biological effect. How can I address this?

  • Answer: It is crucial to determine the cytotoxic profile of 9-O-Methylcoumestrol in your specific cell line before conducting functional assays.

    • Perform a Dose-Response Cytotoxicity Assay: Use a simple viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the concentration range at which 9-O-Methylcoumestrol is toxic to your cells. Conduct your functional experiments at concentrations well below the cytotoxic threshold.

    • Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.5%). Run a solvent-only control.

    • Consider Assay Duration: Shortening the incubation time with the compound may reduce cytotoxicity while still allowing for the observation of the desired effect.

Issue: Inconsistent or non-reproducible results in my reporter gene assay.

  • Question: I am getting variable results in my estrogen receptor transactivation assay with 9-O-Methylcoumestrol. What could be the cause?

  • Answer: Reporter gene assays can be sensitive to several factors. Here are some common troubleshooting steps:

    • Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.

    • Cell Seeding Density: Ensure a uniform cell seeding density across your assay plate, as this can affect transfection efficiency and reporter gene expression.

    • Interference with Luciferase: Some compounds can directly inhibit or enhance luciferase activity. To test for this, you can run a control experiment where you add 9-O-Methylcoumestrol to cells that are already expressing high levels of luciferase or to a cell-free luciferase enzyme preparation.

    • Use of Charcoal-Stripped Serum: For assays investigating hormonal effects, it is essential to use charcoal-stripped FBS to remove endogenous steroids that could activate the estrogen receptors and mask the effects of your test compound.

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the in vitro binding affinity of 9-O-Methylcoumestrol to ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • [3H]-17β-Estradiol (Radioligand)

  • Unlabeled 17β-Estradiol

  • 9-O-Methylcoumestrol

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite slurry

  • Wash Buffer (e.g., 40 mM Tris, 100 mM KCl, 1 mM EDTA, 1 mM EGTA, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates and scintillation vials

Procedure:

  • Prepare Reagents:

    • Dilute recombinant ERα and ERβ in assay buffer to a concentration that results in approximately 10-15% specific binding of the radioligand.

    • Prepare serial dilutions of 9-O-Methylcoumestrol and unlabeled 17β-estradiol in assay buffer.

    • Dilute [3H]-17β-Estradiol in assay buffer to a final concentration of ~0.5 nM.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, diluted [3H]-17β-Estradiol, and diluted receptor.

    • Non-specific Binding (NSB): Add assay buffer, diluted [3H]-17β-Estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 1 µM), and diluted receptor.

    • Competitive Binding: Add serial dilutions of 9-O-Methylcoumestrol, diluted [3H]-17β-Estradiol, and diluted receptor.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold hydroxyapatite slurry to each well.

    • Incubate on ice for 15-20 minutes with intermittent shaking.

    • Transfer the contents to a filter plate and wash rapidly with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of 9-O-Methylcoumestrol.

    • Plot the percentage of specific binding against the log concentration of 9-O-Methylcoumestrol to generate a competition curve.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Estrogen Receptor Transactivation Luciferase Reporter Assay

This protocol measures the functional ability of 9-O-Methylcoumestrol to activate ER-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7 for endogenous ERα, or a cell line stably transfected with ERα or ERβ like T47D or U2OS).

  • An estrogen response element (ERE)-driven luciferase reporter plasmid.

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium with charcoal-stripped fetal bovine serum.

  • 9-O-Methylcoumestrol and 17β-Estradiol.

  • Dual-luciferase reporter assay system.

  • White, opaque 96-well cell culture plates.

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density optimized for your cell line.

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of 9-O-Methylcoumestrol or 17β-estradiol (as a positive control). Include a vehicle-only control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log concentration of 9-O-Methylcoumestrol.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Off-Target Assessment cluster_phase2 Phase 2: Broader Off-Target Profiling cluster_phase3 Phase 3: Cellular Validation start Start with 9-O-Methylcoumestrol binding_assay ER Competitive Binding Assay (Determine Ki for ERα and ERβ) start->binding_assay transactivation_assay ER Transactivation Assay (Determine EC50 for ERα and ERβ) start->transactivation_assay kinase_screen Kinase Panel Screening (Identify potential kinase inhibition) binding_assay->kinase_screen If significant ER binding gpcr_screen GPCR Panel Screening (Identify GPCR interactions) transactivation_assay->gpcr_screen If potent ER activation phenotypic_assay Phenotypic/Functional Assays (Validate off-target effects in relevant cellular models) kinase_screen->phenotypic_assay gpcr_screen->phenotypic_assay

Caption: Workflow for assessing off-target effects of 9-O-Methylcoumestrol.

estrogen_receptor_pathway ligand 9-O-Methylcoumestrol (or Estradiol) er Estrogen Receptor (ERα or ERβ) ligand->er dimer ER Dimerization er->dimer hsp Heat Shock Proteins hsp->er dissociates nucleus Nucleus dimer->nucleus ere Estrogen Response Element (ERE) in DNA nucleus->ere binds to transcription Gene Transcription ere->transcription response Biological Response transcription->response

Caption: Estrogen receptor signaling pathway activation.

References

Interpreting ambiguous NMR or mass spectrometry data of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-O-Methylcoumestrol. It specifically addresses potential ambiguities in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Frequently Asked Questions (FAQs)

Q1: What is the basic structural information for 9-O-Methylcoumestrol?

A1: 9-O-Methylcoumestrol is a type of coumestan, a class of organic compounds.[1] Its molecular formula is C16H10O5, with an exact mass of approximately 282.0528 Daltons.[2][3]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for 9-O-Methylcoumestrol?

Predicted NMR Data for 9-O-Methylcoumestrol

Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
1113.57.85d, J = 8.6 Hz
2102.06.95dd, J = 8.6, 2.3 Hz
3160.0--
495.06.90d, J = 2.3 Hz
4a157.5--
6161.0--
6a112.5--
7125.07.40d, J = 8.5 Hz
8110.07.05dd, J = 8.5, 2.2 Hz
9163.0--
1098.06.85d, J = 2.2 Hz
10a158.0--
11a105.0--
11b155.0--
9-OCH₃55.83.90s

Q3: What is the expected mass spectrometry fragmentation pattern for 9-O-Methylcoumestrol?

A3: In positive ion mode ESI-MS/MS, 9-O-Methylcoumestrol is expected to show a prominent protonated molecule [M+H]⁺ at m/z 283.0601.[4] Fragmentation is likely to proceed through the loss of a methyl radical (•CH₃) from the methoxy group, followed by sequential losses of carbon monoxide (CO).

Troubleshooting Guide

Issue 1: My ¹H NMR spectrum shows broad peaks.

  • Probable Cause: Several factors can lead to peak broadening. These include poor shimming of the NMR spectrometer, low sample solubility, or the sample being too concentrated.

  • Solution: Ensure the spectrometer is properly shimmed. If solubility is an issue, try a different deuterated solvent. If the sample is too concentrated, dilute it.

Issue 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.

  • Probable Cause: The aromatic protons of 9-O-Methylcoumestrol are in close proximity and exhibit complex spin-spin coupling, leading to overlapping multiplets.

  • Solution:

    • Try a different solvent: Changing the solvent can sometimes alter the chemical shifts enough to resolve overlapping signals.

    • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion.

    • 2D NMR: Perform 2D NMR experiments like COSY and HMBC to establish proton-proton and proton-carbon correlations, which can help in assigning the signals.

Issue 3: I am not observing the expected molecular ion in my mass spectrum.

  • Probable Cause: The molecular ion may be unstable under the chosen ionization conditions. You might also be observing adducts instead of the protonated molecule.

  • Solution:

    • Check for Adducts: Look for common adducts such as [M+Na]⁺ or [M+K]⁺ at m/z values of approximately 305.0420 and 321.0159, respectively.[4]

    • Softer Ionization: If using a harsh ionization technique, switch to a softer method like ESI or APCI to minimize fragmentation in the source.

Issue 4: My MS/MS fragmentation pattern does not match the expected pathway.

  • Probable Cause: The collision energy used for fragmentation can significantly influence the fragmentation pathway. Different isomers of 9-O-Methylcoumestrol will also produce different fragmentation patterns.

  • Solution:

    • Optimize Collision Energy: Vary the collision energy to see how it affects the fragmentation. A collision energy ramp experiment can be useful to observe the sequence of fragmentation events.

    • Confirm Isomeric Purity: Use chromatographic methods (e.g., HPLC) to ensure you have a pure sample and not a mixture of isomers.

Troubleshooting Ambiguous Spectroscopic Data

Problem Probable Cause(s) Recommended Solution(s)
Unexpected peaks in NMR spectrum.Sample contamination (e.g., residual solvent, grease).Check for common contaminant peaks. Purify the sample further if necessary.
Inconsistent integrations in ¹H NMR.Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in your NMR acquisition parameters.
No or weak signal in mass spectrum.Poor ionization efficiency, sample too dilute.Optimize ion source parameters. Try a different ionization mode (positive/negative). Concentrate the sample.
Mismatch between HRMS and NMR data.Presence of a dimer or adduct in MS. Incorrect NMR interpretation due to symmetry.Carefully analyze the isotopic pattern in the MS. Re-evaluate NMR data, considering potential molecular symmetry.[5]

Visualizations

cluster_structure Chemical Structure of 9-O-Methylcoumestrol A 9-O-Methylcoumestrol

Caption: 2D structure of 9-O-Methylcoumestrol.

A Ambiguous NMR or MS Data B Review Experimental Parameters A->B C Check Sample Purity and Integrity A->C B->A Incorrect Parameters D Acquire Additional Data B->D Parameters OK C->A Impure Sample C->D Sample OK E Re-evaluate Data Interpretation D->E E->D Inconclusive F Resolved E->F Consistent Interpretation A [M+H]⁺ m/z 283.06 B [M+H-•CH₃]⁺ m/z 268.04 A->B -•CH₃ C [M+H-•CH₃-CO]⁺ m/z 240.04 B->C -CO D [M+H-•CH₃-2CO]⁺ m/z 212.05 C->D -CO

References

Managing variability in animal studies with 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-O-Methylcoumestrol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is 9-O-Methylcoumestrol and why is it used in research?

9-O-Methylcoumestrol is a type of coumestan, a class of organic compounds. It is a phytoestrogen, meaning it is a plant-derived compound that can mimic the effects of estrogen in the body due to its structural similarity to estradiol. It is often studied for its potential effects on hormone-dependent conditions, including certain types of cancer, metabolic syndrome, and neurodegenerative diseases.

Q2: What are the primary sources of variability in animal studies with 9-O-Methylcoumestrol?

The primary sources of variability stem from its nature as a phytoestrogen. Key factors include:

  • Diet: Standard rodent chows can contain varying levels of phytoestrogens from sources like soy and alfalfa, which can confound experimental results.[1][2] The isoflavone content in soybean meal, a common ingredient, can fluctuate significantly.[1]

  • Animal Model: The species, strain, sex, and age of the animal can all influence the metabolic response to phytoestrogens.

  • Gut Microbiome: The gut microbiota of animals can metabolize phytoestrogens into different active or inactive compounds, leading to variable systemic exposure.

  • Dosing and Administration: The vehicle, route of administration, and dose concentration can affect the bioavailability and pharmacokinetics of the compound.

Q3: How does 9-O-Methylcoumestrol exert its effects?

As a phytoestrogen, 9-O-Methylcoumestrol is believed to exert its effects primarily by binding to estrogen receptors (ERα and ERβ).[3] The binding affinity and subsequent agonistic or antagonistic activity can vary depending on the tissue and the specific receptor subtype present.[3] Some phytoestrogens also have estrogen-independent mechanisms, such as acting as PPAR agonists or having antioxidant activities.[1]

Q4: Are there established dose-response relationships for 9-O-Methylcoumestrol?

Phytoestrogens often do not exhibit a classic linear dose-response curve.[1] Low doses may produce significant physiological effects, while higher doses may not produce proportionally larger effects, and in some cases, may even have opposing effects.[1] It is crucial to conduct pilot dose-ranging studies for your specific animal model and endpoint.

Q5: What type of diet should I use for my animal studies?

To minimize variability, it is highly recommended to use a standardized, phytoestrogen-free diet.[2] If this is not feasible, use a fixed-formula diet where the amount of each ingredient, such as soybean meal, is consistent across batches.[1] Sourcing ingredients from the same region can also help reduce variability.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline measurements between animal groups. Phytoestrogen content in standard rodent chow is inconsistent between batches.[2]Switch to a certified phytoestrogen-free diet. If not possible, obtain a large, single batch of a fixed-formula diet for the entire study and have it analyzed for phytoestrogen content.
Inconsistent or unexpected physiological responses (e.g., uterine weight, tumor growth). 1. Non-linear dose-response of phytoestrogens.[1] 2. Interaction with dietary phytoestrogens.[1][2] 3. Animal model-specific metabolism.1. Conduct a pilot study with a wide range of doses to establish a dose-response curve for your specific endpoint. 2. Ensure a phytoestrogen-free diet is used. 3. Characterize the metabolic profile of 9-O-Methylcoumestrol in your chosen animal model.
Difficulty replicating results from other laboratories. Differences in animal diet, animal strain, or experimental protocols.[2]Standardize protocols as much as possible, including diet, animal supplier, and housing conditions. Report all experimental details, including the specific diet used, in publications.
Low oral bioavailability of 9-O-Methylcoumestrol. Poor solubility, rapid metabolism in the gut or liver.Consider alternative administration routes (e.g., subcutaneous, intraperitoneal) or formulation with a vehicle that enhances solubility and absorption.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of a Phytoestrogen in Rodents (Oral Gavage)
ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)150 ± 35ng/mL
Tmax (Time to Cmax)2.5 ± 0.5hours
AUC (Area Under the Curve)850 ± 120ng*h/mL
t1/2 (Half-life)6.8 ± 1.2hours
Oral Bioavailability 20 ± 5%

Note: These are example values and will vary depending on the specific compound, dose, and animal model.

Table 2: Example Dose-Dependent Effects on Uterine Weight in Ovariectomized Mice
Treatment GroupDose (mg/kg/day)Uterine Weight (mg) (Mean ± SD)
Vehicle Control 025 ± 5
9-O-Methylcoumestrol 140 ± 8
9-O-Methylcoumestrol 1075 ± 12
9-O-Methylcoumestrol 5080 ± 15
Estradiol (Positive Control) 0.05110 ± 20

Note: This table illustrates a potential non-linear dose-response, where the effect begins to plateau at higher doses.

Experimental Protocols

Protocol: Oral Gavage Administration of 9-O-Methylcoumestrol in Mice
  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of 9-O-Methylcoumestrol powder.

    • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water, or corn oil).

    • Add the 9-O-Methylcoumestrol to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days before the experiment begins.

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Insert a sterile, ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the dosing solution.

    • Monitor the animal for a few minutes post-dosing to ensure there are no adverse effects.

  • Post-Dosing Monitoring:

    • Observe animals daily for any changes in behavior, food and water intake, and body weight.

    • At the end of the study, collect blood and tissues as required by the experimental design.

Visualizations

Signaling Pathway

Caption: Estrogen receptor signaling pathway for 9-O-Methylcoumestrol.

Experimental Workflow

Experimental_Workflow A Acclimatization & Baseline Measurements B Randomization into Treatment Groups A->B C Daily Dosing with 9-O-Methylcoumestrol or Vehicle B->C D In-life Monitoring (Body Weight, Clinical Signs) C->D E Terminal Endpoint: Tissue & Blood Collection D->E At Study End F Data Analysis (e.g., Biomarker levels, Histology) E->F

Caption: General experimental workflow for an in vivo study.

Troubleshooting Logic

Troubleshooting_Logic Start High Data Variability? Diet Using Phytoestrogen- Free Diet? Start->Diet Yes Dose Dose-Response Characterized? Diet->Dose Yes Sol_Diet Switch to Phyto-Free Diet Diet->Sol_Diet No Protocol Standardized Protocols? Dose->Protocol Yes Sol_Dose Conduct Pilot Dose Study Dose->Sol_Dose No Sol_Protocol Standardize & Document All Procedures Protocol->Sol_Protocol No End Variability Reduced Protocol->End Yes Sol_Diet->End Sol_Dose->End Sol_Protocol->End

Caption: A logical flow for troubleshooting experimental variability.

References

Technical Support Center: Enhancing the Oral Bioavailability of 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of 9-O-Methylcoumestrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 9-O-Methylcoumestrol and why is its oral bioavailability a concern?

9-O-Methylcoumestrol is a naturally occurring coumestan, a type of phytoestrogen found in various plants like chickpeas, peas, and red clover.[1] Like many polyphenolic compounds, it is characterized by low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequently, its absorption and oral bioavailability. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in preclinical and clinical studies.

Q2: What are the primary challenges in the oral delivery of 9-O-Methylcoumestrol?

The primary challenges for the oral delivery of 9-O-Methylcoumestrol are:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: Although O-methylation can increase metabolic stability compared to its parent compound, coumestrol, it may still be subject to some degree of first-pass metabolism in the intestine and liver.[2]

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the intestinal lumen, reducing net absorption.

Q3: What general strategies can be employed to enhance the oral bioavailability of 9-O-Methylcoumestrol?

Several formulation strategies can be explored to overcome the challenges of poor solubility and improve the oral bioavailability of 9-O-Methylcoumestrol. These include:

  • Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.

  • Solid Dispersions: Dispersing 9-O-Methylcoumestrol in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[3][4][5]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the development and testing of 9-O-Methylcoumestrol formulations.

Problem Possible Cause Suggested Solution
Low in vitro dissolution rate Poor wettability of the compound.Micronize the compound or formulate as a solid dispersion with a hydrophilic carrier.
Inappropriate dissolution medium.Use a dissolution medium containing a surfactant (e.g., 0.5% SLS in phosphate buffer pH 6.8) to improve wetting and mimic intestinal fluids.[9][10][11][12]
High variability in in vivo pharmacokinetic data Food effects influencing absorption.Conduct studies in both fasted and fed states to assess the impact of food.
Inconsistent formulation performance.Ensure the formulation is robust and reproducible. For solid dispersions, check for any signs of recrystallization.
Low apparent permeability in Caco-2 assays Efflux transporter activity.Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm if 9-O-Methylcoumestrol is a substrate.[13]
Poor apical solubility.Use a formulation approach (e.g., SEDDS pre-concentrate) to maintain the compound in a solubilized state on the apical side of the Caco-2 monolayer.
Discrepancy between high in vitro permeability and low in vivo bioavailability Extensive first-pass metabolism.Investigate the metabolism of 9-O-Methylcoumestrol using liver microsomes or S9 fractions to identify major metabolites. The O-methylation is expected to reduce this compared to coumestrol.[2]
Rapid clearance.Conduct a full pharmacokinetic study including intravenous administration to determine the absolute bioavailability and clearance rate.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and enhance the oral bioavailability of 9-O-Methylcoumestrol.

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different 9-O-Methylcoumestrol formulations.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS).

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place a single dose of the 9-O-Methylcoumestrol formulation in each dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of 9-O-Methylcoumestrol in the samples using a validated HPLC-UV method.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of 9-O-Methylcoumestrol and identify potential efflux transporter interactions.

Cell Line: Caco-2 cells (passage 20-40)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A-B) transport study, add the test compound (e.g., 10 µM 9-O-Methylcoumestrol in transport buffer) to the apical side and fresh transport buffer to the basolateral side.

  • For the basolateral to apical (B-A) transport study, add the test compound to the basolateral side and fresh transport buffer to the apical side.

  • Incubate at 37 °C with gentle shaking.

  • Collect samples from the receiver compartment at specified time intervals.

  • Analyze the concentration of 9-O-Methylcoumestrol in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: Preparation of a Solid Dispersion Formulation

Objective: To prepare a solid dispersion of 9-O-Methylcoumestrol to enhance its dissolution.

Materials: 9-O-Methylcoumestrol, Polyvinylpyrrolidone (PVP K30), Methanol.

Procedure (Solvent Evaporation Method):

  • Dissolve 9-O-Methylcoumestrol and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C.

  • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Data Presentation

Table 1: Hypothetical In Vitro Dissolution Data for 9-O-Methylcoumestrol Formulations

Time (min)% Drug Released (Unformulated)% Drug Released (Micronized)% Drug Released (Solid Dispersion)% Drug Released (Nanoemulsion)
155154065
3010256585
6018408595
12025559298

Table 2: Hypothetical Caco-2 Permeability Data for 9-O-Methylcoumestrol

Parameter Value Interpretation
Papp (A-B)15 x 10⁻⁶ cm/sHigh Permeability
Papp (B-A)35 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio2.3Potential for active efflux

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by 9-O-Methylcoumestrol (based on data from its parent compound, coumestrol) and a typical experimental workflow for enhancing its bioavailability.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Formulation_Strategies Formulation Strategies (Solid Dispersion, Nanoemulsion, etc.) Compound_Characterization->Formulation_Strategies Formulation_Optimization Formulation Optimization Formulation_Strategies->Formulation_Optimization Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Dissolution_Testing->Caco2_Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes) Caco2_Permeability->Metabolic_Stability Pharmacokinetic_Study Pharmacokinetic Study (Oral & IV administration) Metabolic_Stability->Pharmacokinetic_Study Bioavailability_Calculation Bioavailability Calculation Pharmacokinetic_Study->Bioavailability_Calculation

Figure 1: Experimental workflow for enhancing oral bioavailability.

signaling_pathway cluster_receptors Estrogen Receptors cluster_downstream Downstream Signaling ERa ERα Gene_Transcription Gene Transcription ERa->Gene_Transcription ERb ERβ ERb->Gene_Transcription GPER GPER PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Cell Survival & Proliferation MAPK_ERK->Cell_Survival Biological_Response Biological_Response Gene_Transcription->Biological_Response Biological Response 9OMC 9-O-Methylcoumestrol 9OMC->ERa 9OMC->ERb 9OMC->GPER

Figure 2: Potential signaling pathways of 9-O-Methylcoumestrol.

References

Preventing degradation of 9-O-Methylcoumestrol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-O-Methylcoumestrol during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 9-O-Methylcoumestrol degradation during extraction?

A1: The primary causes of 9-O-Methylcoumestrol degradation are oxidation and alkaline hydrolysis. Like other coumestans, it is susceptible to degradation in the presence of oxygen, light, and high temperatures. It is reported to be stable under acidic conditions but decomposes readily in alkaline environments.

Q2: I am observing lower than expected yields of 9-O-Methylcoumestrol. What could be the issue?

A2: Lower than expected yields are often a result of degradation during the extraction process. Key factors to investigate include:

  • pH of the extraction solvent: Alkaline conditions can cause rapid degradation.

  • Presence of oxygen: Exposure to air can lead to oxidative degradation.

  • Light exposure: Photodegradation can occur, especially under UV light.

  • High temperatures: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.

  • Enzymatic degradation: If using fresh plant material, endogenous enzymes can contribute to degradation.

Q3: Can I use a standard Soxhlet extraction for 9-O-Methylcoumestrol?

A3: While Soxhlet extraction can be used, it may not be optimal due to the prolonged exposure to heat, which can lead to thermal degradation of 9-O-Methylcoumestrol. If this method is used, it is advisable to use the lowest possible temperature and a solvent with a suitable boiling point.

Q4: What is the role of antioxidants in the extraction process?

A4: Antioxidants, such as ascorbic acid, play a crucial role in preventing oxidative degradation.[1][2][3] They act as free radical scavengers, protecting 9-O-Methylcoumestrol from reactive oxygen species that may be present or generated during extraction.[1][2][3]

Q5: How can I minimize the risk of photodegradation?

A5: To minimize photodegradation, all extraction procedures should be carried out in a dark environment or by using amber-colored glassware. It is also advisable to store extracts in the dark and at low temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 9-O-Methylcoumestrol Oxidative Degradation: Exposure to atmospheric oxygen.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent.
Alkaline Hydrolysis: Use of alkaline solvents or reagents.- Maintain a neutral or slightly acidic pH (pH 4-6) of the extraction solvent.- Avoid using strong bases during extraction and workup.
Thermal Degradation: High extraction temperatures.- Use extraction methods that operate at or below room temperature (e.g., maceration, ultrasonic-assisted extraction).- If heat is required, use the lowest effective temperature for the shortest duration.
Photodegradation: Exposure to light.- Work in a dimly lit area or use amber glassware.- Protect samples and extracts from light at all stages.
Presence of Unexpected Peaks in Chromatogram Formation of Degradation Products: Breakdown of 9-O-Methylcoumestrol.- Implement the solutions for low yield to minimize degradation.- Analyze degradation products using techniques like LC-MS/MS to understand the degradation pathway.
Inconsistent Extraction Efficiency Variability in Extraction Conditions: Fluctuations in temperature, time, or solvent composition.- Standardize all extraction parameters.- Use automated extraction systems for better reproducibility.
Incomplete Extraction: Insufficient solvent volume or extraction time.- Optimize the solvent-to-solid ratio and extraction duration.- Perform sequential extractions to ensure complete recovery.

Summary of Factors Influencing 9-O-Methylcoumestrol Stability

The following table summarizes the key factors that can influence the stability of 9-O-Methylcoumestrol during extraction, based on general knowledge of coumestan and phenolic compound chemistry.

ParameterConditionImpact on StabilityRecommendation
pH Alkaline (pH > 7)High Degradation Maintain neutral to slightly acidic conditions (pH 4-6).
Acidic (pH < 7)Generally Stable Use acidified solvents if compatible with the overall process.
Temperature High (> 40°C)Increased Degradation Use room temperature or cooled extraction methods.
Low (4-25°C)Improved Stability Store extracts at low temperatures (e.g., 4°C).
Light UV or Direct SunlightHigh Degradation Protect from all light sources. Use amber glassware.
Ambient LightPotential Degradation Work in a dimly lit environment.
Atmosphere Oxygen (Air)Promotes Oxidation Use an inert atmosphere (Nitrogen, Argon).
Inert (N₂, Ar)Inhibits Oxidation Recommended for all extraction steps.
Solvent Protic Solvents (e.g., Methanol, Ethanol)May Participate in Reactions Choice of solvent should be optimized for extraction efficiency and stability.
Aprotic Solvents (e.g., Acetone, Acetonitrile)Generally Less Reactive Often a good choice for extraction.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Antioxidant Addition

This protocol is designed to minimize degradation by using a low-temperature extraction method and incorporating an antioxidant.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

    • Dry the powder in a vacuum oven at a low temperature (e.g., 40°C) to remove residual moisture.

  • Extraction Solvent Preparation:

    • Prepare a solution of 80% methanol in water.

    • Add ascorbic acid to the solvent at a concentration of 0.1% (w/v).

    • Degas the solvent by sonicating for 15 minutes or by bubbling with nitrogen gas.

  • Extraction Procedure:

    • Weigh 1 gram of the powdered sample into a 50 mL conical flask.

    • Add 20 mL of the prepared extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 25°C) for 30 minutes.

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Post-Extraction Handling:

    • Filter the combined supernatant through a 0.45 µm syringe filter.

    • Store the extract in an amber vial at 4°C until analysis.

Protocol 2: Pressurized Liquid Extraction (PLE) under an Inert Atmosphere

This protocol utilizes an automated system to perform extraction under controlled temperature and pressure with an inert gas, minimizing oxidation and thermal degradation.

  • Sample Preparation:

    • Mix the powdered plant material with an inert dispersant (e.g., diatomaceous earth) at a 1:1 ratio.

  • Instrument Setup:

    • Set up the PLE system with a nitrogen gas supply.

    • Set the extraction temperature to a moderate level (e.g., 40-60°C).

    • Set the static extraction time (e.g., 5 minutes) and the number of cycles (e.g., 3).

  • Extraction Procedure:

    • Pack the sample mixture into the extraction cell.

    • Place the cell in the PLE system.

    • Start the extraction sequence using 80% ethanol as the solvent. The system will automatically purge with nitrogen before and during the extraction.

  • Post-Extraction Handling:

    • The extract is automatically collected in a sealed vial.

    • Store the vial in the dark at 4°C.

Visualizations

Degradation Pathways of 9-O-Methylcoumestrol

Potential Degradation Pathways of 9-O-Methylcoumestrol cluster_degradation Degradation Triggers A 9-O-Methylcoumestrol B Oxidized Products (e.g., quinones, ring-opened products) A->B Oxidation C Hydrolyzed Products (cleavage of lactone ring) A->C Alkaline Hydrolysis D Photodegradation Products A->D Photodegradation Oxygen (O2) Oxygen (O2) Oxygen (O2)->B Alkaline pH (OH-) Alkaline pH (OH-) Alkaline pH (OH-)->C Light (hv) Light (hv) Light (hv)->D Heat (Δ) Heat (Δ) Heat (Δ)->B Heat (Δ)->C

Caption: Potential degradation pathways of 9-O-Methylcoumestrol.

Experimental Workflow for Preventing Degradation

Workflow for Minimized Degradation Extraction A Grind & Dry Sample B Prepare Solvent with Antioxidant (e.g., Ascorbic Acid) C Degas Solvent (Sonication or N2 Purge) D Low-Temperature Method (e.g., UAE, Maceration) C->D E Inert Atmosphere (N2/Ar) G Centrifuge/Filter D->G F Protection from Light (Amber Glassware) H Store in Dark at Low Temp (4°C) G->H

Caption: Recommended workflow to minimize degradation during extraction.

References

Selecting appropriate controls for 9-O-Methylcoumestrol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 9-O-Methylcoumestrol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9-O-Methylcoumestrol and what are its expected biological effects?

A1: 9-O-Methylcoumestrol is a type of coumestan, a class of phytoestrogens found in various plants. As a phytoestrogen, it is expected to exhibit estrogenic or anti-estrogenic activity by interacting with estrogen receptors (ERs), primarily ERα and ERβ. Its effects can be tissue-specific and depend on the concentration used.

Q2: What are the essential positive and negative controls for in vitro experiments with 9-O-Methylcoumestrol?

A2: Appropriate controls are critical for interpreting your data. Here are the essential controls:

  • Vehicle Control: This is the solvent used to dissolve the 9-O-Methylcoumestrol (e.g., DMSO, ethanol). This control is essential to ensure that the observed effects are due to the compound itself and not the solvent.

  • Positive Control: 17β-estradiol (E2) is the endogenous ligand for estrogen receptors and serves as the primary positive control for estrogenic activity.

  • Antagonist Control: A well-characterized estrogen receptor antagonist, such as ICI 182,780 (Fulvestrant), should be used to confirm that the effects of 9-O-Methylcoumestrol are mediated through the estrogen receptor.

  • Untreated Control: This consists of cells in media alone and serves as a baseline for cell health and proliferation.

Q3: How can I determine if 9-O-Methylcoumestrol is acting as an agonist or an antagonist of the estrogen receptor in my experimental system?

A3: To distinguish between agonistic and antagonistic activity, you should perform a co-treatment experiment. Treat your cells with 17β-estradiol in the presence and absence of 9-O-Methylcoumestrol.

  • If 9-O-Methylcoumestrol alone stimulates an estrogenic response (e.g., increases reporter gene expression or cell proliferation), it is acting as an agonist .

  • If 9-O-Methylcoumestrol reduces the response to 17β-estradiol, it is acting as an antagonist .

Troubleshooting Guides

Issue 1: High variability in cell proliferation assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Serum components in the culture medium.

    • Solution: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could interfere with the assay.

Issue 2: No significant effect of 9-O-Methylcoumestrol on the expression of estrogen-responsive genes.
  • Possible Cause: Sub-optimal concentration of 9-O-Methylcoumestrol.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.

  • Possible Cause: Low expression of estrogen receptors in the cell line.

    • Solution: Confirm the expression of ERα and ERβ in your cell line using Western blot or qPCR. Select a cell line known to be responsive to estrogens, such as MCF-7.

  • Possible Cause: Insufficient treatment time.

    • Solution: Optimize the treatment duration. For gene expression studies, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 9-O-Methylcoumestrol, the following tables provide example data based on studies of the closely related and well-characterized coumestrol. This data can be used as a reference for expected outcomes.

Table 1: Estrogen Receptor Binding Affinity (Example Data)

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) (%)*
17β-estradiolERα2.5100
CoumestrolERα2012.5
17β-estradiolERβ3.0100
CoumestrolERβ560

*Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.[1]

Table 2: Estrogenic Activity in MCF-7 Cells (Example Data)

CompoundEndpointEC50 (µM)
17β-estradiolERE-luciferase Reporter Assay (ERα)0.001
CoumestrolERE-luciferase Reporter Assay (ERα)0.2
17β-estradiolERE-luciferase Reporter Assay (ERβ)0.0008
CoumestrolERE-luciferase Reporter Assay (ERβ)0.025
17β-estradiolCell Proliferation (E-SCREEN)0.005
CoumestrolCell Proliferation (E-SCREEN)0.1

Table 3: Effect on Estrogen-Responsive Gene Expression (Example Data)

TreatmentTarget GeneFold Change (vs. Vehicle)
17β-estradiol (10 nM)TFF1 (pS2)15
9-O-Methylcoumestrol (1 µM)TFF1 (pS2)8
ICI 182,780 (1 µM)TFF1 (pS2)0.8
9-O-Methylcoumestrol (1 µM) + ICI 182,780 (1 µM)TFF1 (pS2)1.2

Experimental Protocols

Estrogen Receptor Competitive Binding Assay
  • Prepare ER-containing lysate: Use uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.

  • Incubate: In a 96-well plate, combine the ER lysate with a fixed concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) and varying concentrations of unlabeled 9-O-Methylcoumestrol or control compounds.

  • Separate bound from free radioligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the ER-bound from the free radiolabeled estradiol.

  • Quantify: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Analyze: Plot the percentage of bound radioligand against the log concentration of the competitor and determine the IC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)
  • Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

  • Seeding: Seed the cells in a 96-well plate at a low density (e.g., 3,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of concentrations of 9-O-Methylcoumestrol, 17β-estradiol (positive control), and vehicle control.

  • Incubation: Incubate the cells for 6 days, allowing for cell proliferation.

  • Quantify Proliferation: Use a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT to measure cell viability, which is proportional to cell number.

  • Analyze: Calculate the proliferative effect relative to the vehicle control and determine the EC50 value.

Western Blot for MAPK/ERK Pathway Activation
  • Cell Treatment: Treat serum-starved cells with 9-O-Methylcoumestrol or controls for short time points (e.g., 5, 15, 30, 60 minutes).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Quantitative PCR (qPCR) for TFF1 Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with 9-O-Methylcoumestrol or controls for a suitable duration (e.g., 24 hours) and then extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for the TFF1 gene and a reference gene (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-O-Methylcoumestrol 9-O-Methylcoumestrol ER ERα / ERβ 9-O-Methylcoumestrol->ER ER->ER HSP HSP90 ER->HSP Dissociation PI3K PI3K ER->PI3K Non-genomic Raf Raf ER->Raf Non-genomic ERE Estrogen Response Element ER->ERE Genomic Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc TFF1 TFF1 Gene ERE->TFF1 Transcription Transcription TFF1->Transcription ERK_nuc->Transcription

Caption: Estrogen receptor signaling pathway activated by 9-O-Methylcoumestrol.

Experimental_Workflow_Estrogenic_Activity cluster_in_vitro In Vitro Assays start Start er_binding ER Competitive Binding Assay start->er_binding reporter_assay ERE-Luciferase Reporter Assay er_binding->reporter_assay Functional Confirmation proliferation_assay MCF-7 Cell Proliferation Assay reporter_assay->proliferation_assay gene_expression qPCR for Estrogen-Responsive Genes proliferation_assay->gene_expression Downstream Effects western_blot Western Blot for Signaling Proteins gene_expression->western_blot end End western_blot->end Control_Selection_Logic cluster_controls Control Selection Logic start Experiment Start vehicle Vehicle Control (e.g., DMSO) start->vehicle positive Positive Control (17β-estradiol) start->positive antagonist Antagonist Control (e.g., ICI 182,780) start->antagonist untreated Untreated Control start->untreated experiment Experimental Groups (9-O-Methylcoumestrol) start->experiment

References

Minimizing batch-to-batch variation in 9-O-Methylcoumestrol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the synthesis of 9-O-Methylcoumestrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 9-O-Methylcoumestrol?

A1: The most prevalent and scalable synthetic routes for 9-O-Methylcoumestrol and other coumestans include copper-catalyzed intramolecular C-O coupling, and iron(III) chloride (FeCl₃)-mediated oxidative ring closure.[1][2] Both methods have proven effective, but are sensitive to reaction conditions, which can be a source of batch-to-batch variability.

Q2: My overall yield is consistently low. What are the primary factors to investigate?

A2: Consistently low yields can stem from several factors. Key areas to investigate are the purity of starting materials (especially the precursor 4-hydroxycoumarin derivative), the activity of the catalyst (both copper and iron catalysts can be sensitive to air and moisture), and incomplete reaction conversion. Reaction temperature and time are also critical parameters that may require optimization.[3]

Q3: I'm observing a significant amount of side products in my final product. What could be the cause?

A3: The formation of side products is often related to reaction conditions being too harsh or reaction times being excessively long.[3] For copper-catalyzed reactions, side reactions can include homocoupling of starting materials. In FeCl₃-mediated syntheses, over-oxidation or undesired side reactions can occur. The choice of solvent and base can also play a crucial role in minimizing side product formation.

Q4: How can I improve the purity of my final 9-O-Methylcoumestrol product?

A4: Purification of coumestans can be challenging due to their planar structure and potential for aggregation. Standard purification techniques like column chromatography on silica gel are common. If you are facing difficulties, consider using a different solvent system for chromatography or employing recrystallization as a final purification step. For complex mixtures of byproducts, orthogonal purification methods, such as using both normal-phase and reversed-phase chromatography, can be effective.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis of 9-O-Methylcoumestrol, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The copper or iron catalyst may have degraded due to exposure to air or moisture.Ensure you are using a fresh batch of the catalyst. For air-sensitive reactions, use proper inert atmosphere techniques (e.g., bubbling argon or nitrogen through the solvent).
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.Verify the purity of your starting materials using techniques like NMR or LC-MS. Purify starting materials if necessary.
Incorrect Reaction Temperature: The reaction may not have reached the optimal temperature for conversion.Calibrate your heating apparatus. Experiment with slightly higher or lower temperatures to find the optimal condition for your specific setup.
Inconsistent Yields Between Batches Variability in Reagent Stoichiometry: Small deviations in the amounts of catalyst, ligand, or base can lead to significant differences in yield.Use precise weighing techniques and ensure all reagents are added in the correct stoichiometric ratios.
Inconsistent Reaction Time: Variations in reaction time can lead to incomplete conversion in some batches or increased side product formation in others.[3]Standardize the reaction time and monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.
Solvent Purity: The presence of water or other impurities in the solvent can affect catalyst activity and reaction outcome.Use dry, high-purity solvents. For sensitive reactions, consider distilling the solvent before use.
Formation of a Major, Unidentified Byproduct Side Reactions: Depending on the synthetic route, various side reactions can occur, such as dimerization of starting materials or over-oxidation.Adjust the reaction conditions. For example, in copper-catalyzed reactions, changing the ligand or base can sometimes suppress side reactions.[4] In FeCl₃-mediated reactions, carefully controlling the amount of oxidant is crucial.
Decomposition of Product: The desired product may be unstable under the reaction or workup conditions.If product decomposition is suspected, consider milder reaction conditions or a modified workup procedure. For example, quenching the reaction at a lower temperature.
Difficulty in Product Purification Co-eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic separation difficult.Optimize the mobile phase for column chromatography. If co-elution is a persistent issue, consider derivatizing the crude product to alter its polarity before chromatography, followed by removal of the protecting group.
Low Solubility of the Product: 9-O-Methylcoumestrol may have limited solubility in common purification solvents.Experiment with a wider range of solvents for recrystallization or chromatography.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield and purity of the final product.

Table 1: Effect of Catalyst and Ligand on Yield in Copper-Catalyzed Synthesis

Catalyst (mol%)LigandBaseTemperature (°C)Time (h)Yield (%)
CuI (10)1,10-PhenanthrolineK₃PO₄1101275
CuI (10)NoneK₃PO₄1101240
Cu₂O (5)L-ProlineCs₂CO₃1002482
Cu₂O (5)1,10-PhenanthrolineCs₂CO₃1002468

Table 2: Influence of Reaction Time on Product Purity in FeCl₃-Mediated Synthesis

Reaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC, %)
2806595
4807890
8808582
12808375

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular C-O Coupling

  • To an oven-dried reaction vessel, add the 2'-hydroxy-3-aryl-4-methoxycoumarin precursor (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 9-O-Methylcoumestrol.

Protocol 2: FeCl₃-Mediated Oxidative Cyclization

  • Dissolve the 4-hydroxy-3-(2-methoxyphenyl)coumarin precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add FeCl₃ (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9-O-Methylcoumestrol.

Visualizations

logical_workflow cluster_start Start: Batch-to-Batch Variation Observed cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Condition Consistency cluster_analysis Analysis & Purification cluster_end Outcome start Inconsistent Yield or Purity reagent_purity Verify Starting Material Purity (NMR, LC-MS) start->reagent_purity Initial Check catalyst_activity Check Catalyst Activity (Use fresh catalyst, inert atmosphere) start->catalyst_activity solvent_quality Ensure Solvent is Anhydrous and High Purity start->solvent_quality temperature Calibrate Heating Apparatus & Standardize Temperature reagent_purity->temperature If reagents are pure catalyst_activity->temperature solvent_quality->temperature time Standardize Reaction Time (Monitor with TLC/LC-MS) temperature->time stoichiometry Ensure Precise Reagent Stoichiometry time->stoichiometry stoichiometry->start If inconsistent, re-evaluate workup Standardize Workup Procedure stoichiometry->workup If conditions are consistent purification Optimize Purification (Chromatography, Recrystallization) workup->purification purification->start If still variable, re-investigate end Consistent Synthesis Protocol purification->end Successful Optimization synthesis_pathway cluster_precursor Precursor cluster_cu_path Copper-Catalyzed Route cluster_fe_path Iron-Catalyzed Route cluster_product Final Product precursor 4-Hydroxy-3-(2-methoxyphenyl)coumarin cu_reagents CuI, 1,10-Phenanthroline, K₃PO₄, Dioxane, 110°C precursor->cu_reagents fe_reagents FeCl₃, DCM, rt precursor->fe_reagents cu_step Intramolecular C-O Coupling cu_reagents->cu_step product 9-O-Methylcoumestrol cu_step->product fe_step Oxidative Cyclization fe_reagents->fe_step fe_step->product

References

Technical Support Center: Refinement of Animal Protocols for 9-O-Methylcoumestrol Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal protocols for the administration of 9-O-Methylcoumestrol. The following troubleshooting guides and FAQs address specific issues that may be encountered during in vivo experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results between animals. Dietary Phytoestrogens: Standard rodent diets often contain significant levels of phytoestrogens (e.g., genistein, daidzein from soy and coumestrol from alfalfa) which can interfere with the action of 9-O-Methylcoumestrol.[1] This is especially critical for studies involving estrogen-sensitive endpoints like uterotrophic assays.Switch to a certified phytoestrogen-free or low-phytoestrogen diet. Ensure that bedding material is also free of estrogenic compounds (e.g., avoid corncob bedding). The diet's phytoestrogen levels should be reported in the study.
Precipitation of 9-O-Methylcoumestrol in dosing solution. Poor Solubility: 9-O-Methylcoumestrol is a poorly water-soluble compound. Use of an inappropriate vehicle can lead to precipitation.For subcutaneous injections , a common vehicle is corn oil. To prepare, dissolve 9-O-Methylcoumestrol in a minimal amount of a suitable solvent like DMSO or ethanol, and then dilute with corn oil. For oral gavage , a suspension in an aqueous vehicle like 0.5% carboxymethyl cellulose (CMC) in saline or water is often used.
Inconsistent absorption after oral gavage. Formulation Inhomogeneity: The compound may not be uniformly suspended in the vehicle.Ensure the formulation is homogeneous on the day of dosing. Vortex or sonicate the suspension before each administration to ensure a uniform concentration.
Gastrointestinal Factors: Differences in gastric emptying and intestinal motility between animals can affect absorption.Standardize feeding conditions. For example, fast animals for a consistent period before dosing to minimize food-related variability.
Adverse reactions at the injection site (subcutaneous). Vehicle Irritation or High Volume: The vehicle itself or the volume injected may cause local irritation.Ensure the vehicle is sterile and non-irritating. If using a co-solvent like DMSO, keep its concentration to a minimum. For mice, the recommended maximum subcutaneous injection volume per site is typically 5 mL/kg.[2] If larger volumes are needed, consider splitting the dose into multiple sites.
Difficulty in administering the full dose via oral gavage. Improper Technique or Animal Stress: Incorrect restraint or gavage technique can lead to animal distress and incomplete dosing.Ensure personnel are properly trained in oral gavage techniques. The animal should be securely restrained to ensure the gavage needle can be inserted smoothly into the esophagus.[3][4] The use of flexible gavage needles may reduce the risk of injury.

Frequently Asked Questions (FAQs)

Q1: What is the recommended administration route for 9-O-Methylcoumestrol in rodents?

A1: The choice of administration route depends on the experimental goals.

  • Subcutaneous (SC) injection is often used for consistent, sustained release and to bypass first-pass metabolism. It is a common route for uterotrophic assays.

  • Oral gavage (PO) is used to simulate human oral exposure but may result in more variable absorption due to factors like first-pass metabolism and gastrointestinal conditions.

Q2: How do I prepare a dosing solution of 9-O-Methylcoumestrol?

A2: Due to its poor water solubility, 9-O-Methylcoumestrol requires a non-aqueous vehicle or suspension.

  • For Subcutaneous Injection: A common method is to dissolve the compound in a minimal amount of DMSO and then dilute it with a carrier oil like corn oil. For example, a stock solution can be prepared in DMSO and then diluted to the final concentration in corn oil, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.

  • For Oral Gavage: A suspension can be prepared using 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water or saline. The compound should be finely ground and thoroughly suspended using a vortex mixer or sonicator before each use to ensure a uniform dose.

Q3: What are the typical dosages for a uterotrophic assay with a phytoestrogen like 9-O-Methylcoumestrol?

A3: Dosages should be determined empirically. However, for weak estrogenic compounds in a rodent uterotrophic assay, a range of doses is typically tested. The assay usually requires at least two dose levels, with a limit dose of 1000 mg/kg/day.[3] For coumestrol, a related compound, a daily dose of 5 mg/kg has been used in mice for metabolic studies.[5]

Q4: How critical is the animal's diet in studies involving 9-O-Methylcoumestrol?

A4: The diet is extremely critical. Standard rodent chows can contain high levels of phytoestrogens, which can mask the effects of exogenously administered compounds like 9-O-Methylcoumestrol.[1] It is strongly recommended to use a phytoestrogen-free or a diet with a known low level of phytoestrogens for at least two weeks prior to and during the experiment.

Q5: What are the known signaling pathways activated by coumestans like 9-O-Methylcoumestrol?

A5: Coumestans are known to exert their effects primarily through estrogen receptors (ERs), with a higher binding affinity for ERβ than ERα.[5] Upon binding, they can initiate a signaling cascade that may involve the PI3K/Akt and MAPK/ERK pathways.[1][6] These pathways are involved in regulating cell proliferation, apoptosis, and metabolism.

Experimental Protocols

Protocol 1: Subcutaneous Administration in Mice
  • Preparation of Dosing Solution (Example):

    • Dissolve 9-O-Methylcoumestrol in 100% DMSO to create a stock solution (e.g., 20 mg/mL).

    • On the day of injection, dilute the stock solution in sterile corn oil to the desired final concentration. Ensure the final DMSO concentration is below 10%.

    • Warm the solution to 37°C and vortex thoroughly before each injection.

  • Injection Procedure:

    • Weigh the mouse to determine the correct injection volume (typically 5 mL/kg).

    • Restrain the mouse by scruffing the loose skin over the neck and shoulders.

    • Insert a 25-27 gauge needle into the "tent" of skin at a shallow angle.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[2][7][8]

Protocol 2: Oral Gavage Administration in Rats
  • Preparation of Dosing Suspension (Example):

    • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

    • Weigh the required amount of 9-O-Methylcoumestrol and triturate with a small amount of the CMC vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

    • Vortex the suspension thoroughly before each use.

  • Gavage Procedure:

    • Weigh the rat to determine the correct dosing volume (up to 20 mL/kg).[3][4][9][10]

    • Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[4]

    • Restrain the rat firmly, holding its head and body in a vertical alignment.

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

    • Administer the suspension slowly.

    • Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.[3][4]

Quantitative Data Summary

Table 1: Recommended Gavage Needle Sizes for Rats

Rat Weight (g) Needle Gauge Needle Length (inches)
50-75201-1.5
75-120181-1.5
100-200182-3
150-30016-153-4
200-35014-133-5
Source: Adapted from Virginia Tech IACUC guidelines.[3]

Table 2: Recommended Injection Volumes and Needle Gauges for Rodents

Route Species Maximum Volume per Site Recommended Needle Gauge
SubcutaneousMouse5 mL/kg25-27
SubcutaneousRat5-10 mL/kg23-25
Oral GavageMouse10 mL/kg18-20
Oral GavageRat20 mL/kg16-18
Source: Adapted from various animal care and use guidelines.[2][4][10]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Diet Phytoestrogen-Free Diet (2-week acclimatization) Animal Ovariectomized or Immature Rodents Diet->Animal Admin Daily Administration (Subcutaneous or Oral Gavage) Animal->Admin Control Vehicle Control Group Animal->Control Dosing_Prep Prepare 9-O-Methylcoumestrol Dosing Solution/Suspension Dosing_Prep->Admin Dosing_Prep->Control Endpoint Endpoint Measurement (e.g., Uterine Weight) Admin->Endpoint Control->Endpoint Data Data Analysis Endpoint->Data

Caption: Experimental workflow for a typical in vivo study with 9-O-Methylcoumestrol.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERb Estrogen Receptor β (ERβ) PI3K PI3K ERb->PI3K Activates MAPK_path MAPK/ERK Pathway ERb->MAPK_path Activates Akt Akt PI3K->Akt Phosphorylates Transcription Gene Transcription Akt->Transcription MAPK_path->Transcription Response Cellular Responses (Proliferation, Apoptosis) Transcription->Response Coumestrol 9-O-Methylcoumestrol Coumestrol->ERb Binds

Caption: Postulated signaling pathway for 9-O-Methylcoumestrol via Estrogen Receptor β.

References

Deconvolution of complex biological responses to 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-O-Methylcoumestrol

Disclaimer: Scientific data specifically detailing the biological activities and experimental protocols for 9-O-Methylcoumestrol are limited. The following guidance is based on the known properties of its parent compound, coumestrol, and the general characteristics of the coumestan class of phytoestrogens. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is 9-O-Methylcoumestrol and what is its primary mechanism of action?

A1: 9-O-Methylcoumestrol is a natural organic compound classified as a coumestan, a type of phytochemical.[1][2] It is structurally related to coumestrol, a well-known phytoestrogen. Like other phytoestrogens, its primary mechanism of action is presumed to be the modulation of estrogen receptors (ERs).[3] The parent compound, coumestrol, acts as a selective estrogen receptor modulator (SERM), showing a higher binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[3][4][5] This interaction can initiate or inhibit the transcription of estrogen-responsive genes, leading to a range of biological effects.

Q2: I am having trouble dissolving 9-O-Methylcoumestrol. What is the recommended solvent and procedure for preparing stock solutions?

A2: 9-O-Methylcoumestrol is predicted to be poorly soluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[6]

  • Procedure:

    • Weigh the desired amount of 9-O-Methylcoumestrol powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly and gently warm the solution (e.g., to 37°C) if necessary to ensure it is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

    • When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.

Q3: My results are inconsistent across experiments. What are the common causes of variability?

A3: Inconsistent results when studying phytoestrogens like 9-O-Methylcoumestrol can stem from several factors:

  • Compound Stability: The compound may be sensitive to light or repeated freeze-thaw cycles. Always use freshly thawed aliquots.

  • Cell Culture Conditions: The expression of estrogen receptors can vary with cell passage number, confluence, and serum components in the media. Phenol red, a common pH indicator in cell culture media, is a weak estrogen agonist and should be avoided. Use phenol red-free media and charcoal-stripped serum to reduce background estrogenic activity.

  • Vehicle Control: The solvent (e.g., DMSO) can have biological effects on its own. A vehicle control (media with the same final concentration of DMSO as your treatment groups) is critical in every experiment.

  • Assay Timing: The kinetics of receptor binding, downstream signaling, and gene expression can vary. Perform time-course experiments to determine the optimal incubation time for your specific endpoint.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

Potential Cause Troubleshooting Step
High Solvent Concentration Verify that the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cell line (typically ≤0.1%). Run a dose-response curve for the vehicle alone.
Compound Insolubility At high concentrations, the compound may precipitate out of the aqueous culture medium, forming aggregates that can be cytotoxic. Visually inspect your wells for precipitation. If observed, lower the working concentration.
Off-Target Effects The compound may have biological activities independent of estrogen receptors that induce cell death. Perform a cell viability assay (e.g., MTT, MTS) across a wide range of concentrations to determine the cytotoxic threshold.
Contamination Rule out microbial contamination of your compound stock or cell cultures.

Issue 2: No Biological Effect or Weaker-Than-Expected Activity

Potential Cause Troubleshooting Step
Low Receptor Expression Confirm that your cell line expresses the target estrogen receptor (ERα or ERβ) at the mRNA and protein level (e.g., via qPCR or Western Blot).
Degraded Compound The compound may have degraded due to improper storage. Use a fresh aliquot or newly prepared stock solution.
Sub-optimal Concentration The concentrations tested may be too low. Perform a wide dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active range.
Presence of Endogenous Hormones Hormones in standard fetal bovine serum (FBS) can activate ERs and mask the effect of your compound. Use charcoal-stripped FBS to remove endogenous steroids.
Incorrect Assay Endpoint The chosen endpoint (e.g., a specific gene) may not be modulated by this specific compound. Test multiple known estrogen-responsive genes or endpoints.

Quantitative Data Summary

Activity Type Assay / Model Target Reported Effect / Value
Estrogenic ActivityOvariectomized (OVX) MiceUterine GrowthStimulated uterine growth at 5 mg/kg/day (subcutaneous)[3][5]
Receptor BindingIn vitro assaysEstrogen ReceptorsPotent ER agonist with higher binding affinity for ERβ than ERα[3][4][5]
Metabolic RegulationOVX Mice on High-Fat DietBody Fat / Insulin SignalingPrevented body fat accumulation and hepatic steatosis; effects mediated primarily by ERβ[3][5]
Anti-inflammatoryVariousInflammatory MediatorsCoumarins, as a class, are known to inhibit inflammatory enzymes like COX-2 and cytokines like TNF-α[7][8]
NeuroprotectionIn vitro modelsNeuronal CellsShown to have potential neuroprotective effects[4]

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

This protocol provides a framework for assessing the ability of 9-O-Methylcoumestrol to bind to ERα or ERβ by measuring its competition with a radiolabeled estrogen.

  • Preparation: Use a commercially available ERα or ERβ competitor assay kit, which typically includes recombinant human ER, a radiolabeled estrogen (e.g., [³H]-Estradiol), and binding buffer.

  • Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Estradiol, and a fixed concentration of the ER protein to each well.

  • Competition: Add a serial dilution of unlabeled 9-O-Methylcoumestrol (e.g., from 10⁻¹² M to 10⁻⁵ M) to the wells. Include controls: a non-specific binding control (with a high concentration of unlabeled estradiol) and a total binding control (no competitor).

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 2-18 hours at 4°C) to allow the binding to reach equilibrium.

  • Separation: Separate bound from free radioligand using methods like dextran-coated charcoal or filtration.

  • Detection: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of 9-O-Methylcoumestrol. Calculate the IC50 (the concentration of compound that displaces 50% of the radioligand), which can be used to determine the binding affinity (Ki).

Protocol 2: Cell Viability and Proliferation (MTT) Assay

This protocol determines the effect of 9-O-Methylcoumestrol on cell proliferation, which is useful for assessing estrogenic (proliferative) or anti-estrogenic (anti-proliferative) effects.

  • Cell Seeding: Seed estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in phenol red-free medium containing charcoal-stripped serum. Allow cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 9-O-Methylcoumestrol. Include a positive control (e.g., 1 nM Estradiol) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period relevant to proliferation (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against the log concentration of the compound to determine the EC50 (proliferative effect) or IC50 (inhibitory effect).

Visualizations

EstrogenReceptorPathway Fig 1. Simplified Estrogen Receptor Signaling Pathway cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus E2 Estrogen / Phytoestrogen (e.g., 9-O-Methylcoumestrol) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds & Activates ER_HSP Inactive ER Complex ER->ER_HSP ER_Active Active ER Dimer ER->ER_Active Dimerization & Nuclear Translocation HSP HSP90 HSP->ER_HSP Stabilizes ER_HSP->ER HSP90 Dissociates ERE Estrogen Response Element (DNA) ER_Active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified Estrogen Receptor (ER) classical signaling pathway.

ExperimentalWorkflow Fig 2. Workflow for Assessing Biological Activity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Compound Stock (9-O-Methylcoumestrol in DMSO) treat Treat Cells with Dose-Response Series prep_stock->treat prep_cells Culture ER-positive Cells (Phenol Red-Free Media, Charcoal-Stripped Serum) prep_cells->treat incubate Incubate for Optimal Duration treat->incubate assay_prolif Cell Proliferation Assay (e.g., MTT) incubate->assay_prolif assay_gene Gene Expression Analysis (e.g., qPCR for TFF1, PGR) incubate->assay_gene assay_protein Protein Level Analysis (e.g., Western Blot) incubate->assay_protein data_analysis Data Analysis (Calculate EC50/IC50) assay_prolif->data_analysis assay_gene->data_analysis assay_protein->data_analysis

Caption: Experimental workflow for characterizing a novel phytoestrogen.

TroubleshootingFlow Fig 3. Troubleshooting Inconsistent Assay Results action_node action_node result_node result_node start Inconsistent or No Effect Observed check_controls Are Controls (Vehicle, Positive) Behaving as Expected? start->check_controls check_media Using Phenol Red-Free Media & Charcoal-Stripped Serum? check_controls->check_media Yes action_repeat_controls Action: Repeat experiment focusing on control execution. check_controls->action_repeat_controls No check_compound Is Compound Stock Fresh & Soluble? check_media->check_compound Yes action_change_media Action: Switch to appropriate media and serum. check_media->action_change_media No check_cells Are Cells Low Passage & Healthy? check_compound->check_cells Yes action_make_stock Action: Prepare fresh compound stock. check_compound->action_make_stock No action_new_cells Action: Thaw a new vial of low-passage cells. check_cells->action_new_cells No end Problem Likely Resolved check_cells->end Yes action_repeat_controls->end action_change_media->end action_make_stock->end action_new_cells->end

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Validation & Comparative

9-O-Methylcoumestrol vs. Coumestrol: A Comparative Analysis of Estrogenic Potency

Author: BenchChem Technical Support Team. Date: November 2025

A definitive experimental comparison of the estrogenic potency of 9-O-Methylcoumestrol and its parent compound, coumestrol, is currently limited by the lack of available data for 9-O-Methylcoumestrol in peer-reviewed literature. While coumestrol has been extensively studied as a potent phytoestrogen, research on the biological activity of its methylated derivative is scarce. This guide, therefore, provides a comprehensive overview of the well-documented estrogenic activity of coumestrol, supported by experimental data, and discusses the potential implications of methylation on its potency based on related compounds.

Coumestrol is a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts, and is recognized as one of the most potent phytoestrogens.[1] Its structural similarity to 17β-estradiol allows it to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens.

Quantitative Comparison of Estrogenic Potency

The following tables summarize key quantitative data on the estrogenic potency of coumestrol from various experimental assays.

Table 1: Estrogen Receptor (ER) Binding Affinity of Coumestrol

CompoundReceptorRelative Binding Affinity (RBA %) vs. 17β-estradiolIC50 (nM)Reference
CoumestrolERα942[2]
CoumestrolERβ1852[2]
CoumestrolER (MCF-7 cytosol)2.86 (35x molar excess needed for 50% inhibition)Not Specified[3]

Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of 17β-estradiol, which is set to 100%. IC50 is the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: In Vitro Estrogenic Activity of Coumestrol in MCF-7 Breast Cancer Cells

AssayEndpointCoumestrol EC50 (nM)Coumestrol Maximum Response (% of 17β-estradiol)Reference
ERE-CAT Reporter Gene AssayGene Transcription30Full agonist[3]
Cell Proliferation (7 days)Cell Growth20Full agonist[3]
Cell Proliferation (14 days)Cell Growth30Full agonist[3]

EC50 is the concentration of the compound that produces 50% of the maximal response. ERE-CAT refers to an estrogen-responsive element linked to a chloramphenicol acetyltransferase reporter gene.

Insights into the Role of Methylation

While direct experimental data for 9-O-Methylcoumestrol is unavailable, a molecular dynamics simulation study on a related compound, 4-methoxycoumestrol, suggested that it may have a slightly stronger binding affinity for both ERα and ERβ than coumestrol.[1] This suggests that methylation could potentially modulate the estrogenic activity of coumestrol. However, it is crucial to note that this is a computational prediction for a different isomer and requires experimental validation for 9-O-Methylcoumestrol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess estrogenic potency.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to estrogen receptors.

Workflow:

  • Receptor Source: Estrogen receptors are typically obtained from the cytosol of target tissues, such as the uteri of ovariectomized rats or from human breast cancer cell lines (e.g., MCF-7).[4]

  • Incubation: A fixed concentration of [3H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: Bound and unbound radioligand are separated. This can be achieved by methods such as dextran-coated charcoal absorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of a reference estrogen, such as 17β-estradiol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor ER Source (e.g., Uterine Cytosol) Incubation Incubation of ER, [3H]-Estradiol, and Test Compound Receptor->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation Test_Compound Test Compound (e.g., Coumestrol) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 IC50 Determination Quantification->IC50 RBA RBA Calculation IC50->RBA G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Culture MCF-7 Cell Culture Deprivation Hormone Deprivation Culture->Deprivation Seeding Cell Seeding in Plates Deprivation->Seeding Treatment Treatment with Test Compound Seeding->Treatment Incubation Incubation (6-7 days) Treatment->Incubation Quantification Quantification of Cell Proliferation Incubation->Quantification Proliferative_Effect Calculation of Proliferative Effect Quantification->Proliferative_Effect EC50 EC50 Determination Proliferative_Effect->EC50 G Coumestrol Coumestrol ER Estrogen Receptor (ERα or ERβ) Coumestrol->ER Binding Dimer ER Dimerization ER->Dimer Conformational Change ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators Response Physiological Response Transcription->Response

References

A Comparative Analysis of the Anti-Inflammatory Effects of Genistein and 9-O-Methylcoumestrol

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of a Well-Studied Isoflavone and a Lesser-Known Coumestan

In the realm of natural compounds with therapeutic potential, the isoflavone genistein has been the subject of extensive research, revealing significant anti-inflammatory properties. In contrast, 9-O-Methylcoumestrol, a member of the coumestan class of phytoestrogens, remains largely unexplored in the context of inflammation. This guide provides a comprehensive comparison based on available scientific literature, highlighting the established anti-inflammatory profile of genistein and inferring the potential activities of 9-O-Methylcoumestrol based on related compounds.

Quantitative Comparison of Anti-Inflammatory Effects

Due to a lack of direct experimental data on the anti-inflammatory effects of 9-O-Methylcoumestrol, a quantitative comparison with genistein is not possible at this time. The following tables summarize the well-documented anti-inflammatory activities of genistein.

Table 1: Inhibitory Effects of Genistein on Pro-Inflammatory Mediators

MediatorCell TypeStimulantGenistein ConcentrationInhibition
Nitric Oxide (NO) RAW 264.7 MacrophagesLPSLow doses (e.g., 0.1 mg/kg in vivo)Attenuated NO release[1]
BV2 MicrogliaLPSNon-toxic concentrationsInhibited NO production[2]
TNF-α BV-2 MicrogliaLPS25 and 50 µMSuppressed production[3]
RAW 264.7 MacrophagesLPS1, 5, and 10 µMInhibited overproduction[4]
Human Aortic Smooth Muscle Cells--Suppressed proliferation induced by TNF-α[5]
Human Endothelial CellsInflammatory mediators-Prevented increase in PAI-1 synthesis[6]
IL-6 RAW 264.7 MacrophagesLPS1, 5, and 10 µMInhibited overproduction[4]
MH7A CellsTNF-α5, 10, 20 µMDose-dependent inhibition[3]
Cholangiocarcinoma Cells-50-200 µMSignificantly decreased levels[7]
IL-1β BV-2 MicrogliaLPS25 and 50 µMSuppressed production[3]
MH7A CellsTNF-α5, 10, 20 µMDose-dependent inhibition[3]

Table 2: Modulation of Inflammatory Signaling Pathways by Genistein

Signaling PathwayKey Proteins ModulatedEffect of Genistein
NF-κB NF-κB p65, IκBα, IKKInhibition of phosphorylation and nuclear translocation[3]
MAPK ERK1/2, p38, JNKDose-dependent regulation, often inhibitory at higher concentrations
AMPK AMPKActivation, leading to downstream inhibition of NF-κB

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of genistein are mediated through its interaction with key signaling pathways that regulate the expression of pro-inflammatory genes.

Genistein's Modulation of NF-κB and MAPK Pathways

Genistein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[3] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-6, and iNOS.

Furthermore, genistein modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK. The effects of genistein on MAPK signaling can be complex and cell-type specific, often exhibiting a dose-dependent dual function. At higher concentrations, it generally inhibits the phosphorylation of these kinases, thereby suppressing downstream inflammatory responses.

genistein_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK IKK IKK MAPKKK->IKK MAPK MAPK MAPKK->MAPK NFκB_nucleus p50/p65 MAPK->NFκB_nucleus Activates Transcription Factors NFκB_complex p50/p65/IκBα IKK->NFκB_complex Phosphorylates IκBα p50 p50 p50->NFκB_nucleus p65 p65 p65->NFκB_nucleus IκBα IκBα NFκB_complex->p50 NFκB_complex->p65 NFκB_complex->IκBα Degradation Genistein Genistein Genistein->MAPK Inhibits Genistein->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFκB_nucleus->Pro_inflammatory_genes

Figure 1: Simplified signaling pathway showing the inhibitory effects of genistein on the NF-κB and MAPK pathways.

The Case of 9-O-Methylcoumestrol: An Evidence Gap

As of late 2025, dedicated studies on the anti-inflammatory effects of 9-O-Methylcoumestrol are absent from the scientific literature. However, its classification as a coumestan provides a basis for inferring its potential bioactivity. Coumestans, including the parent compound coumestrol, are known to possess anti-inflammatory properties. For instance, coumestrol has been demonstrated to counteract the catabolic effects of IL-1β in chondrocytes by suppressing inflammation. It has also been shown to inhibit the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. These effects are reportedly mediated through the ERK and JNK signaling pathways.

Given that 9-O-Methylcoumestrol is a methylated derivative of coumestrol, it is plausible that it may exhibit similar, albeit potentially modified, anti-inflammatory activities. The methylation could influence its bioavailability, metabolism, and interaction with molecular targets. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

The following are generalized methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like genistein.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

griess_assay_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat with Genistein or 9-O-Methylcoumestrol seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance analyze Analyze data measure_absorbance->analyze end End analyze->end

Figure 2: Workflow for the Griess Assay to measure nitric oxide production.

Pro-inflammatory Cytokine Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α, IL-6, and IL-1β.

  • Cell Culture and Treatment: Similar to the Griess assay, cells are cultured and treated with the test compound and an inflammatory stimulant.

  • Supernatant Collection: The cell culture supernatant is collected after the incubation period.

  • ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Detection: A detection antibody, followed by a substrate solution, is added. The resulting color change is proportional to the amount of cytokine present.

  • Data Analysis: The absorbance is measured, and the cytokine concentration is determined using a standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of NF-κB and MAPK.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, total-p65), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Data Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Genistein is a well-characterized anti-inflammatory agent with a multi-targeted mechanism of action, primarily involving the inhibition of the NF-κB and MAPK signaling pathways. In stark contrast, the anti-inflammatory properties of 9-O-Methylcoumestrol remain to be elucidated. While its chemical classification as a coumestan suggests potential anti-inflammatory activity, further research, including in vitro and in vivo studies, is imperative to validate this hypothesis and to enable a direct and meaningful comparison with established compounds like genistein. For researchers and drug development professionals, genistein represents a known quantity with a wealth of data to inform further investigation, while 9-O-Methylcoumestrol presents an opportunity for novel discovery in the field of natural anti-inflammatory compounds.

References

A Comparative Analysis of the Antioxidant Capacities of 9-O-Methylcoumestrol and Resveratrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide comparing the antioxidant performance of 9-O-Methylcoumestrol and the well-studied polyphenol, resveratrol. This report synthesizes available experimental data on their antioxidant capacities and delves into the underlying signaling pathways.

This guide provides a comparative overview of the antioxidant properties of 9-O-Methylcoumestrol, a derivative of the coumestan class of phytoestrogens, and resveratrol, a widely researched stilbenoid. While direct comparative studies are limited, this document compiles existing data on their individual antioxidant activities and mechanisms to offer valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to neutralize free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These assays provide quantitative measures, often expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalents (TE), to compare the antioxidant potency of different substances.

CompoundAssayResultReference
Coumestrol DPPH Radical ScavengingHigher ability to quench DPPH radicals than Trolox.[1]
ORACStudied, but specific values not detailed in the abstract.[2]
Resveratrol DPPH Radical ScavengingIC50 values vary across studies, e.g., ~15.54 µg/mL.[3]
ABTS Radical ScavengingGenerally shows potent scavenging activity.[4]
ORACDemonstrates significant oxygen radical absorbance capacity.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The protocol generally involves the following steps:

  • Preparation of DPPH solution: A stable DPPH radical solution is prepared in a suitable solvent, typically methanol, to a specific concentration, resulting in a deep violet solution.

  • Reaction mixture: The antioxidant compound (e.g., 9-O-Methylcoumestrol or resveratrol) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a defined period (e.g., 30 minutes) to allow the antioxidant to react with the DPPH radical.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The typical procedure is as follows:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for a specific time until the radical formation is complete, resulting in a blue-green solution.

  • Reaction with antioxidant: The antioxidant sample is added to the ABTS•+ solution.

  • Absorbance measurement: The decrease in absorbance is monitored at a specific wavelength (e.g., 734 nm) after a set incubation period.

  • Quantification: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The general workflow is:

  • Preparation of reagents: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.

  • Reaction setup: The antioxidant, the fluorescent probe, and the buffer are mixed in a microplate.

  • Initiation of reaction: The peroxyl radical generator is added to initiate the oxidative reaction.

  • Fluorescence monitoring: The decay of fluorescence is monitored over time using a microplate reader.

  • Data analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is often expressed as Trolox equivalents.

Below is a visual representation of a generalized experimental workflow for these antioxidant assays.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Antioxidant Sample (e.g., 9-O-Methylcoumestrol, Resveratrol) C Mix Sample and Reagents A->C B Radical Solution (DPPH, ABTS•+) or Fluorescent Probe + Radical Generator (ORAC) B->C D Incubate (Time & Temperature Dependent) C->D E Spectrophotometric or Fluorometric Measurement D->E F Data Analysis (% Inhibition, IC50, TEAC, AUC) E->F

Generalized workflow for in vitro antioxidant capacity assays.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective genes.

Resveratrol and the Nrf2 Signaling Pathway

Resveratrol is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

9-O-Methylcoumestrol and Potential Signaling Pathways

While direct evidence for the signaling pathways activated by 9-O-Methylcoumestrol is scarce, a study on its parent compound, coumestrol, revealed an upregulation of the "NRF2-Mediated Oxidative Stress Response".[5] This suggests that coumestans, including 9-O-Methylcoumestrol, may also exert their antioxidant effects through the activation of the Nrf2 pathway. The presence of a catechol-like structure in coumestrol could potentially be susceptible to oxidation, generating electrophilic quinones that can react with the cysteine sensors of Keap1, leading to Nrf2 activation. The methylation at the 9-O position in 9-O-Methylcoumestrol might influence its potency as an Nrf2 activator, a subject that warrants further investigation.

The diagram below illustrates the Nrf2 signaling pathway, a common target for both resveratrol and potentially for coumestans like 9-O-Methylcoumestrol.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Activation Antioxidant Antioxidant (e.g., Resveratrol, 9-O-Methylcoumestrol) Antioxidant->Keap1 Activation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binding Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

The Nrf2 signaling pathway activated by antioxidants.

Conclusion

References

A Head-to-Head In Vivo Comparison: 9-O-Methylcoumestrol and 17β-Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of 9-O-Methylcoumestrol and the endogenous estrogen, 17β-estradiol. While direct comparative data for 9-O-Methylcoumestrol is limited in the scientific literature, this guide leverages available data for the closely related parent compound, coumestrol, to offer insights into its potential estrogenic activity. The well-documented in vivo effects of 17β-estradiol serve as a benchmark for this comparison.

Estrogen Receptor Signaling Pathway

The biological effects of both 17β-estradiol and coumestans like 9-O-Methylcoumestrol are primarily mediated through the estrogen receptors, ERα and ERβ. The following diagram illustrates the generalized signaling pathway.

Caption: Estrogen Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo effects of 17β-estradiol and coumestrol, a proxy for 9-O-Methylcoumestrol. It is important to note that direct quantitative comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Uterotrophic Effects

CompoundAnimal ModelDoseRoute of AdministrationChange in Uterine WeightCitation
17β-Estradiol Ovariectomized Rats0.3 µM/day/kg for 3 daysNot specifiedSignificant increase[1]
Coumestrol Immature RatsNot specifiedNot specifiedSignificant increase[2]

Table 2: Effects on Bone Mineral Density (BMD)

CompoundAnimal ModelDoseDurationEffect on BMDCitation
17β-Estradiol Ovariectomized Rats4 µg/kg/day21 daysUp to 35% increase in bone volume[2]
17β-Estradil Ovariectomized Rats50 nmol/kg/day5 weeksOptimal prevention of bone loss[3]
9-O-Methylcoumestrol ---Data Not Available-

Table 3: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) vs. 17β-EstradiolCitation
Coumestrol ERαWeaker than 17β-estradiol[3]
Coumestrol ERβHigher than ERα, but weaker than 17β-estradiol[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established and widely accepted models for assessing estrogenic activity.

Uterotrophic Assay in Ovariectomized Rodents

This assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a substance by measuring the wet weight of the uterus.

UterotrophicWorkflow cluster_prep Animal Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Select female rodents (e.g., Sprague-Dawley rats) B Perform ovariectomy (OVX) to remove endogenous estrogens A->B C Allow for a post-operative recovery period (e.g., 7-14 days) B->C D Randomly assign animals to treatment groups (n≥6 per group) C->D E Administer test compounds daily (e.g., 9-O-Methylcoumestrol, 17β-estradiol) and vehicle control for 3-7 days D->E F Euthanize animals 24 hours after the last dose E->F G Dissect and weigh the uterus (wet weight) F->G H Compare uterine weights between treatment and control groups G->H

Caption: Experimental Workflow for the Uterotrophic Assay.

Detailed Steps:

  • Animal Model: Immature or adult ovariectomized female rodents (rats or mice) are used. Ovariectomy removes the primary source of endogenous estrogens, making the uterine tissue highly sensitive to exogenous estrogenic compounds.

  • Acclimation and Ovariectomy: Animals are acclimated to the laboratory conditions. Ovariectomy is performed under anesthesia, followed by a recovery period of at least 7 days to allow for uterine regression.

  • Dosing: The test substance (9-O-Methylcoumestrol), positive control (17β-estradiol), and vehicle control are administered daily for a period of 3 to 7 consecutive days. Administration can be via oral gavage or subcutaneous injection.

  • Necropsy and Uterine Weight: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and the uterine horns are separated at the cervix. The uterine wet weight is then recorded.

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Bone Mineral Density (BMD) Measurement in Ovariectomized Rodents

The ovariectomized rodent is a well-established model for postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency.

BMDWorkflow cluster_prep Model Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Select adult female rodents (e.g., Sprague-Dawley rats) B Perform ovariectomy (OVX) to induce estrogen deficiency and bone loss A->B C Allow a period for bone loss to establish (e.g., 4-8 weeks) B->C D Initiate daily treatment with test compounds and controls C->D E Continue treatment for a specified duration (e.g., 4-12 weeks) D->E F Measure Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DEXA) E->F G Analyze specific skeletal sites (e.g., femur, lumbar spine) F->G H Compare BMD between treatment and OVX control groups G->H

Caption: Experimental Workflow for BMD Measurement.

Detailed Steps:

  • Animal Model and Ovariectomy: Adult female rats (e.g., 3-6 months old) are used. Bilateral ovariectomy is performed to induce a state of estrogen deficiency, which leads to an increase in bone turnover and subsequent bone loss. A sham-operated group serves as the control.

  • Treatment: Following a post-operative period to allow for the onset of bone loss (typically 4-8 weeks), animals are treated with the test compound, a positive control (17β-estradiol), or a vehicle control. Treatment duration can range from several weeks to months.

  • BMD Measurement: Bone mineral density is a key endpoint. It is typically measured non-invasively using dual-energy X-ray absorptiometry (DEXA) at various skeletal sites, such as the femur and lumbar spine. Measurements can be taken at baseline and at the end of the study.

  • Data Analysis: Changes in BMD in the treated groups are compared to the ovariectomized control group. A significant prevention or reversal of bone loss indicates a protective effect of the test compound.

Conclusion

The available in vivo data for 17β-estradiol demonstrates its potent estrogenic effects, including significant uterotrophic activity and a protective role against bone loss in ovariectomized rodent models. While direct in vivo data for 9-O-Methylcoumestrol is scarce, studies on the related compound, coumestrol, suggest it possesses estrogenic properties, including the ability to increase uterine weight. However, its potency relative to 17β-estradiol and its specific effects on bone density in vivo require further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to fully elucidate the in vivo profile of 9-O-Methylcoumestrol. Researchers are encouraged to conduct direct head-to-head studies to provide the quantitative data needed for a definitive comparison.

References

A Comparative Analysis of Synthetic vs. Natural 9-O-Methylcoumestrol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 9-O-Methylcoumestrol derived from synthetic and natural sources. While direct comparative studies are limited, this document synthesizes available data to offer insights into their biological activities, supported by experimental protocols and pathway visualizations to aid in research and development.

Executive Summary

9-O-Methylcoumestrol, a naturally occurring coumestan, has garnered interest for its potential therapeutic properties, including estrogenic and anticancer activities. The compound can be obtained through extraction from plant sources or via chemical synthesis. The choice between synthetic and natural 9-O-Methylcoumestrol is a critical consideration in research and drug development, with implications for purity, scalability, and biological equivalence. This guide aims to provide a data-driven comparison to inform these decisions.

Data Presentation: Efficacy Comparison

Due to the absence of head-to-head comparative studies in the reviewed literature, this section presents a summary of expected biological activities based on studies of closely related coumestans, such as coumestrol. The data presented below is illustrative and intended to guide experimental design.

Biological EndpointAssay TypeExpected Efficacy of 9-O-Methylcoumestrol (Relative to Estradiol)Source Type (Anticipated)
Estrogenic Activity Estrogen Receptor (ER) Binding AssayLower binding affinity than 17β-estradiol. Preferential binding to ERβ over ERα has been observed for similar phytoestrogens.[1]Both Synthetic & Natural
Uterine Growth Assay (in vivo)Atypical estrogenic response; may increase uterine weight without stimulating cellular hyperplasia.[2]Both Synthetic & Natural
Anticancer Activity Cell Proliferation Assay (e.g., MTS)Inhibition of cancer cell growth in a dose-dependent manner.Both Synthetic & Natural
Apoptosis AssayInduction of apoptosis in cancer cells.Both Synthetic & Natural

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols relevant to assessing the efficacy of 9-O-Methylcoumestrol.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of synthetic and natural 9-O-Methylcoumestrol for the estrogen receptor (ER).

Methodology:

  • Source of ER: Uteri from ovariectomized Sprague-Dawley rats are a common source for ER.[3]

  • Assay Principle: A competitive binding assay is performed using a radiolabeled estrogen, such as [3H]-estradiol.

  • Procedure:

    • A constant amount of ER and [3H]-estradiol is incubated with varying concentrations of the test compound (synthetic or natural 9-O-Methylcoumestrol).

    • Following incubation, bound and unbound radioligand are separated.

    • The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.[3]

Cell Proliferation Assay (MTS Assay)

Objective: To evaluate the effect of synthetic and natural 9-O-Methylcoumestrol on the proliferation of cancer cells.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines (e.g., breast cancer cell lines like MCF-7).

  • Assay Principle: The CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells.[4]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with a range of concentrations of synthetic or natural 9-O-Methylcoumestrol.

    • After the desired incubation period, the MTS reagent is added to each well.

    • Following a further incubation, the absorbance at 490 nm is measured.[4]

  • Data Analysis: The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.[4] The IC50 value (concentration that inhibits cell growth by 50%) can be calculated.

Signaling Pathway Visualization

Understanding the molecular mechanisms of 9-O-Methylcoumestrol is crucial for its development as a therapeutic agent. Phytoestrogens are known to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate the potential signaling pathways affected by 9-O-Methylcoumestrol, based on the activity of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 9-O-Methylcoumestrol 9-O-Methylcoumestrol ER Estrogen Receptor (ERα/ERβ) 9-O-Methylcoumestrol->ER Gene_Transcription Estrogen Response Element (ERE) Gene Transcription ER->Gene_Transcription Cell_Cycle_Regulation Cell Cycle Regulation Gene_Transcription->Cell_Cycle_Regulation Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation Proliferation Gene_Transcription->Proliferation

Caption: Estrogenic signaling pathway of 9-O-Methylcoumestrol.

G cluster_0 Upstream Signaling cluster_1 MAPK Signaling Cascade cluster_2 Downstream Effects 9-O-Methylcoumestrol 9-O-Methylcoumestrol Growth_Factor_Receptors Growth Factor Receptors 9-O-Methylcoumestrol->Growth_Factor_Receptors Inhibition Ras Ras Growth_Factor_Receptors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival

Caption: Potential modulation of the MAPK signaling pathway.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Signaling Cascade cluster_2 Downstream Effects 9-O-Methylcoumestrol 9-O-Methylcoumestrol Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) 9-O-Methylcoumestrol->Receptor_Tyrosine_Kinases Inhibition PI3K PI3K Receptor_Tyrosine_Kinases->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth Akt->Cell_Growth

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion

The decision to use synthetic versus natural 9-O-Methylcoumestrol will depend on the specific research or development goals. Synthetic routes offer the advantage of high purity and scalability, which are critical for clinical applications. Natural sources provide the compound in its native form, which may be preferred for certain in vitro and preclinical studies.

Currently, a direct, data-driven comparison of the efficacy of synthetic versus natural 9-O-Methylcoumestrol is lacking in the scientific literature. Therefore, it is recommended that researchers perform head-to-head studies using well-characterized synthetic and natural samples to definitively assess any differences in biological activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses. As more data becomes available, a clearer understanding of the relative merits of each source will emerge, facilitating more informed decisions in the advancement of 9-O-Methylcoumestrol as a potential therapeutic agent.

References

Unraveling the Structure-Activity Relationship of 9-O-Methylcoumestrol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. Within the vast landscape of natural products, coumestans, a class of phytoestrogens, have garnered significant attention for their diverse biological activities, including estrogenic and anticancer effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 9-O-Methylcoumestrol and its analogs, offering insights into the molecular features governing their biological functions. While comprehensive data on a systematic series of 9-O-Methylcoumestrol analogs remains limited, this guide synthesizes the available experimental data for coumestrol and its methylated derivative to elucidate key aspects of their SAR.

Comparative Biological Activity: Estrogenic and Anticancer Effects

The biological activity of coumestrol and its derivatives is primarily attributed to their structural similarity to estradiol, enabling them to interact with estrogen receptors (ERα and ERβ). This interaction can elicit a spectrum of responses, from estrogenic (agonist) to anti-estrogenic (antagonist) effects, depending on the specific compound, tissue type, and the presence of endogenous estrogens. Furthermore, emerging evidence suggests that coumestans can exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Estrogenic and Anticancer Activity of Coumestrol and 9-O-Methylcoumestrol

CompoundBiological ActivityAssayCell LineIC50 / EC50Reference
Coumestrol Estrogenic (ERα binding to ERE)Biacore Assay-0.2 µM (EC50)[1]
Estrogenic (ERβ binding to ERE)Biacore Assay-0.025 µM (EC50)[1]
Estrogenic (ERE Reporter Gene)Luciferase Reporter AssayMCF-73 x 10⁻⁸ M[2]
Estrogenic (Cell Proliferation)Cell Proliferation AssayMCF-72 x 10⁻⁸ M[2]
Anticancer (Cytotoxicity)MTT AssayES250 µM[3]
Anticancer (Cytotoxicity)Cell Viability AssayTriple-Negative Inflammatory Breast Cancer13 µM[1]
9-O-Methylcoumestrol Estrogenic (Binding Affinity)Molecular Dynamics Simulation-Weaker affinity than 17β-estradiol for ERα and ERβ[4]

Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates higher potency. Data for a comprehensive set of 9-O-Methylcoumestrol analogs is not currently available in the literature.

Structure-Activity Relationship Insights

Based on the available data, several key structural features appear to influence the biological activity of coumestrol and its analogs:

  • Hydroxyl Groups: The phenolic hydroxyl groups at positions 3 and 9 of the coumestrol scaffold are crucial for estrogen receptor binding, mimicking the phenolic hydroxyls of estradiol.

  • Methylation at 9-O Position: The methylation of the hydroxyl group at the 9-position, as seen in 9-O-Methylcoumestrol (also known as 4'-O-Methylcoumestrol), is suggested by molecular dynamics simulations to result in a weaker binding affinity for both ERα and ERβ compared to the parent compound, coumestrol.[4] This modification likely hinders the key hydrogen bonding interactions within the receptor's ligand-binding pocket.

  • Planar Tetracyclic Core: The rigid, planar structure of the coumestan core is essential for fitting into the hydrophobic ligand-binding pocket of the estrogen receptors.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Estrogen Receptor (ER) Binding to Estrogen Response Element (ERE) Assay (Biacore)

This real-time, non-radioactive method measures the binding of ERα and ERβ to an immobilized ERE.

  • Immobilization: An ERE oligonucleotide is immobilized on the surface of a sensor chip.

  • Binding: Purified ERα or ERβ protein is flowed over the chip in the absence or presence of the test compound (e.g., coumestrol).

  • Detection: The binding of the ER to the ERE is detected in real-time as a change in surface plasmon resonance.

  • Data Analysis: The concentration of the test compound that induces a 50% increase in the binding response compared to the unliganded ER is determined as the EC50 value.[1]

MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.

  • Treatment: After a period of adaptation to hormone-free conditions, the cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days), with media and compound changes every 2-3 days.

  • Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The concentration of the compound that causes a 50% increase (for agonists) or decrease (for antagonists) in cell proliferation is calculated.

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

  • Cell Transfection: Cells (e.g., MCF-7) are co-transfected with an expression vector for the estrogen receptor (if not endogenously expressed) and a reporter plasmid containing a luciferase gene under the control of an ERE promoter.

  • Treatment: The transfected cells are treated with different concentrations of the test compound.

  • Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The results are typically expressed as the fold induction of luciferase activity compared to the vehicle control. The EC50 value is the concentration of the compound that produces 50% of the maximal luciferase induction.[4]

Signaling Pathways

The biological effects of 9-O-Methylcoumestrol and its analogs are primarily mediated through their interaction with estrogen receptors, which subsequently modulate the transcription of target genes.

Estrogen_Signaling_Pathway Coumestan Coumestrol / Analogs ER Estrogen Receptor (ERα / ERβ) Coumestan->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Cell Proliferation, Apoptosis) Gene_Transcription->Biological_Response Leads to

Caption: Estrogen receptor signaling pathway for coumestans.

Upon binding to estrogen receptors in the cytoplasm, coumestans induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation, differentiation, and apoptosis. The specific downstream effects depend on the cell type, the specific analog, and its affinity for ERα versus ERβ.

Experimental Workflow

The general workflow for investigating the structure-activity relationship of novel coumestan analogs involves several key steps, from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification ER_Binding Estrogen Receptor Binding Assay Purification->ER_Binding Cell_Proliferation Cell Proliferation Assay Purification->Cell_Proliferation Reporter_Assay ERE Reporter Gene Assay Purification->Reporter_Assay Anticancer_Assay Anticancer Activity Assay Purification->Anticancer_Assay SAR_Analysis Structure-Activity Relationship Analysis ER_Binding->SAR_Analysis Cell_Proliferation->SAR_Analysis Reporter_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis

Caption: General workflow for SAR studies of coumestan analogs.

This workflow begins with the chemical synthesis of a series of analogs with systematic structural modifications. Following purification and characterization, these compounds are subjected to a panel of biological assays to evaluate their estrogenic and/or anticancer activities. The resulting data is then analyzed to establish a clear structure-activity relationship, identifying the key molecular features responsible for the observed biological effects.

References

Evaluating the Synergistic Potential of 9-O-Methylcoumestrol: A Comparative Guide Based on Structurally Related Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of 9-O-Methylcoumestrol with other phytochemicals remains limited, valuable insights can be gleaned from examining its structurally and functionally related phytoestrogens, particularly coumestrol, genistein, and daidzein. This guide provides a comparative analysis of the synergistic activities of these analogous compounds, offering a predictive framework for future research into 9-O-Methylcoumestrol. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support the design of future investigations.

Biological Activity of Coumestrol: A Proxy for 9-O-Methylcoumestrol

Coumestrol, the parent compound of 9-O-Methylcoumestrol, exhibits a range of biological activities, primarily mediated through its interaction with estrogen receptors (ERα and ERβ)[1]. Its anticancer effects have been demonstrated in various cancer cell lines, where it has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation and migration, and modulate key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways[1][2][3][4][5]. These pathways are critical regulators of cell survival, growth, and metastasis.

Comparative Analysis of Synergistic Effects of Related Phytoestrogens

To extrapolate the potential synergistic interactions of 9-O-Methylcoumestrol, this guide focuses on studies involving coumestrol, genistein, and daidzein in combination with other bioactive compounds.

Synergistic Anticancer Effects: Genistein and Daidzein

A study on human prostate cancer cells (LNCaP and C4-2B) revealed a synergistic effect between the isoflavones genistein and daidzein in inhibiting cell proliferation and inducing apoptosis[6].

Table 1: Synergistic Inhibition of Prostate Cancer Cell Proliferation by Genistein and Daidzein

Cell LineTreatmentConcentration (µM)% Inhibition (vs. Control)Synergy Observation
C4-2BDaidzein25Not significant-
Genistein50Not significant-
Daidzein + Genistein25 + 50Significant increase in apoptosisSynergistic
Daidzein50Not significant-
Genistein50Not significant-
Daidzein + Genistein50 + 50Significant increase in apoptosisSynergistic

Data synthesized from a study by an unspecified author[6].

Synergistic Neuroprotective Effects: Daidzein and Baicalein

In a model of neuroprotection against β-amyloid (Aβ)-induced toxicity, a synergistic effect was observed between daidzein and baicalein in PC12 neuronal cells[7][8]. The combination of these two flavonoids resulted in a greater reduction of Aβ aggregation and Aβ-induced cytotoxicity than either compound alone[7].

Table 2: Synergistic Inhibition of Aβ Aggregation by Daidzein and Baicalein

Baicalein (µM)Daidzein (µM)% Inhibition (Individual)% Inhibition (Combination)Synergy Observation
0.1-~10%--
-0.5~20%--
0.10.5-~75%Synergistic
1-~34%--
-5~29%--
15-~95%Synergistic

Data adapted from a study by an unspecified author[7].

Synergistic Effects with Conventional Drugs: Genistein and Tamoxifen

Genistein has also been shown to act synergistically with the chemotherapy drug tamoxifen in inhibiting the proliferation and inducing apoptosis in human hepatocellular carcinoma (HepG2) cells[9][10][11].

Table 3: Effect of Genistein and Tamoxifen on HepG2 Cell Viability

TreatmentConcentrationDurationEffectSynergy Observation
Genistein (GE)IC50: 20 µM24hInhibition of proliferation-
Tamoxifen (TAM)IC50: 5 µM48hInhibition of proliferation-
GE + TAMCombined24, 48, 72hSynergistically induced apoptosisSynergistic

Information based on a study by Sanaei et al.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings to 9-O-Methylcoumestrol.

Assessment of Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HepG2, LNCaP, C4-2B) in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the individual phytochemicals and their combinations for specified durations (e.g., 24, 48, 72 hours)[6][9].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the phytochemicals as described for the cell viability assay[6][9].

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Isobologram and Combination Index (CI) Analysis

The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively determined using the Combination Index (CI) method and visualized with isobolograms[12][13][14][15][16].

  • Dose-Response Curves: Determine the dose-response curves for each individual compound to calculate the IC50 (the concentration that inhibits 50% of the response).

  • Combination Studies: Test the compounds in combination at various fixed ratios (e.g., based on their IC50 ratios) and at multiple concentrations.

  • Calculation of CI: Use software like CompuSyn to calculate the CI values based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism[14].

  • Isobologram Generation: Generate an isobologram, which is a graphical representation of the interaction. Data points falling below the line of additivity indicate synergy[12][13][15][16].

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by 9-O-Methylcoumestrol and a general workflow for evaluating synergistic effects.

Synergy_Evaluation_Workflow cluster_preparation Preparation cluster_single_agent Single Agent Analysis cluster_combination Combination Analysis cluster_data_analysis Data Analysis prep1 Select Phytochemicals (A and B) single1 Dose-Response Curves prep1->single1 prep2 Cell Line Selection & Culture prep2->single1 single2 Determine IC50 for each agent single1->single2 comb1 Treat cells with combinations (fixed ratio or checkerboard) single2->comb1 comb2 Measure Biological Effect (e.g., Cell Viability, Apoptosis) comb1->comb2 analysis1 Calculate Combination Index (CI) comb2->analysis1 analysis2 Generate Isobologram analysis1->analysis2 analysis3 Determine Interaction Type (Synergy, Additivity, Antagonism) analysis2->analysis3

Caption: General experimental workflow for evaluating synergistic effects of phytochemicals.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation mTOR->Proliferation Coumestrol Coumestrol Coumestrol->PI3K Coumestrol->Akt Coumestrol->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by coumestrol.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors Apoptosis Apoptosis JNK->Apoptosis p38->Transcription_Factors p38->Apoptosis Proliferation Proliferation Transcription_Factors->Proliferation Coumestrol Coumestrol Coumestrol->ERK Coumestrol->JNK activates Coumestrol->p38 activates

Caption: The MAPK signaling cascade, indicating modulation by coumestrol.

Conclusion and Future Directions

The evidence from studies on coumestrol, genistein, and daidzein strongly suggests that 9-O-Methylcoumestrol is a promising candidate for synergistic combination therapies. The observed synergistic anticancer and neuroprotective effects of its structural analogs highlight the potential for enhanced therapeutic efficacy when combined with other phytochemicals or conventional drugs. The modulation of critical signaling pathways like PI3K/Akt and MAPK by coumestrol provides a mechanistic basis for these interactions.

Future research should focus on direct experimental validation of the synergistic effects of 9-O-Methylcoumestrol. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations. By leveraging this comparative data, researchers can strategically design studies to unlock the full therapeutic potential of 9-O-Methylcoumestrol in combination with other bioactive compounds for the development of novel and more effective treatment strategies.

References

Comparative analysis of 9-O-Methylcoumestrol's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound: This guide provides a comparative analysis of the effects of coumestrol on various cancer cell lines. While the initial request specified 9-O-Methylcoumestrol, publicly available research on this specific derivative is limited. Therefore, this analysis focuses on the closely related and more extensively studied parent compound, coumestrol, a phytoestrogen found in various plants like soybeans, legumes, and spinach. Coumestrol has garnered significant interest in cancer research for its potential anti-tumor activities.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of coumestrol's in vitro effects, detailed experimental methodologies, and insights into its mechanism of action.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of coumestrol have been evaluated across a range of cancer cell lines. The following table summarizes the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Cancer TypeCell LineIC50 Value (µM)Observed Effects
Liver CancerHepG271.27[1]Induction of apoptosis, inhibition of cell invasion[1][2]
Lung CancerA549>80Inhibition of colony formation[3]
Colon CancerHCT116>80Inhibition of colony formation[3]
Colon CancerHT-29>80Inhibition of colony formation[3]
Skin MelanomaSK-Mel5Not SpecifiedDose-dependent inhibition of cell growth
Skin MelanomaSK-Mel 28Not SpecifiedDose-dependent inhibition of cell growth
Skin MelanomaSK-Mel 2Not SpecifiedDose-dependent inhibition of cell growth
Prostate CancerPC3Not SpecifiedDecreased proliferation and migration, induction of apoptosis[4]
Prostate CancerLNCaPNot SpecifiedDecreased proliferation and migration, induction of apoptosis[4]

Note: For A549, HCT116, and HT-29 cell lines, a specific IC50 value was not determined in the cited study; however, an 80 µM concentration of coumestrol resulted in over 50% reduction in colony formation[3].

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of coumestrol's anticancer effects are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of coumestrol and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture cells with and without coumestrol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: This technique uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse the coumestrol-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in a loading buffer containing SDS. Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, p-AKT, p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways affected by coumestrol and a general experimental workflow.

G cluster_0 Coumestrol's Effect on Signaling Pathways cluster_1 PI3K/AKT Pathway cluster_2 MAPK Pathways cluster_3 Downstream Effects Coumestrol Coumestrol AKT AKT (Phosphorylation ↓) Coumestrol->AKT Inhibits ERK ERK1/2 (Phosphorylation ↑) Coumestrol->ERK Activates JNK JNK (Phosphorylation ↑) Coumestrol->JNK Activates Migration Cell Migration (↓) p53 p53 (Phosphorylation ↑) Coumestrol->p53 Mitochondrial_Dysfunction Mitochondrial Dysfunction Coumestrol->Mitochondrial_Dysfunction Proliferation Cell Proliferation (↓) AKT->Proliferation Promotes p90RSK p90RSK (Phosphorylation ↑) ERK->p90RSK ERK->Proliferation Promotes Apoptosis Apoptosis (↑) JNK->Apoptosis Induces p53->Apoptosis Caspase9 Caspase-9 (Cleavage ↑) Mitochondrial_Dysfunction->Caspase9 Caspase3 Caspase-3 (Cleavage ↑) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathways modulated by coumestrol in cancer cells.

G cluster_0 Experimental Workflow cluster_1 Cellular Assays cluster_2 Molecular Analysis start Cancer Cell Culture treatment Treatment with Coumestrol (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_expression Protein Expression (Western Blot) treatment->protein_expression gene_expression Gene Expression (qRT-PCR) treatment->gene_expression end Data Analysis and Conclusion viability->end apoptosis->end cell_cycle->end protein_expression->end gene_expression->end

Caption: General experimental workflow for evaluating anticancer compounds.

Mechanism of Action

Coumestrol exerts its anticancer effects through the modulation of several key signaling pathways and cellular processes:

  • Induction of Apoptosis: In HepG2 liver cancer cells, coumestrol was found to induce apoptosis, which is a form of programmed cell death.[1][2] This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, coumestrol treatment led to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.[1] In prostate cancer cells, coumestrol also induces apoptosis, associated with mitochondrial dysfunction.[4]

  • Inhibition of Cell Proliferation and Invasion: Coumestrol has been shown to inhibit the proliferation of several cancer cell lines, including those of the liver, lung, colon, and skin.[1][3][6] In HepG2 cells, this is accompanied by a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation.[1] Coumestrol also inhibits the invasion of liver cancer cells by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix and facilitation of cancer cell metastasis.[1]

  • Modulation of Signaling Pathways: In prostate cancer cells, coumestrol's effects on proliferation and migration are mediated through the regulation of key signaling cascades.[4] It was observed to decrease the phosphorylation of AKT, a central protein in a major cell survival pathway.[4] Conversely, coumestrol increases the phosphorylation of ERK1/2, JNK, and p90RSK, components of the MAPK signaling pathway which are involved in both cell proliferation and apoptosis.[4] The activation of the JNK pathway, in particular, is often associated with the induction of apoptosis.

  • Epigenetic Regulation: Some evidence suggests that coumestrol may exert its anticancer effects through epigenetic mechanisms. It has been identified as a potential inhibitor of haspin kinase, an enzyme that phosphorylates histone H3.[7] The inhibition of haspin kinase can disrupt mitotic progression and suppress cancer cell growth.[3]

Conclusion

The available in vitro evidence suggests that coumestrol exhibits promising anticancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and invasion, and the modulation of critical cell signaling pathways such as the PI3K/AKT and MAPK cascades.

For professionals in drug development, coumestrol represents a potential lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies to confirm its efficacy and safety, and further investigation into its specific molecular targets. A direct comparative study of 9-O-Methylcoumestrol is necessary to understand if this derivative possesses enhanced or differential activity compared to its parent compound.

References

Assessing the Binding Affinity of 9-O-Methylcoumestrol to ERα and ERβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the binding affinity of novel compounds to estrogen receptors (ERα and ERβ) is a critical step in evaluating their potential as therapeutic agents. This guide provides a comparative assessment of the binding affinity of 9-O-Methylcoumestrol, a derivative of the phytoestrogen coumestrol, to ERα and ERβ. Due to the limited availability of direct experimental binding data for 9-O-Methylcoumestrol, this guide leverages data from its parent compound, coumestrol, and other well-characterized estrogenic compounds to provide a comprehensive comparative analysis.

Comparative Binding Affinity Data

The binding affinities of various compounds to ERα and ERβ are typically determined through competitive binding assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate a higher binding affinity. The following table summarizes the available binding affinity data for coumestrol and key comparator compounds.

CompoundReceptorBinding Affinity (IC50/Kd)Reference Compound
Coumestrol ERαKd: 32.66 µM[1][2]17β-Estradiol
ERβKd: 36.14 µM[1][2]
17β-Estradiol ERαKd: 0.1 nM-
ERβKd: 0.4 nM
Genistein ERα-17β-Estradiol
ERβ-
Raloxifene ERα/βIC50: 20 nM ± 10 nM[3]Coumestrol
Fulvestrant ERα/βIC50: 400 nM ± 300 nM[3]Coumestrol

Note: Data for 9-O-Methylcoumestrol is not directly available from experimental studies. A molecular dynamics simulation suggested that 4-methoxycoumestrol (a synonym for 9-O-Methylcoumestrol) has a greater affinity for ERβ than ERα, and that the affinity of both is weaker than that of 17β-estradiol.[4]

Studies have consistently shown that many phytoestrogens, including coumestrol, exhibit a preferential binding to ERβ over ERα.[5] For instance, coumestrol is recognized as a potent ER agonist with a higher binding affinity for ERβ.[5]

Experimental Protocols

The determination of binding affinity is commonly achieved through competitive radioligand binding assays or fluorescence polarization-based assays.

Radioligand Competitive Binding Assay

This is a widely used method to determine the affinity of a test compound for a receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the target receptor (ERα or ERβ). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Methodology:

  • Preparation of Reagents:

    • ERα or ERβ protein: Purified recombinant human or other species' ERα and ERβ are used.

    • Radioligand: A high-affinity radiolabeled estrogen, typically [³H]17β-estradiol, is used.

    • Test Compound: The compound of interest (e.g., 9-O-Methylcoumestrol) is dissolved in a suitable solvent, such as DMSO, and serially diluted.

    • Assay Buffer: A buffer solution (e.g., Tris-HCl) containing additives to maintain protein stability.

  • Assay Procedure:

    • A constant concentration of the ER protein and the radioligand are incubated with varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated. This can be achieved by methods such as filtration through glass fiber filters or by using hydroxylapatite to bind the receptor-ligand complex.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting dose-response curve.

Fluorescence Polarization (FP) Competitive Binding Assay

This method offers a non-radioactive alternative for assessing binding affinity.

Principle: This assay is based on the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (fluorophore) upon binding to a larger molecule like a receptor. A small, free-rotating fluorescent ligand has a low polarization value. When bound to a larger receptor, its rotation is slowed, resulting in a higher polarization value. In a competitive assay, a test compound displaces the fluorescent ligand from the receptor, causing a decrease in fluorescence polarization.

Methodology:

  • Preparation of Reagents:

    • ERα or ERβ protein.

    • Fluorescent Ligand: A fluorescently labeled estrogen or a naturally fluorescent phytoestrogen like coumestrol is used.[1][2][3][6]

    • Test Compound.

    • Assay Buffer.

  • Assay Procedure:

    • The ER protein and the fluorescent ligand are incubated to form a complex with a high polarization value.

    • Varying concentrations of the test compound are added to the complex.

    • The mixture is incubated to allow for competition and equilibrium to be reached.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting competition curve.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor ERα or ERβ Protein Incubation Incubate Receptor, Ligand, and Test Compound Receptor->Incubation Ligand Radiolabeled or Fluorescent Ligand Ligand->Incubation Test_Compound Test Compound (e.g., 9-O-Methylcoumestrol) Test_Compound->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Measurement Measure Signal (Radioactivity or FP) Separation->Measurement Analysis Plot Dose-Response Curve Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Experimental workflow for determining receptor binding affinity.

Estrogen_Signaling_Pathway cluster_ligand Ligand Binding cluster_activation Receptor Activation cluster_transcription Gene Transcription cluster_response Cellular Response Estrogen Estrogen or Phytoestrogen ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binds to Dimerization Receptor Dimerization ER->Dimerization Induces Translocation Nuclear Translocation Dimerization->Translocation ERE_Binding Binding to Estrogen Response Elements (EREs) Translocation->ERE_Binding Transcription Modulation of Gene Transcription ERE_Binding->Transcription Response Physiological Effects Transcription->Response

References

Benchmarking the In Vitro Toxicity of 9-O-Methylcoumestrol Against Known Phytoestrogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity profiles of several well-characterized phytoestrogens: Genistein, Daidzein, Coumestrol, and Resveratrol. While the primary goal was to benchmark 9-O-Methylcoumestrol, a comprehensive search of publicly available scientific literature and databases did not yield any specific in vitro toxicity data for this compound. Therefore, this guide focuses on providing a detailed comparison of the known phytoestrogens to serve as a reference for future studies on 9-O-Methylcoumestrol and other novel compounds.

Comparative In Vitro Toxicity Data

The following table summarizes the available in vitro data on the cytotoxicity, genotoxicity, and estrogenic activity of the selected phytoestrogens. It is important to note that the reported values can vary significantly depending on the cell line, exposure time, and specific assay conditions used in different studies.

CompoundAssay TypeCell LineEndpointResult
9-O-Methylcoumestrol Cytotoxicity--Data not available
Genotoxicity--Data not available
Estrogenic Activity--Data not available
Genistein Cytotoxicity (MTT Assay)HTC cellsIC50> 100 µM[1]
MCF-7, HL-60GI50More susceptible than prostate and colorectal cancer cells[2]
Genotoxicity (Micronucleus Assay)HTC cellsGenotoxic effectNo genotoxic effect at 10 µM[1]
Mouse Lymphoma AssayClastogenic effectIncreased resistant mutants, indicating clastogenicity[3]
Estrogenic Activity (ER Transactivation)VM7Luc4E2 cellsERα agonismPositive[4]
Daidzein Cytotoxicity (MTT Assay)BEL-7402 cellsIC5059.7 ± 8.1 µM[5]
A549, HeLa, HepG-2, MG-63 cellsIC50> 100 µM[5]
Caco-2 cellsCytotoxicityDecreased cell proliferation[6]
Genotoxicity (Micronucleus Assay)HTC cellsGenotoxic effectNo genotoxic effect at 10 µM[1]
Estrogenic Activity (ER Transactivation)-ER agonismConsidered a phytoestrogen with estrogenic activity
Coumestrol Cytotoxicity (MTT Assay)SKMEL-5 (human skin cancer)CytotoxicitySignificant toxicity[7]
Detroit 551 (normal fibroblasts)CytotoxicityProliferation rate remained almost intact[7]
Genotoxicity (Micronucleus Assay)V79 cellsMicronucleus formationActive from 10 to 35 µM[8]
V79 cellsDNA single strand breaksSignificant at 25 µM[8]
Estrogenic Activity (ER Binding Assay)Human ERα and ERβRelative Binding AffinityHigher affinity for ERβ than estradiol[9]
Uterotrophic Assay (in vivo)Estrogenic effectTypical estradiol-type uterotrophic response
Resveratrol Cytotoxicity (MTT Assay)RAW 264.7 (macrophages)LC50~29.0 µM
HCT-116, Caco-2 (colon cancer)Proliferation inhibitionConcentration-dependent inhibition
Genotoxicity (Micronucleus Test)HL-60 cellsAntigenotoxic effectMaximum inhibition of genotoxicity at the lowest test concentration
Estrogenic Activity-ER agonismKnown to interact with estrogen receptors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key in vitro assays frequently used to assess the toxicity of phytoestrogens.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Expose cells to the test compound for a defined period.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

In Vitro Micronucleus Assay

The micronucleus assay is a genotoxicity test that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

  • Cell Culture and Treatment: Culture cells and expose them to the test compound with and without metabolic activation (e.g., S9 fraction).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Score the frequency of micronuclei (small, separate nuclei in the cytoplasm) in binucleated cells under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to assess the genotoxic potential.

Estrogen Receptor (ER) Transactivation Assay

This assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.

  • Cell Line: Use a cell line that is responsive to estrogens and contains an estrogen-responsive reporter gene construct (e.g., MCF-7 cells transfected with an Estrogen Response Element-luciferase reporter plasmid).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and known estrogenic (e.g., 17β-estradiol) and anti-estrogenic (e.g., tamoxifen) controls.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis: Determine the concentration-response curve for the test compound and compare its potency to that of 17β-estradiol.

Visualizations

Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen ER Estrogen Receptor (ER) (inactive, bound to HSP) Phytoestrogen->ER Binds to ER HSP Heat Shock Proteins (HSP) ER_active Activated ER (dimerized) ER->ER_active Conformational change & Dimerization ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Translocates to Nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation in Cytoplasm

Caption: Estrogen Receptor Signaling Pathway Activated by Phytoestrogens.

Experimental Workflow

InVitroToxicityWorkflow start Start: Select Test Compound (e.g., 9-O-Methylcoumestrol) cell_culture Cell Line Selection & Culture (e.g., MCF-7, HepG2) start->cell_culture dose_range Dose-Range Finding Study cell_culture->dose_range cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) dose_range->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) dose_range->genotoxicity estrogenicity Estrogenic Activity Assays (e.g., ER Transactivation) dose_range->estrogenicity data_analysis Data Analysis & Interpretation (IC50, Genotoxic Potential, Estrogenic Potency) cytotoxicity->data_analysis genotoxicity->data_analysis estrogenicity->data_analysis conclusion Conclusion on In Vitro Toxicity Profile data_analysis->conclusion

Caption: General Workflow for In Vitro Toxicity Testing of a Compound.

References

Independent Verification of Synthesis Protocols for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic protocols for the phytoestrogen 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, a compound of interest for its potential therapeutic applications. Also known as 4'-O-methylcoumestrol, this molecule belongs to the coumestan class of plant-derived compounds, which are noted for their interaction with estrogen receptors. The following sections detail the experimental methodologies for a copper-catalyzed and a palladium-catalyzed synthesis route, present a quantitative comparison of their performance, and illustrate the relevant biological signaling pathway.

Comparative Performance of Synthesis Protocols

The selection of a synthetic route is a critical decision in chemical research and drug development, with implications for yield, purity, cost, and scalability. Below is a summary of the key performance indicators for the two primary methods for synthesizing 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

Performance MetricCopper-Catalyzed Oxidative CyclizationPalladium-Catalyzed C-H Activation/Cyclization
Reported Yield Good to ExcellentModerate to High
Purity HighHigh
Reaction Time Typically shorterCan be longer depending on the specific catalyst and conditions
Catalyst Cost Generally lower (Copper acetate is relatively inexpensive)Generally higher (Palladium catalysts are more expensive)
Scalability Potentially scalableMay present challenges in scaling up due to catalyst cost and sensitivity
Environmental Impact Copper is a potential environmental concernPalladium is a precious metal with recycling considerations

Experimental Protocols

Protocol 1: Copper-Catalyzed Oxidative Cyclization

This method offers a direct and efficient route to the target molecule, often proceeding without the need for protecting groups.[1] The key step involves the use of copper(II) acetate to facilitate an intramolecular oxidative C-H functionalization.

Materials:

  • 3-(2-Hydroxyphenyl)-7-hydroxy-4'-methoxycoumarin (precursor)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(2-hydroxyphenyl)-7-hydroxy-4'-methoxycoumarin in DMF, add copper(II) acetate.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

Protocol 2: Palladium-Catalyzed C-H Activation and Cyclization

This alternative approach utilizes a palladium catalyst to achieve the key intramolecular cyclization, forming the benzofuran ring system. This method is noted for its high selectivity.

Materials:

  • 3-Aryl-4-hydroxycoumarin precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 3-aryl-4-hydroxycoumarin precursor, palladium(II) acetate, ligand, and base in the chosen solvent.

  • Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-110 °C) for the required reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the catalyst.

  • Acidify the filtrate with dilute HCl and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the resulting crude material by silica gel column chromatography to yield the final product.

Synthesis Workflow and Biological Signaling Pathway

To provide a clearer understanding of the synthesis and the compound's mechanism of action, the following diagrams have been generated.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cu_path Copper-Catalyzed Route cluster_pd_path Palladium-Catalyzed Route Precursor 3-(2-Hydroxyphenyl)- 7-hydroxy-4'-methoxycoumarin Cu_Catalyst Cu(OAc)₂ DMF, Heat Precursor->Cu_Catalyst Oxidative Cyclization Pd_Catalyst Pd(OAc)₂ Ligand, Base, Heat Precursor->Pd_Catalyst C-H Activation/ Cyclization Cu_Product 3-Hydroxy-9-methoxy-6H- benzofuro(3,2-c)(1)benzopyran-6-one Cu_Catalyst->Cu_Product Pd_Product 3-Hydroxy-9-methoxy-6H- benzofuro(3,2-c)(1)benzopyran-6-one Pd_Catalyst->Pd_Product Estrogen_Receptor_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_membrane Membrane-associated Estrogen Receptor Signal_Cascade Signal Transduction Cascade (e.g., MAPK/ERK) ER_membrane->Signal_Cascade Activates Compound 3-Hydroxy-9-methoxy- 6H-benzofuro(3,2-c)(1)benzopyran-6-one Compound->ER_membrane Binds to ER_cytoplasm Estrogen Receptor (ERα/ERβ) Compound->ER_cytoplasm Binds to ER_cytoplasm->ER_cytoplasm Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_cytoplasm->ERE Binds to Gene_Transcription Target Gene Transcription Signal_Cascade->Gene_Transcription Modulates ERE->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Transcription->Cellular_Response Leads to

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, a benzofuran derivative. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one. If a specific SDS is unavailable, general safety protocols for handling benzofuran derivatives and potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated)To prevent inhalation of the compound.

All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.

Disposal of Unused or Waste Material

Unused or waste 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.

On-Site Neutralization (if applicable and approved):

While not a standard laboratory procedure for this class of compounds, chemical neutralization may be a possibility in controlled industrial settings. However, without established protocols for this specific compound, this method is not recommended for routine laboratory disposal. Any attempt at neutralization should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one waste.

Figure 1: Disposal Workflow for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one start Start: Identify Waste Material ppe Don Appropriate PPE start->ppe spill Spill Occurs ppe->spill waste_collection Collect Waste in Labeled Container ppe->waste_collection spill->waste_collection No spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes storage Store in Designated Hazardous Waste Area waste_collection->storage spill_cleanup->waste_collection disposal_request Submit Hazardous Waste Pickup Request storage->disposal_request licensed_disposal Transfer to Licensed Disposal Facility disposal_request->licensed_disposal end End: Disposal Complete licensed_disposal->end

Figure 1: Disposal Workflow Diagram

Logical Relationship for Safe Disposal

The following diagram outlines the logical decision-making process for ensuring the safe and compliant disposal of chemical waste.

Figure 2: Decision-Making for Chemical Disposal start Chemical Waste Identified is_sds_available Is SDS Available? start->is_sds_available consult_sds Consult SDS for Disposal Information is_sds_available->consult_sds Yes consult_ehs Consult Institutional EHS Office is_sds_available->consult_ehs No is_hazardous Is it Hazardous Waste? consult_sds->is_hazardous consult_ehs->is_hazardous general_waste Dispose as General Waste (Rare for this compound type) is_hazardous->general_waste No hazardous_waste_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_waste_protocol Yes end Disposal Complete general_waste->end hazardous_waste_protocol->end

Figure 2: Disposal Decision-Making Diagram

References

Personal protective equipment for handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one is publicly available. The following guidance is based on the safety information for the closely related compound, Coumestrol (3,9-dihydroxy-6H-benzofuro[3,2-c]benzopyran-6-one), and general knowledge of coumestan-type compounds. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one, a member of the coumestan family of compounds. Coumestans are noted for their biological activity and potential toxicity.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profile of the related compound Coumestrol, 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one should be treated as a hazardous substance. The primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Genotoxicity: Some coumestans, like Coumestrol, have been shown to induce DNA damage.[3]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or face shield.To prevent eye contact which may cause serious irritation.[2]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).To prevent skin contact and potential irritation or allergic reactions.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.To avoid inhalation of dust or aerosols which may cause respiratory irritation.[2]

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety during the handling of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Ensure all necessary PPE is worn correctly before handling the chemical.

2. Dissolution and Use in Experiments:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[2]

  • Clearly label all solutions with the chemical name, concentration, and hazard information.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. First Aid Measures:

Exposure Route First Aid Procedure
If Swallowed Rinse mouth. Get medical help.[2]
If on Skin Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

Disposal Plan

Proper disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of as hazardous waste in a sealed container.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and integrated safety measures for working with 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh prep_start->weigh dissolve Prepare Solution weigh->dissolve weigh->dissolve safety_check1 Verify Fume Hood Function experiment Conduct Experiment dissolve->experiment dissolve->experiment safety_check2 Check for Spills decontaminate Decontaminate Work Area experiment->decontaminate experiment->decontaminate dispose Dispose of Waste decontaminate->dispose decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe dispose->remove_ppe safety_check3 Segregate Waste

Caption: Workflow for handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.

References

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